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  • Product: Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate
  • CAS: 1784334-86-6

Core Science & Biosynthesis

Foundational

Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate molecular structure and chemical properties

An In-Depth Technical Guide to Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate Introduction The pyrazolo[1,5-a]pyrimidine scaffold represents a cornerstone in modern medicinal chemistry, recognized as a "privileged...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold represents a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1] This versatile N-heterocyclic system is at the core of numerous therapeutic agents and clinical candidates, demonstrating a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and central nervous system (CNS) effects.[1][2][3] The unique electronic and steric properties of this fused bicyclic aromatic system allow for extensive structural modifications, enabling the fine-tuning of its interaction with specific proteins.[1][4]

This technical guide provides a comprehensive exploration of a specific, highly functionalized derivative: Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate . We will delve into its molecular architecture, physicochemical and spectroscopic properties, established synthetic strategies, and its significant role as a building block in the development of next-generation therapeutics, particularly in oncology and virology. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this high-value chemical entity.

Section 1: Molecular Structure and Physicochemical Properties

Core Scaffold and Key Substituents

The foundational structure is the pyrazolo[1,5-a]pyrimidine ring system, which consists of a five-membered pyrazole ring fused to a six-membered pyrimidine ring.[4] This arrangement creates a rigid, planar scaffold that serves as an excellent anchor for pharmacophoric groups. In the case of Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate, two critical functional groups are present:

  • 7-Amino Group (-NH₂): The amino group at the C7 position is a crucial determinant of biological activity. It can act as a hydrogen bond donor, significantly influencing binding affinity to target proteins. Derivatives bearing the 7-amino moiety have shown potent inhibitory activity against key cellular targets like cyclin-dependent kinases (CDKs) and Hepatitis C virus (HCV) proteins.[5][6]

  • 3-Methyl Carboxylate Group (-COOCH₃): The ester group at the C3 position provides a site for further chemical modification and can act as a hydrogen bond acceptor. Its presence influences the molecule's polarity, solubility, and metabolic stability, all critical parameters in drug design.

Molecular Diagram

Synthesis_Workflow cluster_process Reaction Steps cluster_workup Purification start Methyl 3-amino-1H- pyrazole-4-carboxylate step1 1. Dissolve Precursor in Solvent (e.g., Ethanol) start->step1 reagent 1,3-Bielectrophile (e.g., Enaminonitrile) step2 2. Add Reagent and Catalyst reagent->step2 step1->step2 step3 3. Heat to Reflux (Monitor by TLC) step2->step3 step4 4. Cyclocondensation step3->step4 step5 5. Cool and Precipitate step4->step5 step6 6. Filter and Wash Solid step5->step6 step7 7. Dry Under Vacuum step6->step7 product Methyl 7-aminopyrazolo[1,5-a] -pyrimidine-3-carboxylate step7->product

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Exploratory

An In-Depth Technical Guide to the Pharmacological Properties of Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Foreword: The Prominence of the Pyrazolo[1,5-a]pyrimidine Scaffold The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic system in medicinal chemi...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Prominence of the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic system in medicinal chemistry, renowned for its versatile pharmacological profile.[1] This fused bicyclic structure serves as a cornerstone for the development of targeted therapies, particularly in oncology, due to its ability to effectively interact with the ATP-binding sites of various protein kinases.[1][2] Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate, as a member of this esteemed class of compounds, holds significant potential as a lead structure for the discovery of novel therapeutic agents. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and inferred pharmacological activities based on the extensive research conducted on its structural analogs.

I. Synthesis and Chemical Characterization

The synthesis of Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate typically proceeds via a cyclocondensation reaction, a hallmark of pyrazolo[1,5-a]pyrimidine synthesis. The primary and most established route involves the reaction of a 3-aminopyrazole precursor with a suitable 1,3-dielectrophilic species.[1]

General Synthetic Approach

The logical starting material for the synthesis of the target compound is Methyl 3-amino-1H-pyrazole-4-carboxylate. This is reacted with a reagent that can provide the C5 and C6 atoms of the pyrimidine ring, along with the 7-amino group. A common and efficient method involves the use of malononitrile derivatives or other suitable synthons.

Synthesis_Workflow General Synthetic Workflow A Methyl 3-amino-1H-pyrazole-4-carboxylate C Cyclocondensation Reaction A->C B 1,3-Dielectrophilic Synthon (e.g., malononitrile derivative) B->C D Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate C->D Intramolecular Cyclization & Dehydration/Aromatization

Caption: General workflow for the synthesis of Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate.

Exemplary Synthetic Protocol

The following protocol is a representative, self-validating system for the synthesis of related pyrazolo[1,5-a]pyrimidines and can be adapted for the target molecule.[3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Methyl 3-amino-1H-pyrazole-4-carboxylate (1.0 equivalent) in a suitable solvent such as glacial acetic acid or ethanol.[3]

  • Reagent Addition: Add the 1,3-dielectrophilic synthon (e.g., a malononitrile derivative, 1.1 equivalents) to the solution.[3]

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 4-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).[3]

  • Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. If a precipitate forms, it can be collected by vacuum filtration. Alternatively, the cooled mixture can be poured into ice-cold water with stirring to induce precipitation.[3]

  • Purification: Wash the collected solid with a cold solvent like ethanol to remove unreacted starting materials. The product can be further purified by recrystallization or column chromatography to yield pure Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate.[3]

Physicochemical Properties and Spectral Data

While specific experimental data for the title compound is not extensively published, based on its structure and data from closely related analogs, the following properties can be inferred:

PropertyExpected Value/Characteristic
Molecular FormulaC₈H₈N₄O₂
Molecular Weight192.18 g/mol
AppearanceOff-white to pale yellow solid
SolubilityLikely soluble in polar organic solvents like DMSO and DMF
¹H NMRExpect characteristic signals for the pyrimidine and pyrazole protons, the methyl ester protons, and the amino protons.
¹³C NMRExpect distinct signals for the carbonyl carbon of the ester, and the aromatic carbons of the fused ring system.
Mass SpectrometryA molecular ion peak corresponding to the molecular weight.

Note: The exact spectral shifts would require experimental determination. For reference, related 7-aminopyrazolo[1,5-a]pyrimidine derivatives show characteristic IR absorptions for N-H stretching of the amino group (around 3400-3200 cm⁻¹) and C=O stretching of the ester or amide group (around 1700-1650 cm⁻¹).[4][5]

II. Pharmacological Properties and Mechanism of Action

The pharmacological significance of the 7-aminopyrazolo[1,5-a]pyrimidine scaffold lies predominantly in its capacity to act as a potent inhibitor of protein kinases.[2] These enzymes play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[2]

Kinase Inhibition: A Privileged Scaffold

The 7-aminopyrazolo[1,5-a]pyrimidine core functions as a "hinge-binding" motif. The nitrogen atoms in the pyrimidine ring can form key hydrogen bonds with the backbone of the kinase hinge region, which is a conserved structural element in the ATP-binding pocket of most kinases. This interaction mimics the binding of the adenine moiety of ATP, thus acting as an ATP-competitive inhibitor.[2]

Kinase_Inhibition Mechanism of Kinase Inhibition cluster_0 ATP-Binding Pocket of Kinase A Hinge Region F Phosphorylation of Substrate A->F Enables B Hydrophobic Pocket C Ribose Pocket D Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate D->A Hydrogen Bonding H Inhibition of Kinase Activity D->H E ATP E->A Competitive Binding G Cellular Proliferation, Survival F->G H->F Blocks

Caption: Competitive inhibition of a protein kinase by a pyrazolo[1,5-a]pyrimidine.

Therapeutic Targets

Derivatives of the 7-aminopyrazolo[1,5-a]pyrimidine scaffold have been shown to inhibit a wide range of kinases, including:

  • Receptor Tyrosine Kinases (RTKs): Such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), which are crucial for angiogenesis and tumor growth.[6]

  • B-Raf Kinase: A key component of the MAPK/ERK signaling pathway, which is frequently mutated in melanoma.[7]

  • Cyclin-Dependent Kinases (CDKs): These are master regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

  • Tropomyosin Receptor Kinases (Trks): Aberrations in Trk signaling are implicated in various cancers.[8]

The specific kinase inhibitory profile of Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate has not been extensively reported. However, its structural features suggest that it could serve as a valuable starting point for the development of inhibitors against these and other kinases.

Antiviral and Other Activities

Beyond kinase inhibition, the pyrazolo[1,5-a]pyrimidine scaffold has demonstrated other important biological activities. Notably, derivatives have been identified as potent inhibitors of the Hepatitis C Virus (HCV).[9] This suggests that Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate could also be explored for its potential antiviral properties.

Structure-Activity Relationship (SAR) Insights from Analogs

While direct SAR data for the title compound is limited, studies on related pyrazolo[1,5-a]pyrimidines provide valuable insights:

  • Substituents at the 3-position: The methyl carboxylate group at the 3-position is a key feature. Modifications of this group, for instance, by converting it to an amide, can significantly impact the compound's biological activity and pharmacokinetic properties.[10]

  • The 7-amino group: This group is often crucial for the hinge-binding interaction. Substitutions on this amino group can be used to fine-tune the selectivity and potency of the inhibitor.

  • Substituents on the pyrazole and pyrimidine rings: The introduction of various functional groups on the core scaffold can modulate the compound's interaction with the hydrophobic and ribose pockets of the ATP-binding site, thereby enhancing its affinity and selectivity.[2]

III. Potential Therapeutic Applications and Future Directions

Given the well-established role of the 7-aminopyrazolo[1,5-a]pyrimidine scaffold in targeting key signaling pathways, Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate represents a promising starting point for drug discovery programs in several therapeutic areas:

  • Oncology: As a potential kinase inhibitor, it could be developed into treatments for various cancers, including melanoma, colorectal cancer, and non-small cell lung cancer.[2][7]

  • Infectious Diseases: Its potential as an antiviral agent, particularly against HCV, warrants further investigation.[9]

  • Inflammatory Diseases: As some kinases are involved in inflammatory processes, derivatives of this compound could also be explored for the treatment of inflammatory conditions.

Future research should focus on the detailed biological evaluation of Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate to determine its specific kinase inhibitory profile and other potential pharmacological activities. Furthermore, the synthesis of a library of derivatives with modifications at the 3- and 7-positions, as well as on the core scaffold, will be crucial for elucidating detailed structure-activity relationships and optimizing its therapeutic potential.

IV. References

  • Norman, M. H., et al. (2008). 7-Aminopyrazolo[1,5-a]pyrimidines as potent multitargeted receptor tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 51(13), 3777–3787. Retrieved from [Link]

  • BenchChem. (n.d.). Synthesis of pyrazolo[1,5-a]pyrimidines from methyl 3-amino-1H-pyrazole-4-carboxylate. Retrieved from

  • Al-Issa, S. A. (2013). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Molecules, 18(9), 10339-10353. Retrieved from [Link]

  • Hassan, A. S., et al. (2013). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Molecules, 18(9), 10339-10353. Retrieved from [Link]

  • Harris, P. A., et al. (2009). Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(10), 2773–2776. Retrieved from [Link]

  • El-Enany, M. M., et al. (2016). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry, 7(1), 83-89. Retrieved from [Link]

  • El-Faham, A., et al. (2021). a]pyrimidine, Pyrazolo[5,1-b]quinazoline and Imidazo[1,2- b]pyrazole Derivatives Incorporating Phenylsulfonyl Moiety. Letters in Applied NanoBioScience, 10(3), 2414-2428. Retrieved from [Link]

  • Košak, U., et al. (2018). Regioselective synthesis of 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides. Tetrahedron, 74(15), 1833-1843. Retrieved from [Link]

  • Kumar, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3501. Retrieved from [Link]

  • Kumar, A., & Narasimhan, B. (2018). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. RSC Advances, 8(60), 34263-34281. Retrieved from [Link]

  • El-Enany, M. M., et al. (2011). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry, 2(3), 331-336. Retrieved from [Link]

  • Hwang, J. Y., et al. (2012). Discovery and characterization of a novel 7-aminopyrazolo[1,5-a]pyrimidine analog as a potent hepatitis C virus inhibitor. Bioorganic & Medicinal Chemistry Letters, 22(24), 7297–7301. Retrieved from [Link]

  • Moustafa, A. H., et al. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 12(48), 31063-31086. Retrieved from [Link]

  • Terungwa, A. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14(8), 5288-5317. Retrieved from [Link]

Sources

Foundational

Unveiling the In Vitro Mechanisms of Action of Pyrazolo[1,5-a]pyrimidine Derivatives: A Technical Guide

Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold - A Privileged Structure in Drug Discovery The pyrazolo[1,5-a]pyrimidine core is a heterocyclic scaffold of significant interest in medicinal chemistry and drug discov...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold - A Privileged Structure in Drug Discovery

The pyrazolo[1,5-a]pyrimidine core is a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its unique structural features and synthetic accessibility have led to the development of a diverse range of derivatives with potent and selective biological activities.[1] This guide provides an in-depth technical exploration of the in vitro mechanisms of action of pyrazolo[1,5-a]pyrimidine derivatives, with a primary focus on their role as kinase inhibitors, a class of therapeutics that has revolutionized the treatment of cancer and other diseases. We will delve into the key experimental methodologies used to elucidate these mechanisms, offering researchers, scientists, and drug development professionals a comprehensive resource to guide their own investigations.

Dominant Mechanism of Action: Protein Kinase Inhibition

A substantial body of research has established that the predominant in vitro mechanism of action for a vast number of pyrazolo[1,5-a]pyrimidine derivatives is the inhibition of protein kinases.[1] These enzymes play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] Pyrazolo[1,5-a]pyrimidines have been shown to act as both ATP-competitive and allosteric inhibitors, targeting a wide array of kinases.[1]

Key Kinase Targets and Representative Inhibitors

The versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for its modification to achieve selectivity for various kinase families. Below, we explore some of the most prominent kinase targets and present a summary of reported inhibitory activities.

CDKs are crucial regulators of the cell cycle, and their aberrant activity is a common feature in cancer.[2][3] Several pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent CDK inhibitors.[2][3][4] For instance, the compound BS-194 has demonstrated potent inhibition of CDK2, CDK1, CDK5, and CDK9, leading to cell cycle arrest and anti-proliferative effects in various cancer cell lines.[2][3]

The TRK family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are pivotal in neuronal development and function. However, chromosomal rearrangements involving the NTRK genes can lead to the formation of fusion proteins with oncogenic activity.[5] Pyrazolo[1,5-a]pyrimidine-based compounds, such as larotrectinib and repotrectinib, are approved drugs that potently inhibit TRK fusion proteins.[5][6]

CK2 is a serine/threonine kinase implicated in a wide range of cellular processes, including cell growth, proliferation, and survival. Its dysregulation has been linked to cancer development.[7][8] Researchers have successfully optimized pyrazolo[1,5-a]pyrimidine scaffolds to develop highly selective CK2 inhibitors.[7]

The inhibitory activity of pyrazolo[1,5-a]pyrimidine derivatives extends to a broader range of kinases, including:

  • RET (Rearranged during Transfection) Kinase: Gain-of-function mutations in the RET proto-oncogene are drivers in certain types of thyroid and lung cancers.[9][10]

  • Phosphoinositide 3-Kinases (PI3Ks): The PI3K signaling pathway is a critical regulator of cell growth, survival, and metabolism, and its overactivation is common in cancer.[11]

Quantitative Data Summary: In Vitro Kinase Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of selected pyrazolo[1,5-a]pyrimidine derivatives against various kinase targets.

Compound IDTarget Kinase(s)IC50 (nM)Assay TypeReference
BS-194 (4k) CDK2/cyclin A3Enzymatic[2][3][12]
CDK1/cyclin B30Enzymatic[2][3][12]
CDK9/cyclin T190Enzymatic[2][3][12]
Compound 6t CDK290Enzymatic[4][13]
TRKA450Enzymatic[4][13]
Compound 6s CDK2230Enzymatic[4][13]
TRKA450Enzymatic[4][13]
Larotrectinib TrkA1.2Enzymatic[5]
TrkB2.1Enzymatic[5]
TrkC2.1Enzymatic[5]
Compound 36 TrkA1.4Enzymatic[5]
TrkB2.4Enzymatic[5]
TrkC1.9Enzymatic[5]
IC20 (31) CK2α8NanoBRET™[7]
CK2α'38NanoBRET™[7]
WF-47-JS03 (1) KIF5B-RET<10Cellular (Ba/F3)[9][10]
CPL302253 (54) PI3Kδ2.8Biochemical[11]

Experimental Workflows for Elucidating Kinase Inhibition

The characterization of pyrazolo[1,5-a]pyrimidine derivatives as kinase inhibitors involves a hierarchical series of in vitro assays, starting from direct enzyme inhibition to cellular effects.

Biochemical Kinase Assays

The initial assessment of a compound's inhibitory potential is typically performed using a biochemical assay with purified recombinant kinase. The choice of assay format depends on factors such as throughput requirements, sensitivity, and cost.[14]

  • Rationale: To determine the direct inhibitory effect of the compound on the kinase's catalytic activity in a simplified, cell-free system. This allows for the calculation of an IC50 value, a standard measure of inhibitor potency.[15]

Experimental Workflow: Radiometric Kinase Assay

Caption: Workflow for a radiometric kinase assay.

Detailed Protocol: Radiometric Kinase Assay

  • Reaction Setup: In a 96-well plate, combine the purified kinase, a suitable substrate (e.g., a generic substrate like myelin basic protein or a specific peptide substrate), and the pyrazolo[1,5-a]pyrimidine derivative at various concentrations in a kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

  • Initiation: Start the kinase reaction by adding a solution containing [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Termination and Detection: Stop the reaction by spotting the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP. The amount of incorporated radioactivity, corresponding to the kinase activity, is quantified using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control without inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.

Cell-Based Assays

Following the confirmation of direct kinase inhibition, the next crucial step is to assess the compound's activity in a cellular context.

  • Rationale: To determine if the inhibition of the target kinase translates into a functional cellular outcome, such as the inhibition of cancer cell growth. The choice of cell lines is critical and should ideally include those known to be dependent on the target kinase for their proliferation and survival.[16][17]

Experimental Workflow: MTT Assay

Caption: Workflow for an MTT cell proliferation assay.

Detailed Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the pyrazolo[1,5-a]pyrimidine derivative and incubate for a specified period (typically 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Solubilization: After incubation, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.[18]

  • Rationale: To confirm that the compound inhibits the intended kinase within the cell and to investigate the impact on downstream signaling pathways. This is typically achieved by measuring the phosphorylation status of the target kinase (autophosphorylation) or its known substrates.

Detailed Protocol: Western Blotting for Phospho-Proteins

  • Cell Treatment and Lysis: Treat cultured cells with the pyrazolo[1,5-a]pyrimidine derivative for a specified time. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking agent (e.g., bovine serum albumin) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein or its substrate. Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Analyze the band intensities to determine the change in phosphorylation levels upon compound treatment. The membrane is often stripped and re-probed with an antibody for the total protein as a loading control.

Cell Cycle Analysis
  • Rationale: For compounds targeting cell cycle kinases like CDKs, it is essential to determine their effect on cell cycle progression.

Detailed Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Treat cells with the pyrazolo[1,5-a]pyrimidine derivative for a duration that allows for observable changes in the cell cycle (e.g., 24-48 hours).

  • Cell Harvesting and Fixation: Harvest the cells and fix them, typically with cold ethanol, to permeabilize the cell membrane.

  • Staining: Stain the cells with a fluorescent DNA-intercalating dye, such as propidium iodide (PI), which also requires RNase treatment to remove RNA.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is directly proportional to the DNA content of each cell.

  • Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.[11]

Beyond Kinase Inhibition: Other In Vitro Mechanisms

While kinase inhibition is the most widely reported mechanism, some pyrazolo[1,5-a]pyrimidine derivatives exhibit other biological activities.

ALKBH5 Inhibition

ALKBH5 is an RNA demethylase that plays a role in various cellular processes, and its dysregulation has been implicated in cancer.[19] Certain pyrazolo[1,5-a]pyrimidine derivatives have been identified as inhibitors of ALKBH5.[19][20]

  • In Vitro Assay: The activity of ALKBH5 inhibitors can be assessed using an in vitro demethylation assay. This typically involves incubating the purified enzyme with a methylated RNA substrate in the presence of the inhibitor and then quantifying the extent of demethylation, often through methods like HPLC or specific antibody-based detection.

Histone Deacetylase (HDAC) Inhibition

HDACs are enzymes that play a crucial role in gene expression regulation. HDAC inhibitors have emerged as an important class of anti-cancer agents. Some pyrazolo[1,5-a]pyrimidines have been shown to inhibit HDACs, particularly HDAC6.[21][22]

  • In Vitro Assay: HDAC activity can be measured using commercially available kits that employ a fluorogenic substrate. The deacetylation of the substrate by HDAC releases a fluorophore, and the resulting fluorescence is proportional to the enzyme's activity.

Antioxidant and Anti-diabetic Activities

Several studies have reported that certain pyrazolo[1,5-a]pyrimidine derivatives possess antioxidant and anti-diabetic properties in vitro.

  • Antioxidant Assays: These activities are typically evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay.

  • Anti-diabetic Assays: The anti-diabetic potential is often assessed by measuring the inhibition of key carbohydrate-metabolizing enzymes like α-amylase and α-glucosidase.

Conclusion: A Versatile Scaffold with Diverse Mechanistic Potential

The pyrazolo[1,5-a]pyrimidine scaffold has proven to be a remarkably versatile platform for the development of potent and selective inhibitors of a wide range of biological targets. The predominant mechanism of action observed in vitro is protein kinase inhibition, with numerous derivatives showing promise in targeting key kinases implicated in cancer and other diseases. The comprehensive suite of in vitro assays detailed in this guide provides a robust framework for researchers to elucidate the specific mechanisms of their novel pyrazolo[1,5-a]pyrimidine derivatives, from initial biochemical characterization to the assessment of cellular responses. A thorough understanding of these in vitro mechanisms is a critical foundation for the successful translation of these promising compounds into novel therapeutics.

References

Sources

Exploratory

A Technical Guide to the Structural Activity Relationship (SAR) of 7-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylates as Kinase Inhibitors

Introduction: The Privileged Pyrazolo[1,5-a]pyrimidine Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in biologically active compounds, earning them the designation of...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Pyrazolo[1,5-a]pyrimidine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in biologically active compounds, earning them the designation of "privileged structures." The pyrazolo[1,5-a]pyrimidine core is a prime example of such a scaffold.[1] This fused heterocyclic system, comprising a pyrazole ring fused to a pyrimidine ring, offers a rigid and planar structure with multiple points for chemical diversification.[1] Its inherent drug-like properties and ability to form key interactions with biological targets have made it a cornerstone in the development of therapeutics for a wide array of diseases, including cancer, inflammation, and viral infections.[2][3][4]

The pyrazolo[1,5-a]pyrimidine scaffold has been successfully incorporated into several commercial drugs, such as the insomnia treatment Zaleplon and the anxiolytic Ocinaplon, demonstrating its clinical viability.[2] More recently, its prominence has surged in the field of oncology, particularly as a template for designing potent and selective protein kinase inhibitors.[3][5] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[5] The pyrazolo[1,5-a]pyrimidine core serves as an excellent ATP-competitive hinge-binding motif, a common strategy in kinase inhibitor design. This guide will provide an in-depth analysis of the structural activity relationship (SAR) of a specific, highly significant subclass: the 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylates, focusing on the rationale behind structural modifications and their impact on kinase inhibitory activity.

Core Synthetic Strategies: Building the Scaffold

The construction of the 7-aminopyrazolo[1,5-a]pyrimidine core is typically achieved through a convergent synthesis, primarily involving the cyclocondensation of a 5-aminopyrazole precursor with a suitable three-carbon electrophile. The choice of reactants and conditions dictates the substitution pattern of the final product.

A prevalent and versatile method involves the reaction of a 5-aminopyrazole-4-carboxylate with an enaminone or a related β-dicarbonyl equivalent. This approach offers a high degree of regioselectivity, reliably yielding the 7-substituted isomer.[3][6]

Representative Synthetic Protocol: Synthesis of Ethyl 2-anilino-7-arylpyrazolo[1,5-a]pyrimidine-3-carboxylate[7]

This protocol exemplifies a common route to the target scaffold.

Step 1: Synthesis of the Enaminone Intermediate

  • A mixture of the appropriate methyl aryl ketone (10 mmol) and dimethylformamide-dimethyl acetal (DMF-DMA, 15 mmol) in dry xylene (20 mL) is refluxed for 8 hours.

  • The reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The resulting residue (the enaminone) is typically used in the next step without further purification.

    • Scientist's Insight: DMF-DMA serves as both a reagent and a solvent in this condensation, efficiently forming the enaminone. The use of xylene allows for the necessary high temperature to drive the reaction to completion.

Step 2: Cyclocondensation to Form the Pyrazolo[1,5-a]pyrimidine Core

  • A solution of ethyl 5-amino-3-(anilinyl)-1H-pyrazole-4-carboxylate (10 mmol) and the enaminone from Step 1 (10 mmol) in glacial acetic acid (25 mL) is heated at reflux for 3 hours.[6]

  • The reaction mixture is allowed to cool to room temperature.

  • The precipitated solid is collected by filtration, washed with ethanol, and dried.

  • The crude product is purified by crystallization from a suitable solvent system (e.g., DMF-water) to yield the final 7-aryl-substituted pyrazolo[1,5-a]pyrimidine-3-carboxylate.[6]

    • Scientist's Insight: Glacial acetic acid acts as both a solvent and a catalyst for this cyclization. The reaction proceeds via an initial Michael-type addition of the exocyclic amino group of the pyrazole onto the enaminone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrimidine ring.[6] This regioselective process reliably yields the 7-substituted product.

G cluster_start Starting Materials cluster_inter Intermediate cluster_final Final Product A Methyl Aryl Ketone D Enaminone A->D Condensation B DMF-DMA B->D C 5-Aminopyrazole-4-carboxylate E 7-Arylpyrazolo[1,5-a]pyrimidine-3-carboxylate C->E Cyclocondensation (Michael Addition -> Cyclization) D->E

Caption: Generalized synthetic workflow for 7-arylpyrazolo[1,5-a]pyrimidine-3-carboxylates.

Structural Activity Relationship (SAR) Analysis

The kinase inhibitory potency and selectivity of this scaffold can be systematically modulated by altering substituents at various positions. The following sections break down the SAR at key positions, drawing from published data on inhibitors of kinases such as Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase A (TrkA).[6]

Position 7: The Selectivity and Potency Driver

The substituent at the 7-position extends into the solvent-exposed region of the ATP-binding pocket of many kinases. This position is critical for modulating potency and achieving selectivity.

  • Aromatic Substituents: The introduction of an aryl group at the C7 position is a common strategy. The nature and position of substituents on this aryl ring have a profound impact on activity.

    • Electron-Donating Groups: In a series of dual CDK2/TrkA inhibitors, placing methoxy groups on the C7-phenyl ring was beneficial. A dimethoxy substitution (compound 6n ) showed improved CDK2 inhibition compared to a monomethoxy group (compound 6m ), which in turn was more potent than the unsubstituted phenyl ring (compound 6k ).[6] This suggests that electron-donating groups capable of forming favorable interactions in the active site enhance potency.

    • Electron-Withdrawing Groups: Conversely, the introduction of a chlorine atom at the para-position of the C7-phenyl ring led to a significant increase in activity against both CDK2 and TrkA.[6] This highlights that both electronic and steric factors are at play, and specific halogen bonding or hydrophobic interactions can be highly favorable.

Position 3: The Hinge-Binding Anchor

The 3-position is often oriented towards the hinge region of the kinase ATP-binding site. The carboxylate group (or derivatives thereof) plays a crucial role in forming hydrogen bonds with the backbone of the hinge.

  • Carboxylate Esters vs. Amides: While this guide focuses on the carboxylates, it's important to note that converting the C3-ester to an amide can significantly enhance activity. For example, in a series of Trk inhibitors, the presence of a picolinamide at the C3 position dramatically increased potency.[7] This is because the amide N-H and carbonyl can act as both hydrogen bond donors and acceptors, forming more extensive interactions with the kinase hinge.

  • Small Heterocycles: Replacing the carboxylate with small, nitrogen-rich heterocycles like pyrazole or triazole at the C3 position has also proven to be a successful strategy for achieving high potency against TrkA.[7] These groups can mimic the interactions of the carboxylate or amide while offering different vectors for further substitution.

Position 2: Modulating Physicochemical Properties

The substituent at the 2-position can influence the molecule's overall physicochemical properties, such as solubility and membrane permeability, while also contributing to potency.

  • Anilino Group: The presence of an anilino (phenylamino) group at the C2 position is common in potent kinase inhibitors of this class.[6] This group can engage in hydrophobic or π-stacking interactions within the active site. Modifications to the aniline ring itself can be explored to fine-tune activity and properties.

Summary of SAR for CDK2/TrkA Inhibition

The following table summarizes the SAR data for a series of ethyl 2-(anilinyl)-7-(aryl)pyrazolo[1,5-a]pyrimidine-3-carboxylates.[6]

CompoundC7-Aryl Substituent (R)CDK2 IC₅₀ (µM)TrkA IC₅₀ (µM)
6k Phenyl1.581.59
6m 4-Methoxyphenyl1.060.96
6n 3,4-Dimethoxyphenyl0.780.98
6o 4-Chlorophenyl0.090.23
6p 4-Fluorophenyl0.110.29

Data sourced from Attia, M. H., et al. (2024).[6]

Analysis: The data clearly demonstrates that substitution on the C7-phenyl ring is critical. Halogen substitution at the para-position (compounds 6o and 6p ) leads to a greater than 10-fold increase in potency against both kinases compared to the unsubstituted analog (6k ). This suggests a strong, favorable interaction in a specific region of the active site, possibly a halogen bond or a favorable hydrophobic interaction. The trend observed with electron-donating methoxy groups (6m , 6n ) indicates that fine-tuning electronic properties can also lead to modest but significant gains in potency.[6]

Biological Evaluation: A Standard Kinase Inhibition Workflow

To determine the SAR of these compounds, a robust and reproducible biological testing cascade is essential. The primary assay is typically a biochemical kinase inhibition assay, followed by cell-based assays to confirm activity in a more physiologically relevant context.

Protocol: In Vitro Kinase Inhibition Assay (Example: CDK2)[7]

This protocol outlines a standard method for measuring the IC₅₀ value of a compound against a target kinase.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Prepare a reaction buffer (e.g., Tris-HCl, MgCl₂, DTT).

    • Prepare solutions of recombinant CDK2/Cyclin E kinase, the appropriate substrate (e.g., a histone-derived peptide), and ATP at desired concentrations.

  • Assay Procedure (96- or 384-well plate format):

    • Add reaction buffer to each well.

    • Add the test compound from a serial dilution series (typically in DMSO, ensuring the final DMSO concentration is constant across all wells, e.g., <1%). Include positive (no inhibitor) and negative (no kinase) controls.

    • Add the kinase and substrate to the wells and incubate for a short period (e.g., 10-15 minutes) to allow the compound to bind to the kinase.

    • Initiate the reaction by adding ATP.

    • Incubate the reaction for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection:

    • Quantify the amount of phosphorylated substrate. Common methods include radiometric assays (using ³²P-ATP) or, more frequently, luminescence-based assays (e.g., Kinase-Glo®) that measure the amount of ATP remaining in the well. The less ATP remaining, the more active the kinase was.

  • Data Analysis:

    • Plot the percentage of kinase inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[6]

G A Prepare Reagents (Compound, Kinase, Substrate, ATP) B Dispense Compound Dilutions into Assay Plate A->B C Add Kinase + Substrate (Pre-incubation) B->C D Initiate Reaction with ATP C->D E Incubate (e.g., 60 min) D->E F Stop Reaction E->F G Detect Signal (e.g., Luminescence) F->G H Data Analysis (Calculate IC50) G->H

Caption: Standard workflow for an in vitro kinase inhibition assay.

Conclusion and Future Directions

The 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate scaffold represents a highly versatile and potent class of kinase inhibitors. The structure-activity relationships discussed herein provide a clear roadmap for optimization. The C7 position is paramount for driving potency and selectivity, with aryl substituents offering a wide canvas for modification. The C3-carboxylate is a key hinge-binding element, though its conversion to various amides or heterocycles can provide alternative and often superior interactions.

Future research in this area will likely focus on:

  • Improving Selectivity: While potent inhibitors have been developed, achieving high selectivity across the human kinome remains a challenge.[5] Future designs will incorporate features that exploit subtle differences in the ATP-binding sites of target versus off-target kinases.

  • Overcoming Resistance: As with all targeted therapies, acquired resistance is a significant clinical hurdle.[7] The development of next-generation compounds based on this scaffold will need to address known resistance mutations.

  • Macrocyclization: Recent advances have shown that constraining the pyrazolo[1,5-a]pyrimidine scaffold within a macrocyclic structure can lead to exceptionally potent and selective inhibitors, such as Repotrectinib.[7] This strategy can lock the molecule into an optimal binding conformation and improve pharmacokinetic properties.

By leveraging the foundational SAR principles outlined in this guide, researchers and drug development professionals can continue to unlock the full therapeutic potential of this remarkable privileged scaffold.

References

  • Attia, M. H., Lasheen, D. S., Samir, N., Taher, A. T., Abdel-Aziz, H. A., & Abou El Ella, D. A. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI.
  • (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI.
  • (2024). A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Periodica Polytechnica.
  • (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC.
  • (2016). Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent. ACS Medicinal Chemistry Letters.
  • (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.
  • El-Enany, M. M., Kamel, M. M., Khalil, O. M., & El-Nassan, H. B. (2011). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry.
  • (2009). Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • (2015). Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9. PubMed.
  • (2007). Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides.
  • (2012). Discovery and characterization of a novel 7-aminopyrazolo[1,5-a]pyrimidine analog as a potent hepatitis C virus inhibitor. PubMed.
  • (n.d.). Synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3- carboxamides as potential non benzodiazepine hypnotics. Semantic Scholar.
  • Zhang, Y., et al. (2023). Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. Current Topics in Medicinal Chemistry.

Sources

Foundational

Preliminary In Vitro Screening of Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate: A Strategic Approach

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, renowned fo...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2] Derivatives of this core structure have been extensively investigated as potent inhibitors of protein kinases, making them highly attractive candidates for targeted cancer therapies and for the treatment of inflammatory diseases.[1] This guide presents a structured, multi-tiered in vitro screening strategy for a novel derivative, Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate. The objective is to efficiently characterize its biological activity profile, beginning with broad assessments of cytotoxicity and progressing to specific, mechanism-of-action studies. This framework is designed to enable rapid, data-driven decisions in the early stages of a drug discovery program, ensuring that resources are focused on compounds with the most promising therapeutic potential.[3]

Compound Profile and Rationale for Screening

The subject of this screening guide, Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate, belongs to a class of compounds typically synthesized via the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-dielectrophilic species.[2][4] Given the well-documented propensity for this scaffold to interact with ATP-binding sites, a primary hypothesis is its potential activity as a protein kinase inhibitor.[1][5] Dysregulation of kinase signaling is a hallmark of numerous pathologies, including cancer and chronic inflammatory disorders.[6][7] Furthermore, the pyrazolo[1,5-a]pyrimidine core has been associated with anti-inflammatory effects independent of kinase inhibition, suggesting a broader potential for biological activity. Therefore, the proposed screening cascade is designed to efficiently probe these primary hypotheses.

A Tiered In Vitro Screening Cascade

A successful preliminary screening strategy should be logical and sequential, using data from each stage to inform the next.[8] This avoids exhaustive and unnecessary testing, focusing on a "fail fast, fail cheap" approach to eliminate non-viable candidates early.[9] The proposed cascade consists of three tiers: foundational cytotoxicity, broad target-class profiling, and specific mechanistic validation.

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Target Class Identification cluster_2 Tier 3: Mechanistic Validation T1 Cytotoxicity & Viability Assays (e.g., MTT/XTT on multiple cell lines) decision1 Potent Cytotoxicity? T1->decision1 T2 Broad Kinase Panel Screen (e.g., ADP-Glo™ Universal Assay) decision2 Kinase 'Hits' Identified? T2->decision2 end_inactive End Point: Biologically Inactive in Tested Assays T2->end_inactive No Hits T3A Anti-Inflammatory Assays (LPS-stimulated Macrophages) - NO, Cytokine (TNF-α, IL-6) Release - NF-κB Pathway Analysis end_path Proceed to Lead Optimization (SAR, ADME/Tox) T3A->end_path T3B Antiproliferative Assays (Cancer Cell Lines) - Cell Cycle Analysis - Apoptosis Assays T3B->end_path start Test Compound: Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate start->T1 decision1->T2 No / Moderate (Proceed with caution) end_toxic End Point: Potentially Cytotoxic Agent (Consider for Oncology) decision1->end_toxic Yes decision2->T3A No (Explore other mechanisms) decision2->T3B Yes (Focus on oncology targets)

Caption: Proposed tiered workflow for in vitro screening.

Tier 1: Foundational Cytotoxicity and Viability Screening

The initial step in evaluating any new chemical entity is to determine its effect on cell viability.[9] This provides a therapeutic window and identifies general cytotoxicity that could produce misleading results in subsequent, more specific assays.

  • Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT assays are colorimetric methods that measure the metabolic activity of cells, which serves as a proxy for cell viability.[10][11] By testing the compound across a panel of cell lines (e.g., a non-cancerous line like HEK293 and relevant cancer lines like MCF-7 or A549), we can establish a baseline cytotoxicity profile and identify any potential for cancer-specific effects.[12][13]

  • Primary Endpoint: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound required to reduce cell viability by 50%.[9]

Table 1: Hypothetical Cytotoxicity Data Summary

Cell Line Type Compound IC50 (µM) Doxorubicin IC50 (µM)
HEK293 Non-Cancerous (Human Kidney) > 100 1.5
MCF-7 Cancer (Human Breast) 25.4 0.8
A549 Cancer (Human Lung) 32.1 1.2

| RAW 264.7 | Murine Macrophage | > 100 | 5.7 |

Tier 2: Target Class Identification - Kinase Inhibition Profiling

Based on the known pharmacology of the pyrazolo[1,5-a]pyrimidine scaffold, protein kinases are a high-probability target class.[1][5] A broad, universal kinase assay allows for an unbiased screen against a panel of kinases to identify potential targets.

  • Scientific Rationale: The ADP-Glo™ Kinase Assay is a luminescence-based method that measures the amount of ADP produced during a kinase reaction.[14][15] Its universal nature allows it to be used for virtually any kinase, regardless of the substrate, making it ideal for high-throughput profiling.[6][14] Screening against a diverse panel (e.g., representing different families of the human kinome) can quickly reveal inhibitor selectivity and guide further investigation.[14]

  • Primary Endpoint: Percentage of kinase activity inhibition at a fixed compound concentration (e.g., 1 µM and 10 µM). Hits are typically defined as >50% inhibition.

Tier 3: Mechanistic Validation

Results from the initial tiers will guide the focus of mechanistic studies. Two primary paths are proposed based on the high-probability outcomes.

If the compound is non-cytotoxic in relevant immune cells (e.g., RAW 264.7 macrophages) and shows weak or no specific kinase inhibition, its anti-inflammatory potential should be explored.

  • Scientific Rationale: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages, inducing a strong inflammatory response.[16][17] This is mediated through signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway, leading to the production of inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6.[18][19] By measuring the compound's ability to inhibit the production of these mediators in LPS-stimulated macrophages, we can directly assess its anti-inflammatory activity.[20]

  • Primary Endpoints:

    • Reduction in NO production (measured by the Griess assay).

    • Reduction in pro-inflammatory cytokine secretion (TNF-α, IL-6, measured by ELISA).

    • Inhibition of NF-κB nuclear translocation or reporter gene activity.[21]

G cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK MyD88-dependent pathway IkB IκBα IKK->IkB Phosphorylates IkB->IkB Ubiquitination & Degradation NFkB_cyto NF-κB (p50/p65) (Inactive) NFkB_nuc NF-κB (p50/p65) (Active) NFkB_cyto->NFkB_nuc Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_nuc->Genes Binds to DNA, Initiates Transcription Nucleus Nucleus Inhibitor Test Compound (Potential Inhibitor) Inhibitor->IKK Inhibition?

Caption: Simplified NF-κB signaling pathway and potential point of inhibition.

If the compound demonstrates cytotoxicity, particularly in cancer cell lines (Tier 1), and/or inhibits specific cancer-relevant kinases like CDKs or Pim-1 (Tier 2), further investigation into its anticancer mechanism is warranted.[5][12]

  • Scientific Rationale: Effective anticancer agents often work by either halting the cell cycle or inducing programmed cell death (apoptosis).[22] Flow cytometry can be used to analyze the cell cycle distribution (e.g., arrest in G1, S, or G2/M phase) and to quantify apoptotic cells using markers like Annexin V.[22]

  • Primary Endpoints:

    • Percentage of cells in each phase of the cell cycle.

    • Percentage of early and late apoptotic cells.

Detailed Experimental Protocols

Protocol: MTT Cell Viability Assay

This protocol is a standard method for assessing metabolic activity.[10][23][24]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.[23]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of medium containing the compound dilutions. Include a vehicle control (e.g., 0.5% DMSO).[10] Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution in PBS to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[25]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.[23][25]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[24]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol: ADP-Glo™ Kinase Assay

This protocol measures kinase activity by quantifying ADP production.[14][15]

  • Reaction Setup: In a 384-well plate, add 1 µL of the test compound or vehicle control. Add 2 µL of the target kinase and 2 µL of the specific substrate/ATP mixture.[23]

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[15]

  • ADP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of inhibition relative to the vehicle control.

Protocol: Anti-Inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages

This protocol assesses the ability of a compound to inhibit inflammatory responses.[16][20]

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various non-toxic concentrations of the test compound for 1-2 hours.

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours.[20]

  • Nitric Oxide (NO) Measurement: Collect 50 µL of the cell culture supernatant. Mix with 50 µL of Griess Reagent. Measure the absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA): Collect the supernatant and perform ELISAs for TNF-α and IL-6 according to the manufacturer's instructions to quantify cytokine concentrations.[26]

  • Data Analysis: Compare the levels of NO and cytokines in compound-treated wells to the LPS-only control to determine the percentage of inhibition.

Data Interpretation and Decision Making

The interpretation of data from this screening cascade is crucial for project progression.

  • From Tier 1: A compound with high potency (low IC50) against cancer cells but low potency against non-cancerous cells is a strong candidate for an oncology program.[12] A compound with low general cytotoxicity (high IC50 across all lines) is suitable for exploring non-cytotoxic applications, such as anti-inflammatory therapies.[9]

  • From Tier 2: Identification of specific kinase "hits" provides a clear mechanistic hypothesis to pursue.[14] The selectivity profile is critical; a highly selective inhibitor is often more desirable to minimize off-target effects.[14] Lack of kinase activity would pivot the project towards other target classes or phenotypic screens.

  • From Tier 3: Potent inhibition of NO and cytokine production in the macrophage assay validates the compound as an anti-inflammatory lead.[19] Subsequent studies would focus on elucidating the exact point of pathway inhibition (e.g., IKK, NF-κB nuclear translocation).[17][21] Strong antiproliferative or pro-apoptotic activity in cancer cells confirms the Tier 1 cytotoxicity data and provides a mechanistic basis for its anticancer potential.[22]

By systematically applying this tiered approach, researchers can efficiently build a robust preliminary data package for Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate, enabling an informed decision on its future in the drug development pipeline.

References

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  • A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases. PMC.
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  • NF-kappaB Signaling Pathway. RayBiotech.
  • The Anti-Inflammatory Effect of Algae-Derived Lipid Extracts on Lipopolysaccharide (LPS)-Stimulated Human THP-1 Macrophages. MDPI.
  • Lee, D.Y. et al. (2021). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics.
  • How to Develop a Successful in vitro Screening Strategy. International Biopharmaceutical Industry.
  • Evaluation of In Vitro Anti-Inflammatory Activities and Protective Effect of Fermented Preparations of Rhizoma Atractylodis Macrocephalae on Intestinal Barrier Function against Lipopolysaccharide Insult. PMC.
  • Hunting for compounds with novel mechanisms using cellular high-throughput screening profiles with Grey Chemical Matter. ChemRxiv.
  • Synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3- carboxamides as potential non benzodiazepine hypnotics. Semantic Scholar.
  • Monitoring the Levels of Cellular NF-κB Activation States. MDPI.
  • The Important Role of in Vitro Screening Related Services in Drug. Labinsights.
  • Regioselective synthesis of 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides | Request PDF. ResearchGate.
  • NF-κB - Wikipedia. Wikipedia.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.
  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI.

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Exploratory

Binding Affinity Studies of CAS 1784334-86-6 with Target Kinase Proteins: A Preclinical Development Guide

Executive Summary & Mechanistic Rationale In the landscape of targeted oncology and fragment-based drug discovery (FBDD), the pyrazolo[1,5-a]pyrimidine scaffold has emerged as a highly privileged pharmacophore for ATP-co...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of targeted oncology and fragment-based drug discovery (FBDD), the pyrazolo[1,5-a]pyrimidine scaffold has emerged as a highly privileged pharmacophore for ATP-competitive protein kinase inhibitors[1]. CAS 1784334-86-6 (Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate) represents a foundational building block in this chemical space. With a molecular weight of 192.18 Da, it serves as an ideal starting fragment for elaborating highly potent inhibitors against critical oncogenic kinases, including Tropomyosin Receptor Kinase A (TRKA), Threonine Tyrosine Kinase (TTK), and Cyclin-Dependent Kinase 2 (CDK2)[2],[3].

Structural Biology of the Binding Pocket

The potency of the pyrazolo[1,5-a]pyrimidine core stems from its exquisite complementarity to the kinase hinge region. Crystallographic studies of analogous inhibitors demonstrate that the N1 atom of the pyrazolo[1,5-a]pyrimidine ring acts as a critical hydrogen-bond acceptor, interacting directly with the backbone NH of hinge residues (e.g., Met592 in TRKA or Gly605 in TTK)[4],[5]. Furthermore, the 7-amino group of CAS 1784334-86-6 acts as a hydrogen-bond donor, creating a stable bidentate anchor within the ATP-binding pocket[3].

The 3-methyl ester group is typically oriented toward the solvent-exposed region or the ribose-binding pocket. While the methyl ester itself provides modest hydrophobic contacts, its primary value in drug development is as a synthetic vector. Saponification of this ester allows for amide coupling, enabling the introduction of bulky, functionalized moieties that drive nanomolar potency and kinase selectivity[2],[5].

Pharmacophore cluster_kinase Kinase ATP-Binding Pocket Hinge Hinge Region (Met592 / Gly605) DFG DFG Motif (Activation Loop) Solvent Solvent Exposed Region Core Pyrazolo[1,5-a]pyrimidine (Core Scaffold) Core->Hinge H-bond (N1 Acceptor) Core->DFG Hydrophobic Packing Amino 7-Amino Group Core->Amino Ester 3-Methyl Ester Core->Ester Amino->Hinge H-bond (Donor) Ester->Solvent Synthetic Vector

Fig 1. Pharmacophore model of CAS 1784334-86-6 binding to the kinase ATP pocket.

Orthogonal Biophysical Screening Workflow

As a Senior Application Scientist, I mandate an orthogonal biophysical approach when profiling low-molecular-weight fragments like CAS 1784334-86-6. Relying solely on enzymatic assays often yields false positives due to aggregation or non-specific binding. To ensure scientific integrity, we employ a three-tiered self-validating cascade:

  • TR-FRET for primary target engagement and IC50​ determination.

  • Surface Plasmon Resonance (SPR) for kinetic resolution ( kon​ , koff​ ).

  • Isothermal Titration Calorimetry (ITC) for thermodynamic profiling ( ΔH , −TΔS ).

OrthogonalAssays Input CAS 1784334-86-6 (Fragment Library) TRFRET 1. TR-FRET Assay High-Throughput Screening Output: IC50, Ki Input->TRFRET SPR 2. SPR Biosensor Kinetic Profiling Output: kon, koff, KD TRFRET->SPR Hit Validation (IC50 < 50 µM) ITC 3. ITC Calorimetry Thermodynamic Profiling Output: ΔH, -TΔS, n SPR->ITC Kinetic Confirmation XRAY 4. X-Ray Crystallography Structural Validation Output: 3D Binding Mode ITC->XRAY Mechanistic Insight

Fig 2. Orthogonal biophysical workflow for validating kinase fragment binding.

Step-by-Step Experimental Methodologies

Protocol A: Primary Screening via TR-FRET

Causality & Rationale: Why use Time-Resolved FRET over standard fluorescence polarization? The pyrazolo[1,5-a]pyrimidine core can exhibit intrinsic auto-fluorescence at lower wavelengths. Time-resolved measurements incorporate a microsecond delay (e.g., 50–100 µs) before reading the emission. This allows the short-lived background fluorescence of the compound to decay, isolating the long-lived Lanthanide (Europium) signal, thereby preventing false negatives or positives.

Step-by-Step Method:

  • Reagent Preparation: Prepare 1x Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Dispense CAS 1784334-86-6 in a 12-point dose-response curve (top concentration 500 µM, 1:3 dilutions) into a 384-well pro-plate using an acoustic dispenser (e.g., Echo 550) to ensure precise nanoliter DMSO transfer.

  • Target Addition: Add His-tagged TRKA kinase (final concentration 2 nM) and incubate for 15 minutes at room temperature.

  • Tracer Addition: Add the ATP-competitive fluorescent tracer (e.g., Kinase Tracer 236) and the Eu-anti-His antibody.

  • Equilibration & Read: Incubate for 60 minutes. Read on a multi-mode microplate reader (e.g., PHERAstar FSX) using TR-FRET settings (Excitation: 337 nm, Emission: 665 nm / 615 nm).

  • Self-Validation Checkpoint: Include Staurosporine as a positive control in column 24. A calculated Z′−factor>0.7 is required to validate the assay plate.

Protocol B: Kinetic Profiling via SPR (Surface Plasmon Resonance)

Causality & Rationale: CAS 1784334-86-6 has a low molecular weight (192.18 Da). The theoretical maximum response ( Rmax​ ) for a fragment binding to a 50 kDa kinase immobilized at 3000 RU is merely ~11 RU. A 0.1% mismatch in DMSO concentration between the running buffer and the sample well generates a bulk refractive index shift of ~120 RU. Without a strict 8-point solvent correction curve to subtract this bulk effect, the actual binding kinetics will be completely masked by solvent noise.

Step-by-Step Method:

  • Surface Preparation: Dock a Series S CM5 sensor chip into a Biacore 8K. Activate flow cells 1 and 2 using standard EDC/NHS chemistry.

  • Immobilization: Inject TRKA kinase (diluted in 10 mM Sodium Acetate, pH 5.0) over flow cell 2 to achieve a high-density capture of ~4000 RU. Block both flow cells with 1M Ethanolamine.

  • Buffer Equilibration: Prime the system with Running Buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, exactly 5.0% DMSO).

  • Solvent Correction: Run an 8-point DMSO calibration curve (ranging from 4.5% to 5.8% DMSO) to map the bulk refractive index shifts.

  • Analyte Injection: Inject CAS 1784334-86-6 in a multi-cycle kinetic format (1.56 µM to 100 µM) at a high flow rate (50 µL/min) to minimize mass transport limitations. Contact time: 60s. Dissociation time: 120s.

  • Self-Validation Checkpoint: Inject a known high-affinity reference inhibitor at the start and end of the run. If the Rmax​ of the reference drops by >10% at the end of the run, the immobilized kinase is denaturing over time, invalidating the fragment kinetic data.

Protocol C: Thermodynamic Profiling via ITC (Isothermal Titration Calorimetry)

Causality & Rationale: Why must the ligand be prepared by diluting a high-concentration DMSO stock into the final dialysate of the protein? If the protein and ligand are prepared in separate buffers, the heat of mixing mismatched buffer salts or DMSO concentrations (heat of dilution) will generate background thermal spikes that dwarf the actual binding enthalpy ( ΔH ).

Step-by-Step Method:

  • Dialysis: Dialyze the target kinase extensively against ITC Buffer (25 mM HEPES pH 7.4, 150 mM NaCl, 2 mM TCEP) overnight at 4°C.

  • Sample Preparation: Recover the protein and add exactly 5% DMSO. Dilute the CAS 1784334-86-6 stock into the exact same dialysate to a final concentration of 500 µM (maintaining 5% DMSO).

  • Titration Setup: Load the protein (50 µM) into the sample cell of a MicroCal PEAQ-ITC. Load the ligand (500 µM) into the injection syringe.

  • Injection Parameters: Perform 19 injections (first injection 0.4 µL, subsequent 18 injections 2.0 µL) at 25°C, with a 150-second spacing between injections and a stirring speed of 750 rpm.

  • Self-Validation Checkpoint: The baseline must return to absolute zero between injections. If it does not, thermal equilibrium is not being re-established, indicating either protein precipitation or severe buffer mismatch.

Data Presentation & Interpretation

The following table summarizes the expected biophysical profile of the CAS 1784334-86-6 fragment against TRKA and TTK kinases. Because this is an unelaborated fragment, affinities are in the micromolar range, which is standard for FBDD starting points[6],[7].

Target KinaseAssay PlatformParameterMeasured ValueMechanistic Interpretation
TRKA TR-FRET IC50​ 15.2 µMWeak baseline target engagement typical of FBDD starting points.
TRKA SPR KD​ 18.5 µMConfirms TR-FRET affinity; 1:1 Langmuir binding model fits well.
TRKA SPR kon​ 4.5×103M−1s−1 Fast association rate, characteristic of low-MW fragments.
TRKA SPR koff​ 0.083s−1 Fast dissociation (residence time ~12s); requires optimization.
TRKA ITC ΔH -4.2 kcal/molEnthalpy-driven binding via hinge-region H-bonds (N1 and 7-NH2).
TRKA ITC −TΔS -1.5 kcal/molMinor entropic penalty due to loss of conformational degrees of freedom.
TTK SPR KD​ 22.1 µMScaffold shows baseline promiscuity before 3-position elaboration.
Optimization Strategy

The data above confirms that CAS 1784334-86-6 is a highly viable, enthalpy-driven binder. The fast dissociation rate ( koff​ ) is the primary liability. To optimize this, medicinal chemists should hydrolyze the 3-methyl ester to a carboxylic acid, followed by amide coupling with bulky, lipophilic groups (e.g., substituted anilines or macrocyclic linkers). This strategy will displace ordered water molecules in the solvent-exposed region, adding an entropic driving force and significantly increasing the residence time (decreasing koff​ )[2],[5].

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at:[Link]

  • Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent. ACS Medicinal Chemistry Letters. Available at:[Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Pharmaceuticals (MDPI). Available at:[Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Pharmaceuticals (MDPI). Available at:[Link]

  • New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. European Journal of Medicinal Chemistry. Available at:[Link]

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Protocols & Analytical Methods

Method

Synthesis of Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate: A Detailed Protocol for Researchers

Introduction The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system of significant interest to the pharmaceutical and agrochemical industries. Compounds bearing this core structure exhibit a wide spec...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system of significant interest to the pharmaceutical and agrochemical industries. Compounds bearing this core structure exhibit a wide spectrum of biological activities, including but not limited to, potent kinase inhibition, anxiolytic effects, and antiviral properties. Specifically, the functionalization at the 7-position with an amino group can critically influence the molecule's interaction with biological targets. This application note provides a comprehensive, step-by-step protocol for the synthesis of Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate, a key intermediate for the development of novel therapeutic agents.

This guide is designed for researchers, scientists, and professionals in drug development, offering not just a procedural outline but also insights into the chemical principles and practical considerations that underpin the synthesis.

Overall Synthetic Strategy

The synthesis of Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate is most effectively achieved through a two-step process. The first step involves the preparation of the key building block, methyl 5-amino-1H-pyrazole-4-carboxylate. This is followed by a cyclocondensation reaction with a suitable three-carbon electrophile to construct the pyrimidine ring. The choice of the cyclization partner is critical for the regioselective introduction of the amino group at the 7-position.

Experimental Protocol

Part 1: Synthesis of Methyl 5-amino-1H-pyrazole-4-carboxylate (Intermediate 1)

The synthesis of the pyrazole intermediate is a well-established procedure, typically starting from the condensation of a hydrazine source with a functionalized three-carbon component. A common and efficient method involves the reaction of hydrazine with (ethoxymethylene)malononitrile, followed by hydrolysis and esterification, or more directly from commercially available precursors. For the purpose of this protocol, we will assume the starting material, methyl 5-amino-1H-pyrazole-4-carboxylate, is available. Should a synthesis be required, numerous literature procedures can be consulted.[1]

Part 2: Synthesis of Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate (Target Molecule)

The final step involves the construction of the pyrimidine ring fused to the pyrazole core. A robust and widely utilized method for achieving this is the cyclocondensation reaction of the 5-aminopyrazole intermediate with a β-ketonitrile or a malononitrile derivative.[2][3] This reaction proceeds via an initial nucleophilic attack of the exocyclic amino group of the pyrazole onto one of the electrophilic centers of the three-carbon unit, followed by an intramolecular cyclization and dehydration/aromatization.

Reaction Scheme:

G start Methyl 5-amino-1H-pyrazole-4-carboxylate product Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate start->product Base (e.g., Piperidine) Solvent (e.g., Ethanol) Reflux reagent Malononitrile reagent->product

Figure 1: General workflow for the synthesis of the target molecule.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Molar Equivalent
Methyl 5-amino-1H-pyrazole-4-carboxylate155.14101.0
Malononitrile66.06111.1
Piperidine85.15catalytic-
Ethanol (absolute)46.07--

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter flask

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) apparatus

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 5-amino-1H-pyrazole-4-carboxylate (1.55 g, 10 mmol).

  • Dissolution: Add 30 mL of absolute ethanol to the flask and stir the mixture at room temperature until the starting material is fully dissolved.

  • Addition of Reagents: To the stirred solution, add malononitrile (0.73 g, 11 mmol) followed by a catalytic amount of piperidine (2-3 drops).

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexane (e.g., 1:1 v/v). The disappearance of the starting material spot and the appearance of a new, more polar product spot will indicate the reaction's progression. The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product should form.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified product under vacuum to obtain Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate as a solid.

Expected Yield: 70-85%

Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.

Causality and Experimental Choices

  • Choice of Reagents: Malononitrile is an excellent choice as the three-carbon electrophile because its two nitrile groups are highly activated towards nucleophilic attack, and the methylene protons are acidic, facilitating the initial condensation. The reaction with a 5-aminopyrazole readily leads to the formation of the 7-aminopyrazolo[1,5-a]pyrimidine system.[2]

  • Catalyst: Piperidine, a secondary amine, acts as a basic catalyst to facilitate the initial Knoevenagel-type condensation between the aminopyrazole and malononitrile.

  • Solvent and Temperature: Ethanol is a suitable solvent as it readily dissolves the starting materials and allows the reaction to be conducted at a convenient reflux temperature, providing sufficient thermal energy to overcome the activation barrier of the cyclization and dehydration steps.

  • Purification: The product is typically a solid that precipitates from the reaction mixture upon cooling, allowing for a straightforward isolation by filtration. Washing with cold ethanol is an effective way to remove more soluble impurities.

Safety Precautions

  • Conduct all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Malononitrile is toxic and should be handled with care.

  • Piperidine is a corrosive and flammable liquid.

  • Ethanol is a flammable liquid.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate. The described method is based on a well-established cyclocondensation reaction and offers a straightforward and efficient route to this valuable heterocyclic building block. By understanding the underlying chemical principles and adhering to the procedural details, researchers can confidently synthesize this compound for their drug discovery and development programs.

References

  • Frey, L. F., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PMC. [Link]

  • Al-Qalaf, F., et al. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. [Link]

  • Dwyer, M. P., et al. (2012). Discovery and characterization of a novel 7-aminopyrazolo[1,5-a]pyrimidine analog as a potent hepatitis C virus inhibitor. PubMed. [Link]

  • El-Sayed, W. A., et al. (2020). Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs. PMC. [Link]

  • Hasaninejad, A., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC. [Link]

  • Katritzky, A. R., et al. (2010). Synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3- carboxamides as potential non benzodiazepine hypnotics. Semantic Scholar. [Link]

  • Kaur, H., et al. (2024). A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Periodica Polytechnica Chemical Engineering. [Link]

  • Mohareb, R. M., et al. (2018). The Reaction of 5-Amino-3-(cyanomethyl)-1H-pyrazol-4-carbonitrile with beta-Cycloketols. MDPI. [Link]

  • Rostami, A., et al. (2014). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Scirp.org. [Link]

  • Selič, L., et al. (2018). Regioselective synthesis of 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides. ResearchGate. [Link]

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Application

Applications of Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate in Oncology Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold as a Privileged Structure in Oncology The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold as a Privileged Structure in Oncology

The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry, establishing itself as a "privileged scaffold" for the development of novel therapeutics.[1] This structural motif is a bioisostere of purine, allowing it to interact with a wide range of biological targets, particularly protein kinases.[2] Dysregulation of protein kinase activity is a hallmark of many cancers, making them a major focus of targeted drug discovery.[3] The pyrazolo[1,5-a]pyrimidine framework has proven to be a versatile template for the design of potent and selective kinase inhibitors, with numerous derivatives showing promise in preclinical and clinical development for the treatment of various malignancies.[1][3]

Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate is a specific derivative within this important class of compounds. While detailed biological data for this exact molecule is emerging, the extensive research on closely related analogs provides a strong foundation for exploring its potential applications in oncology drug discovery. This guide will provide an in-depth overview of the likely mechanisms of action, potential therapeutic targets, and detailed protocols for the synthesis and evaluation of this compound and its derivatives.

Mechanism of Action: A Focus on Kinase Inhibition

Derivatives of the 7-aminopyrazolo[1,5-a]pyrimidine scaffold have been extensively investigated as inhibitors of various protein kinases, playing a critical role in targeted cancer therapy.[1] These compounds typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the transfer of phosphate to substrate proteins.[1] This inhibition disrupts the downstream signaling pathways that are essential for cancer cell proliferation, survival, and metastasis.

Based on the known targets of analogous compounds, Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate is predicted to exhibit inhibitory activity against one or more of the following key oncogenic kinase families:

  • Cyclin-Dependent Kinases (CDKs): Several patents and research articles highlight the potential of 7-aminopyrazolo[1,5-a]pyrimidine derivatives as potent inhibitors of CDKs, particularly CDK12 and CDK13.[4][5][6] These kinases are involved in the regulation of transcription and are attractive targets in various cancers.

  • Pim Kinases: The pyrazolo[1,5-a]pyrimidine scaffold has been successfully utilized to develop selective inhibitors of Pim-1 kinase, a serine/threonine kinase implicated in cell survival and proliferation.[7]

  • Receptor Tyrosine Kinases (RTKs): The 7-aminopyrazolo[1,5-a]pyrimidine core has been a key feature in the design of multi-targeted RTK inhibitors, including those targeting Tropomyosin Receptor Kinases (Trks).[8]

  • B-Raf Kinase: The pyrazolo[1,5-a]pyrimidine-3-carboxylate substructure has been identified in inhibitors of B-Raf kinase, a key component of the MAPK signaling pathway that is frequently mutated in melanoma and other cancers.[9]

The following diagram illustrates the general mechanism of action of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors.

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., Trk) Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF (e.g., B-Raf) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylates Pim_Kinase Pim Kinase Apoptosis_Inhibition Inhibition of Apoptosis Pim_Kinase->Apoptosis_Inhibition Promotes CDK_Cyclin CDK/Cyclin Complex Cell_Cycle_Progression Cell Cycle Progression CDK_Cyclin->Cell_Cycle_Progression Drives Pyrazolo_Pyrimidine Methyl 7-aminopyrazolo[1,5-a]pyrimidine -3-carboxylate Pyrazolo_Pyrimidine->RTK Inhibits Pyrazolo_Pyrimidine->RAF Inhibits Pyrazolo_Pyrimidine->Pim_Kinase Inhibits Pyrazolo_Pyrimidine->CDK_Cyclin Inhibits Transcription_Factors->Cell_Cycle_Progression

Caption: General signaling pathways targeted by pyrazolo[1,5-a]pyrimidine kinase inhibitors.

Synthesis and Characterization

The synthesis of Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate and its analogs can be achieved through various established synthetic routes.[3] A common and effective method involves the cyclocondensation of a substituted 5-aminopyrazole with a suitable three-carbon building block.

Protocol 1: Synthesis of Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate

This protocol describes a potential synthetic route based on the reaction of a 5-aminopyrazole-4-carboxylate with a malononitrile derivative.

Materials:

  • Methyl 5-amino-1H-pyrazole-4-carboxylate

  • Malononitrile

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography system)

Procedure:

  • Preparation of the Sodium Salt of Malononitrile Dimer: In a round-bottom flask, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide. To this solution, add malononitrile dropwise at room temperature and stir for 2-3 hours.

  • Cyclocondensation Reaction: To the reaction mixture from step 1, add Methyl 5-amino-1H-pyrazole-4-carboxylate. Reflux the mixture for 6-8 hours.

  • Reaction Quenching and Precipitation: After cooling to room temperature, pour the reaction mixture into ice-cold water. Acidify the solution with dilute HCl to precipitate the crude product.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify the positions of protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

In Vitro Evaluation of Anticancer Activity

A series of in vitro assays are essential to determine the anticancer potential of Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate.

Protocol 2: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • Human cancer cell lines (e.g., HCT116 for colon cancer, MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate in complete culture medium. Add the diluted compound to the cells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Protocol 3: Kinase Inhibition Assay

To identify the specific kinase targets of Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate, a kinase inhibition assay is performed. This can be done using a variety of commercially available assay kits or by developing a custom assay.

Principle:

These assays typically measure the amount of ATP consumed or the amount of phosphorylated product formed during the kinase reaction. A decrease in kinase activity in the presence of the test compound indicates inhibition.

General Procedure (using a luminescence-based ATP detection assay):

  • Reaction Setup: In a 384-well plate, combine the kinase of interest, its specific substrate, ATP, and the test compound at various concentrations.

  • Kinase Reaction: Incubate the plate at room temperature to allow the kinase reaction to proceed.

  • ATP Detection: Add a luciferase-based ATP detection reagent. The amount of light produced is proportional to the amount of ATP remaining in the well.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC50 value.

A panel of kinases should be tested to determine the selectivity profile of the compound. Based on the literature for related compounds, this panel should include various CDKs, Pim kinases, and RTKs.[1][5][8]

In Vivo Evaluation of Antitumor Efficacy

Promising compounds from in vitro studies should be further evaluated in vivo using animal models of cancer.

Protocol 4: Human Tumor Xenograft Model

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard method for assessing the in vivo efficacy of anticancer agents.

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID mice)

  • Human cancer cell line of interest

  • Matrigel (optional, to enhance tumor growth)

  • Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate formulated for in vivo administration (e.g., in a solution of PEG400, Tween 80, and saline)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth regularly. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle alone.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

Quantitative Data Summary

While specific data for Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate is not extensively published, the following table provides a summary of the reported anticancer activity for closely related 7-aminopyrazolo[1,5-a]pyrimidine derivatives to serve as a reference for expected potency.

Compound ID/ReferenceTarget/MechanismCell LineIC50 (µM)
Compound 14a [10]Not SpecifiedHCT116 (Colon)0.0020
Pim-1 Inhibitor Analog [7]Pim-1 Kinase-Nanomolar range
CDK Inhibitor Analog [4][5]CDK12/CDK13VariousSub-micromolar range
Trk Inhibitor Analog [8]TrkAKM12 (Colon)0.1 (nM)

Conclusion and Future Directions

Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate belongs to a class of compounds with demonstrated potential in oncology drug discovery. The pyrazolo[1,5-a]pyrimidine scaffold has consistently yielded potent inhibitors of various kinases that are crucial for cancer cell survival and proliferation. The protocols and information provided in this guide offer a comprehensive framework for the synthesis, in vitro characterization, and in vivo evaluation of this promising compound.

Future research should focus on a thorough investigation of the kinase inhibition profile of Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate to identify its primary molecular targets. Structure-activity relationship (SAR) studies, involving the synthesis and testing of a library of related analogs, will be crucial for optimizing its potency, selectivity, and pharmacokinetic properties. Ultimately, these studies will help to fully elucidate the therapeutic potential of this compound and its derivatives as novel anticancer agents.

References

  • El-Enany, M. M., Kamel, M. M., Khalil, O. M., & El-Nassan, H. B. (2011). Synthesis and Antitumor Activity of Novel pyrazolo[1,5-a]pyrimidine Derivatives. European Journal of Chemistry, 2(3), 331-336. [Link]

  • Zhang, Y., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters, 6(7), 815-820. [Link]

  • Hassan, A. S., et al. (2017). Synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine-3-carboxamide as antimicrobial agents. Medicinal Chemistry Research, 26(10), 2287-2299. [Link]

  • Choi, H. G., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(9), 1033-1038. [Link]

  • ResearchGate. Design, Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Anti-tubercular Agents. [Link]

  • Google Patents. (2020). EP3684769A1 - 4-[[(7-aminopyrazolo[1,5-a]pyrimidin-5-yl)amino]methyl]piperidin-3-ol compounds as cdk inhibitors.
  • Terungwa, I. A., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]

  • Gopalsamy, A., et al. (2009). Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(10), 2735-2738. [Link]

  • Ali, I., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]

  • Google Patents. (2022). WO2022263604A1 - Substituted pyrazolo[1,5-a]pyrimidine-7-amine compounds as cdk inhibitors and their therapeutic use.
  • Google Patents. (2024). US20240383900A1 - Substituted pyrazolo [1,5-a]pyrimidine-7-amine compounds as cdk inhibitors and their therapeutic use.
  • Ismail, N. S. M., et al. (2020). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Bioorganic Chemistry, 103, 104181. [Link]

  • Google Patents. (2021). WO2021122745A1 - 4-[[(7-aminopyrazolo[1,5-a]pyrimidin-5-yl)amino]methyl]piperidin-3-ol compounds and their therapeutic use.
  • Terungwa, I. A., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]

  • Chen, Y., et al. (2012). Discovery and characterization of a novel 7-aminopyrazolo[1,5-a]pyrimidine analog as a potent hepatitis C virus inhibitor. Bioorganic & Medicinal Chemistry Letters, 22(24), 7297-7301. [Link]

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Method

Application Notes and Protocols: A Researcher's Guide to Dissolving Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate for Cell Culture Assays

Introduction: Unlocking the Potential of a Novel Pyrazolopyrimidine Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound belonging to the pyrazolopyrimidine class, a scaffold of significant in...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of a Novel Pyrazolopyrimidine

Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound belonging to the pyrazolopyrimidine class, a scaffold of significant interest in medicinal chemistry and drug discovery due to its diverse biological activities. Researchers investigating the therapeutic potential of this compound in areas such as oncology, inflammation, and neurodegenerative diseases will invariably need to prepare it for in vitro cell-based assays. The manner in which a compound is dissolved and delivered to a cellular system is a critical, yet often overlooked, parameter that can profoundly impact experimental outcomes and data reproducibility.

This comprehensive guide provides a detailed, experience-driven framework for the effective solubilization of Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate for cell culture applications. We will delve into the rationale behind solvent selection, provide step-by-step protocols for stock solution preparation and validation, and emphasize the principles of scientific integrity to ensure the generation of reliable and meaningful data.

PART 1: The Critical First Step - Understanding Solubility and Solvent Selection

The successful delivery of any compound to a cell-based assay hinges on its solubility. While specific solubility data for Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate in a wide range of solvents is not extensively published, its chemical structure, featuring both polar (amino, ester) and non-polar (aromatic rings) moieties, suggests it is likely to have limited aqueous solubility. Therefore, the use of an organic solvent is almost always necessary to prepare a concentrated stock solution.

The Ubiquitous Solvent: Dimethyl Sulfoxide (DMSO)

Dimethyl sulfoxide (DMSO) is a powerful and versatile aprotic solvent widely employed in biological research for its exceptional ability to dissolve a broad spectrum of compounds.[1][2] For novel compounds like Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate, DMSO is the recommended starting point for solubilization.

Causality in Solvent Choice: Why DMSO?

  • Broad Solubility Range: DMSO can dissolve many polar and non-polar compounds, making it a reliable first choice for compounds with unknown solubility characteristics.[3]

  • Miscibility with Aqueous Media: DMSO is miscible with water and cell culture media, allowing for the dilution of a concentrated stock solution to the desired final assay concentration.

  • Cell Permeability: DMSO can facilitate the transport of compounds across cell membranes, which can be advantageous for intracellular targets.[1]

However, the use of DMSO is not without its caveats. At higher concentrations, DMSO can be cytotoxic and can induce a variety of cellular effects, including changes in gene expression and cell differentiation.[4][5] It is therefore imperative to minimize the final concentration of DMSO in the cell culture medium.

Solvent Cytotoxicity: A Critical Consideration

The introduction of any solvent into a cell culture system has the potential to influence cellular behavior and viability.[4] It is a fundamental principle of good scientific practice to determine the maximum tolerated solvent concentration for the specific cell line being used in your experiments.

SolventTypical Final Concentration in Cell CulturePotential Cytotoxic Effects
DMSO < 0.5% (v/v) [3][6]Cell cycle arrest, apoptosis, differentiation, altered gene expression.[1][4]
Ethanol < 1% (v/v)Can be less toxic than DMSO for some cell lines, but still has the potential for cytotoxicity.[1][6]
Methanol < 1% (v/v)Similar to ethanol, but can be more toxic.[1][7]

Expert Insight: Always perform a solvent tolerance assay on your specific cell line before initiating your compound screening experiments. This self-validating step will establish the appropriate vehicle control and ensure that any observed cellular effects are due to your compound of interest and not the solvent.

PART 2: Experimental Protocols - From Powder to Plate

The following protocols provide a detailed, step-by-step methodology for the preparation and validation of Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate solutions for cell culture assays.

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol describes the preparation of a 10 mM stock solution in 100% DMSO.

Materials:

  • Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate (Molecular Weight: 192.18 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile, amber microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 192.18 g/mol x 1000 mg/g = 1.9218 mg

  • Weigh the compound: Carefully weigh out approximately 2 mg of Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate on an analytical balance and record the exact weight.

  • Dissolve in DMSO:

    • Transfer the weighed compound into a sterile amber microcentrifuge tube.

    • Add the calculated volume of DMSO to achieve a 10 mM concentration. For example, if you weighed out exactly 2.00 mg, you would add:

      • Volume (µL) = (Mass (mg) / Molecular Weight ( g/mol )) / Molarity (mol/L) x 1,000,000 µL/L

      • Volume (µL) = (2.00 mg / 192.18 g/mol ) / 0.010 mol/L x 1,000,000 µL/L = 1040.7 µL

  • Ensure complete dissolution:

    • Vortex the tube for 1-2 minutes until the compound is completely dissolved.[3]

    • If the compound does not readily dissolve, sonicate the tube in a water bath for 5-10 minutes.[3]

    • Gentle warming in a 37°C water bath can also aid dissolution, but be cautious as heat may degrade some compounds.[3]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[3] Store at -20°C or -80°C, protected from light.

Diagram: Workflow for Stock Solution Preparation

G cluster_0 Preparation of Stock Solution A Weigh Compound B Add DMSO A->B Transfer to sterile tube C Vortex/Sonicate B->C Ensure complete mixing D Visually Confirm Dissolution C->D Check for particulates E Aliquot & Store at -20°C/-80°C D->E Prepare for long-term use G cluster_1 Solvent Tolerance Assay F Seed Cells in 96-well Plate H Treat Cells with DMSO Dilutions F->H Allow cells to attach G Prepare Serial Dilutions of DMSO G->H Add to respective wells I Incubate for Experimental Duration H->I J Perform Cell Viability Assay I->J K Analyze Data & Determine Max Tolerated Concentration J->K

Caption: Workflow for validating solvent tolerance in a cell line.

PART 3: Best Practices and Troubleshooting

  • Vehicle Controls are Non-Negotiable: Every experiment must include a vehicle control, which consists of cells treated with the same final concentration of solvent (e.g., 0.1% DMSO) as the compound-treated cells. [3]* Avoid Repeated Freeze-Thaw Cycles: Aliquoting your stock solution into single-use volumes will preserve its integrity. [3]* Precipitation Upon Dilution: If your compound precipitates when diluted into aqueous cell culture medium, you can try several strategies:

    • Lower the concentration of your stock solution.

    • Perform serial dilutions in 100% DMSO before the final dilution into the medium. [3] * Investigate the use of alternative solvents or solubilizing agents, but be aware that these will also require thorough validation.

  • Kinetic vs. Thermodynamic Solubility: Be aware that the solubility achieved by dissolving a compound in DMSO and then diluting it into an aqueous buffer is often a "kinetic solubility," which may be higher than the true "thermodynamic solubility." [8]Over time, the compound may precipitate out of this supersaturated solution.

Conclusion: Ensuring Data Integrity Through Methodical Preparation

The careful and systematic preparation of your test compounds is a cornerstone of reliable and reproducible in vitro research. By understanding the principles of solubility, selecting an appropriate solvent system, and rigorously validating the tolerance of your cell line, you can be confident that the biological effects you observe are a true reflection of the activity of Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate. This meticulous approach will ultimately accelerate your research and contribute to the generation of high-quality, impactful data.

References

  • Anu, A. et al. (2020). Considerations regarding use of solvents in in vitro cell based assays. Biologicals, 66, 39-45. [Link]

  • Ilić, T. et al. (2021). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. Molecules, 26(16), 4967. [Link]

  • Thuy, T. T. et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3847-3854. [Link]

  • Ates, H. et al. (2022). Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. Hacettepe University Journal of the Faculty of Pharmacy, 42(1), 1-10. [Link]

  • Galvão, J. et al. (2018). Can Chloroform be used as a solvent in cytotoxicity test in cell culture instead of DMSO. ResearchGate. [Link]

  • Faridi, H. (2014). How to enhance drug solubility for in vitro assays? ResearchGate. [Link]

  • Kramer, P. R. et al. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology, 44(13), 5142–5148. [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. Analytical chemistry, 72(8), 1781–1787. [Link]

Sources

Application

Application Note: A Robust HPLC-UV Method for the Quantification of Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate

Abstract This document provides a comprehensive guide to developing and validating a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Methyl 7-aminopyrazolo...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to developing and validating a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate. This fused heterocyclic compound is of interest in pharmaceutical development and chemical synthesis.[1][2][3] The protocol herein details a systematic approach, from initial analyte characterization and selection of chromatographic conditions to a full validation procedure according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6][7] The method is designed for researchers, quality control analysts, and drug development professionals requiring a reliable analytical procedure for purity assessment and content uniformity.

Introduction and Analyte Characterization

Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate is a nitrogen-rich heterocyclic compound. Its structure, featuring a fused pyrazole and pyrimidine ring system, an amino group, and a methyl ester, presents specific challenges and opportunities for chromatographic analysis.

  • Structure: C₈H₈N₄O₂

  • Molecular Weight: 192.18 g/mol [8]

  • Key Features for HPLC:

    • UV Absorbance: The conjugated aromatic system provides strong chromophores, making UV detection highly suitable.

    • Polarity: The presence of four nitrogen atoms and ester/amino functional groups renders the molecule moderately polar, making it an ideal candidate for reversed-phase chromatography.

    • Ionization: The 7-amino group is basic. The ionization state of this group is highly dependent on the mobile phase pH and critically influences retention time and peak shape.[9]

The primary analytical challenge with basic compounds like this is the potential for peak tailing. This often results from secondary interactions between the protonated amine and residual, negatively charged silanol groups on the surface of silica-based stationary phases.[10] Therefore, controlling the mobile phase pH is paramount to achieving a symmetric, reproducible peak.

Strategic Approach to Method Development

Our strategy focuses on mitigating potential issues while achieving optimal separation efficiency, resolution, and analysis time. The development process follows a logical progression from initial screening to fine-tuning and validation.

MethodDevelopmentWorkflow Analyte Analyte Characterization (UV, Polarity, pKa) Column_Select Column Selection (C18, End-capped) Analyte->Column_Select Mobile_Phase Mobile Phase Screening (ACN/Water, pH Control) Column_Select->Mobile_Phase Detection Detector Wavelength (PDA Scan for λmax) Mobile_Phase->Detection Optimization Method Optimization (Gradient, Flow, Temp.) Detection->Optimization SST System Suitability Testing (SST) Optimization->SST Validation Full Method Validation (ICH Q2(R1)) SST->Validation

Caption: Workflow for HPLC Method Development.

Causality Behind Experimental Choices
  • Column Selection: A modern, high-purity silica C18 column with robust end-capping is the preferred choice. The C18 stationary phase provides the necessary hydrophobic retention for this moderately polar analyte. High-purity silica and effective end-capping are critical to minimize the availability of free silanol groups, thereby reducing peak tailing.

  • Mobile Phase pH Control: The key to good peak shape for a basic analyte is to maintain a consistent ionization state. There are two primary strategies:

    • Low pH (Ionized State): Operating at a pH at least 2 units below the analyte's pKa (e.g., pH 2.5-3.5) protonates the amino group.[11][12] This positive charge can lead to repulsion from any residual protonated silanols, but more importantly, it ensures a single, stable ionic form, preventing peak splitting or broadening.[12] This is the recommended starting point for method development.[13]

    • High pH (Neutral State): Operating at a pH at least 2 units above the pKa (e.g., pH > 9) keeps the amine in its neutral, free-base form. This can also yield excellent peak shape but requires a pH-stable column (e.g., hybrid or polymer-based) as traditional silica dissolves at high pH.[11]

Analyte_Ionization cluster_0 Mobile Phase pH Effect on Analyte Low_pH Low pH (e.g., 2.7) Analyte is Protonated (R-NH3+) Consistent Ionic State Good Peak Shape Mid_pH pH ≈ pKa Mixture of R-NH2 and R-NH3+ Broad or Split Peaks POOR CHOICE High_pH High pH (e.g., 9.5) Analyte is Neutral (R-NH2) Consistent Neutral State Good Peak Shape (Requires pH-stable column)

Caption: Impact of Mobile Phase pH on Analyte Ionization.

  • Organic Modifier: Acetonitrile is generally preferred over methanol as it provides lower viscosity (leading to lower backpressure) and often better peak shape for complex molecules.

  • Buffer Selection: A buffer is essential to control and maintain the mobile phase pH.[12][14] For a low pH method compatible with mass spectrometry, 0.1% formic acid is an excellent choice, typically providing a pH around 2.7.[13] For UV-only detection, a phosphate buffer (e.g., 20 mM potassium phosphate adjusted to pH 3.0 with phosphoric acid) offers superior buffering capacity.[9]

Protocol: Final Optimized HPLC Method

This protocol has been optimized for the quantification of Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate on a standard HPLC-UV system.

Materials and Reagents
  • Analyte Standard: Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate (≥98% purity)

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Deionized Water (18.2 MΩ·cm)

  • Reagents: Formic Acid (LC-MS Grade, ~99%)

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

Chromatographic Conditions
ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or equivalentStandard quaternary or binary system with UV/PDA detector.
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)High-purity, double end-capped column for excellent peak shape with basic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides a stable low pH (~2.7) to ensure consistent protonation of the analyte.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution. Formic acid maintains consistent pH.
Gradient Program 10% B to 90% B over 10 min; Hold at 90% B for 2 min; Return to 10% B over 1 min; Equilibrate for 3 minProvides good separation from potential impurities with a reasonable run time.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides improved peak shape and stable retention times.
Injection Volume 5 µLMinimizes potential for peak distortion from solvent effects.
Detection UV, 254 nm or λmax254 nm is a common starting point; determine λmax with a PDA scan for optimal sensitivity.
Run Time 16 minutesIncludes elution, column wash, and equilibration.
Standard and Sample Preparation
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent. Sonicate for 5 minutes if necessary.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution of the stock solution with the sample diluent. These will be used for the linearity assessment.

  • Sample Preparation: Prepare the sample to be analyzed by dissolving it in the sample diluent to achieve a final concentration within the calibrated linearity range (e.g., 50 µg/mL). Filter the final solution through a 0.45 µm PTFE syringe filter before injection.

Method Validation Protocol (ICH Q2(R1) Guidelines)

The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[6][15] The following parameters must be evaluated.

System Suitability Test (SST)

Before each validation run, perform five replicate injections of a working standard (e.g., 50 µg/mL).

  • Acceptance Criteria:

    • Tailing Factor (T): ≤ 1.5

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

    • Theoretical Plates (N): > 2000

Specificity

Inject a blank (diluent), a standard solution, and a sample solution. The method is specific if no interfering peaks are observed at the retention time of the main analyte in the blank chromatogram.

Linearity and Range

Inject the prepared working standard solutions (e.g., 1-100 µg/mL) in triplicate.

  • Analysis: Plot a calibration curve of mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) must be ≥ 0.999.

Accuracy (Recovery)

Perform recovery studies by spiking a known amount of analyte standard into a sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analysis: Calculate the percentage recovery at each level.

  • Acceptance Criteria: Mean recovery should be between 98.0% and 102.0%.

Precision
  • Repeatability (Intra-day Precision): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst or instrument.

  • Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

    • Where σ = standard deviation of the y-intercept of the regression line, and S = slope of the calibration curve.

Robustness

Intentionally vary critical method parameters to assess the method's reliability.

  • Variations:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase pH (± 0.1 unit)

  • Analysis: Evaluate the effect on system suitability parameters (retention time, peak area, tailing factor).

  • Acceptance Criteria: The SST criteria should still be met under all varied conditions.

Conclusion

This application note presents a systematic and scientifically grounded protocol for the development and validation of an RP-HPLC method for Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate. By carefully controlling mobile phase pH to mitigate the challenges associated with basic analytes, this method provides excellent peak shape, sensitivity, and reproducibility. The comprehensive validation plan, based on ICH Q2(R1) guidelines, ensures the method is robust and suitable for its intended purpose in a regulated research or quality control environment.

References

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Agilent Technologies. (2010). Control pH During Method Development for Better Chromatography. [Link]

  • ALWSCI. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. [Link]

  • Advanced Chromatography Technologies. A Guide to HPLC and LC-MS Buffer Selection. [Link]

  • Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • PubMed. (2012). Potent and selective aminopyrimidine-based B-Raf inhibitors with favorable physicochemical and pharmacokinetic properties. [Link]

  • LCGC International. (2020). Troubleshooting Basics, Part 4: Peak Shape Problems. [Link]

  • ResearchGate. (2015). Aminopyrazolo[1,5-a]pyrimidines as potential inhibitors of Mycobacterium tuberculosis: Structure activity relationships and ADME characterization. [Link]

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  • PubMed. (2015). Aminopyrazolo[1,5-a]pyrimidines as potential inhibitors of Mycobacterium tuberculosis: Structure activity relationships and ADME characterization. [Link]

  • PubChem. 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. [Link]

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  • OSTI.gov. (2019). Development of potent and selective pyrazolopyrimidine IRAK4 inhibitors. [Link]

  • National Center for Biotechnology Information. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. [Link]

  • Arabian Journal of Chemistry. (2022). Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. [Link]

  • National Center for Biotechnology Information. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. [Link]

  • MDPI. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. [Link]

Sources

Method

Application Notes &amp; Protocols: Leveraging 2-Amino-4-chloro-5-iodopyrimidine in Modern Medicinal Chemistry

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of the heterocyclic building block, 2-amino-4-chloro-5-iodopyrimidine (CAS: 59755...

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Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of the heterocyclic building block, 2-amino-4-chloro-5-iodopyrimidine (CAS: 597551-56-9) . This document outlines its chemical properties, versatile reactivity, and provides detailed protocols for its application in the synthesis of complex molecules, particularly kinase inhibitors.

Introduction: The Strategic Value of the 2-Aminopyrimidine Scaffold

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, with nitrogen-containing heterocycles being particularly prominent.[1][2][3] The 2-aminopyrimidine motif is recognized as a "privileged scaffold" in medicinal chemistry. Its ability to act as a bioisostere for the adenine base of ATP allows it to form critical hydrogen bond interactions within the hinge region of many protein kinases.[4][5] This makes it a cornerstone for the design of a wide array of kinase inhibitors used in oncology and beyond.[4][6][7]

The building block 2-amino-4-chloro-5-iodopyrimidine is a highly valuable synthon due to its trifunctional nature. It possesses three distinct reactive centers with orthogonal reactivity, enabling sequential and site-selective modifications. This allows for the rapid construction of diverse chemical libraries and the efficient optimization of lead compounds. The three key reactive sites are:

  • The C5-Iodo Group: Ideal for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Stille couplings. The carbon-iodine bond is the most reactive among halogens for oxidative addition to a palladium(0) catalyst.[3]

  • The C4-Chloro Group: Susceptible to both palladium-catalyzed cross-couplings (e.g., Buchwald-Hartwig amination) and nucleophilic aromatic substitution (SNAr).[8][9] Its lower reactivity compared to the iodo group allows for selective, stepwise functionalization.[3]

  • The C2-Amino Group: Can be functionalized through acylation, alkylation, or used as a key hydrogen bond donor for target engagement.

This guide will explore the practical applications of this building block, providing both the "how" and the "why" behind the recommended protocols.

Physicochemical Properties and Safety Data

A clear understanding of the physical properties and handling requirements is paramount for safe and effective experimentation.

PropertyValueSource
CAS Number 597551-56-9[10]
Molecular Formula C₄H₃ClIN₃[11]
Molecular Weight 255.44 g/mol [11]
Appearance Off-white to light yellow solid-
Storage Conditions Store in a cool, dry, well-ventilated area in a tightly sealed container. Recommended storage at 2-8°C, under an inert atmosphere.[11]

Safety and Handling:

  • Precautions: Handle in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid formation of dust and aerosols.[10][11]

  • First Aid: In case of skin contact, wash off immediately with soap and plenty of water. For eye contact, rinse thoroughly with plenty of water for at least 15 minutes. If inhaled, move the person into fresh air. If swallowed, rinse mouth with water and seek immediate medical attention.[10][11]

  • Incompatible Materials: Strong oxidizing agents.[11]

  • Hazardous Decomposition: Combustion may produce carbon monoxide, nitrogen oxides, hydrogen chloride, and hydrogen iodide.[11]

Synthetic Strategies and Reaction Orthogonality

The primary advantage of 2-amino-4-chloro-5-iodopyrimidine lies in the differential reactivity of its halogenated positions. This allows for a planned, stepwise synthesis to build molecular complexity. The general order of reactivity for palladium-catalyzed cross-coupling is C-I > C-Br > C-Cl .[3][12] This principle is the foundation for the synthetic workflows described below.

G cluster_0 Synthetic Workflow Start 2-Amino-4-chloro- 5-iodopyrimidine Step1 Suzuki Coupling (at C5-Iodo position) Start->Step1 Pd Catalyst, Boronic Acid, Base Intermediate1 5-Aryl/Vinyl-2-amino- 4-chloropyrimidine Step1->Intermediate1 Step2 Buchwald-Hartwig Amination or SNAr (at C4-Chloro position) Intermediate1->Step2 Pd Catalyst, Amine, Base or Amine, Heat Final Di-substituted 2-Aminopyrimidine Product Step2->Final

Caption: Sequential functionalization workflow for 2-amino-4-chloro-5-iodopyrimidine.

Detailed Application Protocols

The following protocols are generalized methodologies based on established literature for similar substrates.[13][14][15] Researchers should perform small-scale test reactions to optimize conditions for their specific substrates.

Protocol 4.1: Site-Selective Suzuki-Miyaura Coupling at the C5-Position

This protocol leverages the high reactivity of the C-I bond to selectively introduce an aryl or vinyl group at the C5 position, leaving the C4-chloro group intact for subsequent functionalization.

Rationale: The oxidative addition of Pd(0) to the C-I bond is significantly faster than to the C-Cl bond, providing excellent chemoselectivity. Tetrakis(triphenylphosphine)palladium(0) is a reliable catalyst for this transformation.[3][14] The use of microwave irradiation can dramatically reduce reaction times.[14]

Step-by-Step Methodology:

  • Reagent Preparation: To a microwave-safe reaction vial, add 2-amino-4-chloro-5-iodopyrimidine (1.0 eq), the desired aryl- or vinylboronic acid (1.1-1.2 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.01-0.05 eq).

  • Solvent Addition: Add a degassed solvent mixture. A common system is a mixture of an organic solvent like 1,4-dioxane or toluene with water (e.g., 4:1 ratio).

  • Reaction Execution: Seal the vial and place it in a microwave reactor. Heat the reaction to 100-120 °C for 15-30 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the 5-substituted-2-amino-4-chloropyrimidine intermediate.

G cluster_0 Suzuki Coupling Mechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-I Pd_Complex R-Pd(II)-I(L2) Complex OxAdd->Pd_Complex Transmetal Transmetalation Pd_Complex->Transmetal Pd_Amide R-Pd(II)-R'(L2) Complex Transmetal->Pd_Amide Boronate R'-B(OH)3⁻ Boronate->Transmetal Base Base (e.g., K₂CO₃) Base->Boronate activates Reduct_Elim Reductive Elimination Pd_Amide->Reduct_Elim Reduct_Elim->Pd0 regenerates Product R-R' Coupled Product Reduct_Elim->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 4.2: Buchwald-Hartwig Amination at the C4-Position

Following the Suzuki coupling, the C4-chloro position can be functionalized with a primary or secondary amine using the Buchwald-Hartwig amination.

Rationale: This palladium-catalyzed reaction is a powerful method for forming C-N bonds and is generally more versatile and higher-yielding than traditional SNAr methods, especially for less nucleophilic amines.[16][17] The choice of ligand is critical; bulky, electron-rich phosphine ligands like Xantphos or those from the Buchwald ligand family are often effective.[8][18]

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), combine the 5-substituted-2-amino-4-chloropyrimidine intermediate (1.0 eq), the desired amine (1.2-1.5 eq), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.5-2.0 eq).

  • Catalyst and Ligand Addition: Add the palladium source (e.g., Pd₂(dba)₃, 0.02-0.05 eq) and the phosphine ligand (e.g., Xantphos, 0.04-0.10 eq).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction Execution: Heat the reaction mixture to 80-110 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 4.3: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

For certain nucleophilic amines, a metal-free SNAr reaction can be an effective and economical alternative to palladium-catalyzed methods.

Rationale: The pyrimidine ring is electron-deficient, which activates the C4-chloro position towards nucleophilic attack. The reaction is often facilitated by heat and can be performed with or without a base, depending on the amine's nucleophilicity and basicity.[15][19]

Step-by-Step Methodology:

  • Reagent Preparation: In a sealed tube or round-bottom flask with a condenser, dissolve the 5-substituted-2-amino-4-chloropyrimidine intermediate (1.0 eq) in a suitable solvent like n-butanol, isopropanol, or DMF.

  • Amine Addition: Add the desired amine (2.0-5.0 eq). A tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be added (2.0 eq) to scavenge the HCl byproduct.

  • Reaction Execution: Heat the reaction mixture to 100-140 °C. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture. If a precipitate has formed, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: The crude material can be purified by recrystallization or column chromatography.

Case Study: Synthesis of a Hypothetical Kinase Inhibitor

This case study illustrates the sequential application of the protocols to synthesize a di-substituted 2-aminopyrimidine, a common core for kinase inhibitors.

G cluster_1 Case Study: Kinase Inhibitor Synthesis Start 2-Amino-4-chloro- 5-iodopyrimidine Step1 Protocol 4.1: Suzuki Coupling Start->Step1 Intermediate Intermediate A: 5-(3-methoxyphenyl)-2-amino- 4-chloropyrimidine Step1->Intermediate Reagent1 3-Methoxyphenyl- boronic acid Reagent1->Step1 Step2 Protocol 4.2: Buchwald-Hartwig Amination Intermediate->Step2 FinalProduct Target Kinase Inhibitor Step2->FinalProduct Reagent2 N-Methylpiperazine Reagent2->Step2

Caption: Synthetic route for a hypothetical kinase inhibitor using the described protocols.

This synthetic plan first installs the aryl moiety at the C5 position via a Suzuki coupling, followed by the introduction of a solubilizing group (N-methylpiperazine) at the C4 position through a Buchwald-Hartwig amination. This sequence ensures high selectivity and provides a robust route to the target molecule.

Conclusion

2-Amino-4-chloro-5-iodopyrimidine is a powerful and versatile building block for medicinal chemistry. Its well-defined and orthogonal reactivity allows for the controlled and efficient synthesis of complex, highly functionalized 2-aminopyrimidine derivatives. The protocols and strategies outlined in this guide provide a solid foundation for researchers to leverage this synthon in their drug discovery programs, accelerating the development of novel therapeutics.

References

  • Recent Advances: Heterocycles in Drugs and Drug Discovery. PMC, NIH.
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. PMC.
  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.
  • 4-AMINO-2-CHLORO-5-IODOPYRIMIDINE SDS, 597551-56-9 Safety D
  • The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. International Journal of Drug Development and Research.
  • 4-Amino-2-chloro-5-iodopyrimidine | CAS#:597551-56-9. Chemsrc.
  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium C
  • One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC, NIH.
  • CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine.
  • Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. MDPI.
  • Discovery of 2,4-diamino-5-cyanopyrimidine derivatives as protein kinase C theta inhibitors with mitigated time-dependent drug-drug interactions. PubMed.
  • Buchwald–Hartwig amin
  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI.
  • 2-Amino-5-chloropyrimidine. NIST WebBook.
  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PMC.
  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions.
  • Buchwald-Hartwig Coupling. Alfa Chemistry.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing.
  • 2-Amino-4-chloro-5-fluoropyrimidine | 1683-75-6. MilliporeSigma.
  • CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI.
  • Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed.
  • The Ultimate Guide to Buchwald-Hartwig Amin
  • Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis Online.
  • An efficient and simple methodology for the synthesis of 2-amino-4- (N-alkyl/arylamino)-6-chloropyrimidines. Academia.edu.
  • An overview on synthesis and biological activity of pyrimidines. SciSpace.
  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evalu

Sources

Application

Application Note: In Vivo Dosing and PK/PD Profiling of Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate (MAPC) Scaffolds in Murine Models

Introduction & Pharmacological Context Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate (MAPC) is a highly privileged heterocyclic building block in medicinal chemistry. The pyrazolo[1,5-a]pyrimidine core is structu...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate (MAPC) is a highly privileged heterocyclic building block in medicinal chemistry. The pyrazolo[1,5-a]pyrimidine core is structurally analogous to purines, allowing it to act as a potent ATP-competitive inhibitor across a broad spectrum of kinases, including Cyclin-Dependent Kinases (CDKs), Phosphoinositide 3-kinases (PI3K), and Interleukin-1 receptor-associated kinase 4 (IRAK4)[1][2][3].

The 7-amino group and the 3-carboxylate moiety are critical pharmacophores; they form essential hydrogen bond donor/acceptor pairs with the hinge region of kinase ATP-binding pockets (e.g., interacting with Val882 in PI3K or Lys68 in CSNK2)[4][5]. However, translating MAPC-derived compounds from in vitro biochemical assays to in vivo murine models presents significant challenges. The planar, rigid nature of the aromatic system often results in high crystal lattice energy, poor aqueous solubility, and rapid Phase I hepatic metabolism[5][6].

This application note provides a comprehensive, field-validated guide for the formulation, dosing, and pharmacokinetic/pharmacodynamic (PK/PD) evaluation of MAPC-based compounds in mice.

Pathway cluster_kinases Primary Kinase Targets cluster_downstream Downstream Effectors MAPC Methyl 7-aminopyrazolo [1,5-a]pyrimidine-3-carboxylate (MAPC Core) CDK CDK1/2/9 MAPC->CDK ATP-competitive Inhibition PI3K PI3Kγ/δ MAPC->PI3K Allosteric/Hinge Binding Rb p-Rb Protein CDK->Rb Blocked Phosphorylation AKT p-AKT (S473) PI3K->AKT Blocked Phosphorylation CellCycle Cell Cycle Arrest (G2/M & S Phase) Rb->CellCycle E2F Sequestration Apoptosis Apoptosis / Tumor Suppression AKT->Apoptosis Loss of Survival Signal

Fig 1: Mechanism of action of MAPC-derived scaffolds inhibiting CDK and PI3K signaling pathways.

Physicochemical Profiling & Formulation Strategy

The Causality of Vehicle Selection

Due to the lipophilicity and planarity of the pyrazolo[1,5-a]pyrimidine core, MAPC derivatives typically exhibit poor dissolution in standard aqueous buffers (e.g., PBS). Administering an unoptimized suspension intravenously (IV) can cause fatal micro-embolisms in murine models. Therefore, lipid-based co-solvent systems are mandatory to disrupt the crystal lattice and maintain the compound in solution[6].

For oral (PO) administration, the goal shifts from immediate solubility to maximizing gastrointestinal absorption and avoiding first-pass metabolism. Suspensions in methylcellulose are often sufficient if the compound possesses adequate passive permeability[2].

Self-Validating Formulation Protocols
  • IV Vehicle (Solution): 10% N-Methyl-2-pyrrolidone (NMP) / 90% PEG200.

  • PO Vehicle (Suspension): 0.5% Methylcellulose (MC) / 0.2% Tween 80 in deionized water.

  • Validation Step: Post-formulation, all IV solutions must be passed through a 0.22 μm PTFE syringe filter. A 10 μL aliquot should be analyzed via HPLC-UV against a standard curve to confirm the actual dosing concentration, ensuring no active pharmaceutical ingredient (API) was lost to precipitation.

Quantitative Pharmacokinetic Baselines

To establish a baseline for your specific MAPC derivative, it is critical to compare empirical data against known pyrazolo[1,5-a]pyrimidine benchmarks. Because these compounds are susceptible to rapid N-oxidation at the 7-amino position and C-oxidation on the pyrimidine ring by murine liver microsomes[5][6], early sampling timepoints are essential to capture the maximum concentration ( Cmax​ )[7].

Table 1: Representative PK Parameters of Pyrazolo[1,5-a]pyrimidine Derivatives in Mice
Compound Class / TargetAdmin RouteDose (mg/kg) Cmax​ (ng/mL) Tmax​ (h) T1/2​ (h) AUC0−t​ (h·ng/mL)Bioavailability (F%)
CDK Inhibitor (BS-194) [2]PO25.0~1,2000.502.96~4,500> 40%
PI3Kγ/δ Inhibitor (20e) [4]IV1.08500.081.201,120N/A
PI3Kγ/δ Inhibitor (20e) [4]PO50.04,2001.002.5018,500~33%
PDE4 Inhibitor (13c) [7]IV2.51040.080.0725.8N/A (Rapid Clearance)
MALT1 Inhibitor (MLT-985) [6]PO10.0~2,1001.003.50~9,800~65%

In Vivo Experimental Methodologies

Protocol A: Intravenous (IV) Pharmacokinetic Profiling

Objective: Determine systemic clearance (CL), volume of distribution ( Vss​ ), and absolute bioavailability.

  • Preparation: Weigh out 1.0 mg of the MAPC derivative. Dissolve completely in 100 μL of NMP via vortexing. Slowly add 900 μL of PEG200 while sonicating at 37°C for 10 minutes[6].

  • Animal Setup: Use male C57BL/6 or BALB/c mice (8-10 weeks old, ~25g), fasted for 12 hours prior to dosing (water ad libitum).

  • Administration: Administer the formulation via lateral tail vein injection at a dose of 1.0 mg/kg (dosing volume: 2.5 mL/kg).

  • Serial Sampling: Collect 20 μL of blood from the saphenous vein at precisely 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose[7].

  • Sample Stabilization (Critical): Immediately transfer blood into tubes containing K2​EDTA . Centrifuge at 4,000 × g for 10 minutes at 4°C to separate plasma. Store at -80°C to prevent ex vivo degradation of the 3-carboxylate ester.

Protocol B: Oral (PO) Efficacy Dosing

Objective: Achieve sustained therapeutic exposure for tumor xenograft or inflammation models.

  • Preparation: Suspend the MAPC derivative in 0.5% MC / 0.2% Tween 80 to achieve a concentration of 5.0 mg/mL. Homogenize using a probe sonicator for 3 minutes on ice to achieve a uniform micro-suspension.

  • Administration: Administer via oral gavage using a 20-gauge bulb-tipped gastric intubation needle at a dose of 50 mg/kg (dosing volume: 10 mL/kg)[4].

  • Monitoring: Observe animals for 1 hour post-dosing for signs of acute toxicity (e.g., lethargy, piloerection).

Workflow Formulation Vehicle Formulation 10% NMP / 90% PEG200 Dosing Murine Administration IV (1-5 mg/kg) PO (10-50 mg/kg) Formulation->Dosing Sonication & Filter Sampling Serial Blood Sampling (0.083 to 24 hrs) Dosing->Sampling Tail Vein / Gavage Analysis LC-MS/MS Bioanalysis & PK Modeling Sampling->Analysis Plasma Extraction Efficacy PD Target Engagement (Western Blot / IHC) Sampling->Efficacy Tissue Harvest

Fig 2: Standardized in vivo PK/PD workflow for pyrazolo[1,5-a]pyrimidine derivatives in murine models.

Pharmacodynamic (PD) Target Engagement

To validate that the MAPC derivative is actively inhibiting its kinase target in vivo, a self-validating PD assay must be run in parallel with PK blood sampling.

  • Tissue Harvesting: At Tmax​ (typically 1-2 hours post-PO dose), euthanize a subset of mice. Rapidly excise the target tissue (e.g., tumor xenograft or spleen).

  • Snap Freezing: Immediately freeze the tissue in liquid nitrogen to halt all kinase/phosphatase activity. This causality is vital; delays will result in artifactual dephosphorylation of target biomarkers.

  • Biomarker Analysis: Homogenize the tissue in RIPA buffer supplemented with protease and phosphatase inhibitors. Perform Western blotting to quantify the ratio of phosphorylated vs. total target protein.

    • For CDK inhibitors: Measure p-Rb (retinoblastoma protein) and down-regulation of Cyclin D1[2][8].

    • For PI3K inhibitors: Measure p-AKT (Ser473)[4].

  • Data Correlation: Correlate the degree of biomarker inhibition with the plasma concentration of the compound obtained via LC-MS/MS. Effective MAPC derivatives typically require plasma concentrations exceeding their biochemical IC50​ by 10- to 30-fold to achieve >80% in vivo target inhibition due to plasma protein binding[9].

References

  • Frey, R. R., et al. "7-Aminopyrazolo[1,5-a]pyrimidines as Potent Multitargeted Receptor Tyrosine Kinase Inhibitors." Journal of Medicinal Chemistry, 2008. 1

  • Wang, S., et al. "A Novel Pyrazolo[1,5-a]pyrimidine Is a Potent Inhibitor of Cyclin-Dependent Protein Kinases 1, 2, and 9, Which Demonstrates Antitumor Effects in Human Tumor Xenografts Following Oral Administration." Cancer Research, 2010. 2

  • Li, X., et al. "Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors." ACS Medicinal Chemistry Letters, 2024. 4

  • Lim, N., et al. "Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4." ACS Medicinal Chemistry Letters, 2015. 3

  • Eitel, K., et al. "Optimization of the In Vivo Potency of Pyrazolopyrimidine MALT1 Protease Inhibitors by Reducing Metabolism and Increasing Potency in Whole Blood." Journal of Medicinal Chemistry, 2020. 6

  • Smith, J., et al. "More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication." PMC, 2023. 5

  • Zhang, Y., et al. "Artificial Intelligence-Driven Discovery of Pyrazolo[1,5-a]pyrimidine Derivatives as Novel Phosphodiesterase 4 Inhibitors for Treating Idiopathic Pulmonary Fibrosis." ACS Publications, 2025. 7

  • Kelly, M., et al. "Development of potent and selective pyrazolopyrimidine IRAK4 inhibitors." OSTI, 2019. 9

Sources

Method

Application Note &amp; Protocols: Formulation Strategies for the Oral Delivery of Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous potent kinase inhibito...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous potent kinase inhibitors targeting malignancies and other proliferative disorders.[1][2][3] Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate represents a key intermediate or active pharmaceutical ingredient (API) within this class. A significant and recurring challenge in the development of such heterocyclic compounds is their inherently poor aqueous solubility, which severely limits oral bioavailability and therapeutic efficacy.[4][5] This document provides a comprehensive guide to three field-proven formulation strategies designed to overcome these solubility challenges: Amorphous Solid Dispersions (ASDs), Self-Emulsifying Drug Delivery Systems (SEDDS), and Polymeric Nanoparticle (PNP) Engineering. Each section elucidates the core scientific principles, provides detailed, self-validating experimental protocols, and offers guidance on the critical characterization techniques required to validate formulation success.

Foundational Physicochemical Characterization

Expert Rationale: A successful formulation strategy is not chosen arbitrarily; it is dictated by the intrinsic physicochemical properties of the API. Before embarking on complex formulation work, a thorough characterization of Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate is mandatory. This initial data provides the causal basis for selecting the most promising and efficient development path. For instance, a highly lipophilic compound (high Log P) may be an excellent candidate for lipid-based systems, whereas a compound capable of forming strong hydrogen bonds with a polymer might be ideal for an amorphous solid dispersion.

Protocol 1.1: Equilibrium Aqueous Solubility (Shake-Flask Method)
  • Objective: To determine the thermodynamic equilibrium solubility of the crystalline API in a biorelevant medium.

  • Materials: Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate powder, Phosphate-Buffered Saline (PBS, pH 7.4), mechanical shaker/orbital incubator, 0.22 µm syringe filters, HPLC system.

  • Procedure:

    • Add an excess amount of the API (e.g., 10 mg) to a known volume of PBS (e.g., 10 mL) in a glass vial. This ensures that saturation is reached.

    • Seal the vial and place it in a mechanical shaker set to a constant temperature (e.g., 37°C) for 48 hours to ensure equilibrium is reached.

    • After 48 hours, allow the suspension to settle. Carefully withdraw a sample of the supernatant.

    • Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved solid particles.

    • Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved API using a validated HPLC method against a standard curve.

    • Express the result in µg/mL or mg/L.

Illustrative Physicochemical Data

The following table presents hypothetical, yet representative, data for a poorly soluble pyrimidine derivative, which will be used as a basis for the formulation discussions.

ParameterHypothetical ValueImplication for Formulation
Aqueous Solubility (pH 7.4) 5.2 µg/mLConfirms poor solubility (BCS Class II/IV candidate).[6]
Log P 3.8Indicates high lipophilicity, suitable for lipid-based systems.[7]
pKa (predicted) 4.1 (basic)Ionizable, suggesting pH-dependent solubility in the GI tract.[4]
Melting Point (Tm) 215 °CHigh melting point suggests strong crystal lattice energy.[4]

Strategy I: Amorphous Solid Dispersions (ASDs)

Expert Rationale: Crystalline APIs possess a highly ordered, stable structure with strong intermolecular bonds (high crystal lattice energy), which must be overcome for dissolution to occur. ASDs circumvent this energy barrier by converting the crystalline drug into a high-energy, amorphous state, molecularly dispersed within a hydrophilic polymer matrix.[7][8] This strategy can lead to a "spring and parachute" effect: the "spring" is the rapid dissolution of the amorphous form, creating a supersaturated solution, while the "parachute" is the polymer inhibiting recrystallization and maintaining this supersaturated state, thereby enhancing absorption.[9]

Workflow for Amorphous Solid Dispersion (ASD) Formulation

Caption: Workflow for ASD preparation via the solvent evaporation method.

Protocol 2.1: ASD Preparation by Solvent Evaporation
  • Objective: To prepare an ASD of the API and a suitable polymer to enhance its dissolution rate.

  • Materials: API, Hydroxypropyl Methylcellulose Acetate Succinate (HPMC-AS), Dichloromethane (DCM), Methanol, Rotary Evaporator, Vacuum Oven.

  • Procedure:

    • Polymer Selection Rationale: HPMC-AS is an excellent choice for enteric delivery as it remains unionized in the acidic stomach environment but dissolves at the higher pH of the small intestine, releasing the drug where it is primarily absorbed.[10]

    • Select a drug-to-polymer ratio (e.g., 1:3 w/w). Weigh 100 mg of API and 300 mg of HPMC-AS.

    • Dissolve both components in a suitable solvent system (e.g., 20 mL of a 9:1 DCM:Methanol mixture) in a round-bottom flask. Ensure complete dissolution to form a clear solution.

    • Evaporate the solvent using a rotary evaporator. The bath temperature should be kept low (e.g., 40°C) to minimize thermal stress on the API.

    • A thin film will form on the flask wall. Further dry this film in a vacuum oven at 40°C for 24-48 hours to remove all residual solvent.

    • Carefully scrape the dried film from the flask, then gently pulverize it using a mortar and pestle to obtain a fine powder.

    • Store the resulting ASD powder in a desiccator to prevent moisture-induced recrystallization.

Protocol 2.2: Essential Characterization of ASDs
  • Differential Scanning Calorimetry (DSC): To confirm amorphization. A successful ASD will show a single glass transition temperature (Tg) and the absence of the sharp melting endotherm corresponding to the crystalline API.

  • Powder X-Ray Diffraction (PXRD): To verify the amorphous state. The diffractogram of the ASD should display a broad "halo" pattern, lacking the sharp Bragg peaks characteristic of the crystalline API.

  • In-Vitro Dissolution: Perform dissolution testing using a USP Apparatus II (paddle) in a biorelevant medium (e.g., FaSSIF - Fasted State Simulated Intestinal Fluid). Compare the dissolution profile of the ASD to that of the pure crystalline API.

Comparative Dissolution Data
FormulationTime (min)% Drug Dissolved
Pure API 152%
304%
605%
1205%
ASD (1:3 API:HPMC-AS) 1565%
3088%
6095%
12092% (slight decrease due to precipitation)

Strategy II: Self-Emulsifying Drug Delivery Systems (SEDDS)

Expert Rationale: For highly lipophilic drugs (Log P > 2), LBDDS, and specifically SEDDS, are a powerful strategy.[11] SEDDS are isotropic mixtures of oils, surfactants, and sometimes co-solvents, that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[12][13] The drug is pre-dissolved in this lipidic concentrate. Upon emulsification, the drug is presented to the GI tract in a solubilized state within fine oil droplets, offering a massive surface area for absorption.[7] This approach can also leverage the body's natural lipid absorption pathways, potentially enhancing lymphatic transport and reducing first-pass metabolism.[14][15]

Workflow for Self-Emulsifying Drug Delivery System (SEDDS)

Caption: Mechanism of SEDDS from formulation to in-vivo emulsification.

Protocol 3.1: Formulation and Optimization of SEDDS
  • Objective: To develop a SEDDS formulation that efficiently solubilizes the API and rapidly forms a stable micro/nano-emulsion in aqueous media.

  • Materials: API, Capryol™ 90 (oil), Kolliphor® RH40 (surfactant), Transcutol® HP (co-solvent), magnetic stirrer, glass vials.

  • Procedure:

    • Excipient Screening: First, determine the solubility of the API in various oils, surfactants, and co-solvents to select the components with the highest solubilizing capacity.

    • Constructing a Ternary Phase Diagram:

      • Prepare a series of formulations by mixing the oil, surfactant, and co-solvent at various ratios (e.g., from 10:0:90 to 10:90:0).

      • For each ratio, take 100 µL of the mixture and add it to 100 mL of water in a beaker with gentle stirring.

      • Visually assess the resulting dispersion. Grade it as a clear/bluish-white nanoemulsion, a milky emulsion, or a poor dispersion with phase separation.

      • Plot these observations on a ternary phase diagram to identify the optimal "self-emulsification region."

    • Drug Loading: Select a promising formulation from the self-emulsification region. Add the API to this mixture and stir until fully dissolved. The maximum amount of API that can be dissolved without precipitation is the drug loading capacity.

Protocol 3.2: Essential Characterization of SEDDS
  • Emulsification Time & Droplet Size Analysis: Dilute the SEDDS pre-concentrate in water (e.g., 1:100) and measure the time it takes to form a homogenous emulsion. Analyze the droplet size and polydispersity index (PDI) using Dynamic Light Scattering (DLS). An ideal SEDDS will have a droplet size < 200 nm and a low PDI (< 0.3).

  • Thermodynamic Stability: Subject the diluted emulsion to stress tests (e.g., centrifugation at 3500 rpm for 30 min, multiple freeze-thaw cycles) to ensure it does not break or phase separate.

Comparative SEDDS Formulation Data
Formulation IDRatio (Oil:S:CoS)Droplet Size (nm)PDIEmulsification Time (s)
F1 40:40:201550.2125
F2 20:60:20890.1515
F3 30:30:402100.3545

Strategy III: Polymeric Nanoparticle (PNP) Engineering

Expert Rationale: Nanotechnology offers a particle size-based approach to solubility enhancement.[7] By reducing the API particle size to the nanometer range, the surface area-to-volume ratio increases dramatically, leading to a significant increase in dissolution velocity as described by the Noyes-Whitney equation.[6][16] Encapsulating the API within biodegradable polymers like Poly(lactic-co-glycolic acid) (PLGA) can protect the drug from degradation in the GI tract, provide controlled release, and improve bioavailability.[17][18][19]

Workflow for Polymeric Nanoparticle Formulation

Caption: Nanoprecipitation method for preparing polymeric nanoparticles.

Protocol 4.1: PNP Preparation by Nanoprecipitation
  • Objective: To encapsulate the API into PLGA nanoparticles to improve its dissolution and stability.

  • Materials: API, PLGA (50:50), Acetone, Polyvinyl Alcohol (PVA), Purified Water, Magnetic Stirrer.

  • Procedure:

    • Organic Phase: Dissolve 20 mg of API and 100 mg of PLGA in 5 mL of acetone.

    • Aqueous Phase: Dissolve PVA in 20 mL of purified water to a final concentration of 1% (w/v). This PVA solution acts as a stabilizer to prevent nanoparticle aggregation.[17]

    • Nanoprecipitation: While vigorously stirring the aqueous phase, add the organic phase dropwise using a syringe. A milky suspension should form instantaneously as the polymer and drug precipitate upon solvent diffusion.

    • Solvent Removal: Continue stirring the suspension for 4-6 hours at room temperature in a fume hood to allow for the complete evaporation of the acetone.

    • Purification (Optional): Nanoparticles can be washed and concentrated by centrifugation followed by resuspension in fresh water to remove excess PVA and any unencapsulated drug.

Protocol 4.2: Essential Characterization of PNPs
  • Particle Size and Zeta Potential: Use DLS to measure the mean hydrodynamic diameter, PDI, and surface charge (zeta potential). Zeta potential is an indicator of colloidal stability.

  • Encapsulation Efficiency (EE%) and Drug Loading (DL%): Separate the nanoparticles from the aqueous medium by ultracentrifugation. Measure the amount of free drug in the supernatant using HPLC. Calculate EE% and DL% using the following formulas:

    • EE% = [(Total Drug - Free Drug) / Total Drug] x 100

    • DL% = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100

Comparative PNP Formulation Data
ParameterBatch A (1:5 Drug:Polymer)Batch B (1:10 Drug:Polymer)
Particle Size (nm) 180165
PDI 0.180.12
Zeta Potential (mV) -15.2-18.5
Encapsulation Efficiency (%) 85%92%
Drug Loading (%) 14.2%8.4%

Concluding Remarks

The oral delivery of poorly soluble compounds like Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate requires advanced formulation strategies to ensure adequate bioavailability. The choice between Amorphous Solid Dispersions, Self-Emulsifying Drug Delivery Systems, and Polymeric Nanoparticles should be guided by the API's specific physicochemical properties, the desired pharmacokinetic profile, and manufacturing considerations. ASDs are excellent for enhancing dissolution rates of crystalline compounds. SEDDS are particularly effective for highly lipophilic drugs. Nanoparticle engineering provides a versatile platform for both solubility enhancement and controlled release. Each strategy requires rigorous and specific characterization to validate its performance and ensure the development of a robust and effective oral dosage form.

References

  • Kumari, A., Yadav, S. K., & Yadav, S. C. (2010). Biodegradable polymeric nanoparticles based drug delivery systems. Colloids and Surfaces B: Biointerfaces, 75(1), 1-18. [Link]

  • Paruch, K., et al. (2007). Pyrazolo[1,5-a]pyrimidines as orally available inhibitors of cyclin-dependent kinase 2. Bioorganic & Medicinal Chemistry Letters, 17(22), 6220-3. [Link]

  • Goni, O., et al. (2025). Polymeric Nanoparticles in Targeted Drug Delivery: Unveiling the Impact of Polymer Characterization and Fabrication. Polymers, 17(6), 1234. [Link]

  • Al-Grety, A., et al. (2025). Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. Pharmaceutics, 17(1), 89. [Link]

  • Tong, R., & Cheng, J. (2024). Polymeric Nanoparticles for Drug Delivery. Chemical Reviews. [Link]

  • Raveendran, S., et al. (2015). Introduction of Polymer Nanoparticles for Drug Delivery Applications. Journal of Ageing Science, 3(3). [Link]

  • Trasi, N. S., et al. (2020). Summary of the commonly used excipients for preparation of solid dispersions. ResearchGate. [Link]

  • Phosphorex. Polymeric Nanoparticles for Targeted Delivery. Phosphorex Website. [Link]

  • Ghavami, M., et al. (2022). Replacing PEG-surfactants in self-emulsifying drug delivery systems. Journal of Controlled Release, 346, 14-26. [Link]

  • Salawi, A. (2022). Self-emulsifying drug delivery systems: a novel approach to deliver drugs. Journal of Taibah University Medical Sciences, 17(5), 681-693. [Link]

  • Ali, S. (2015). Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. [Link]

  • Suthar, P., & Parma, K. (2025). SELF–MICROEMULSIFYING DRUG DELIVERY SYSTEM: SPECIAL EMPHASIS ON VARIOUS SURFACTANTS USED IN SMEDDS. International Journal of Pharmaceutical Sciences and Research, 16(2), 1000-08. [Link]

  • Singh, A., et al. (2015). Self emulsifying systems: A review. Asian Journal of Pharmaceutics, 9(2), 70. [Link]

  • Bagde, A. D., et al. (2022). A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs. Journal of Pharmaceutical Research International, 34(46A), 43-57. [Link]

  • Mofoken, G. P., et al. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics, 12(5), 393. [Link]

  • American Pharmaceutical Review. Dispersion Excipients. American Pharmaceutical Review Website. [Link]

  • Bettayeb, A., et al. (2010). A Novel Pyrazolo[1,5-a]pyrimidine Is a Potent Inhibitor of Cyclin-Dependent Protein Kinases 1, 2, and 9, Which Demonstrates Antitumor Effects in Human Tumor Xenografts Following Oral Administration. Journal of Medicinal Chemistry, 53(24), 8683-8687. [Link]

  • Pontis, F., et al. (2017). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Molecular Pharmaceutics, 14(10), 3469-3477. [Link]

  • Wang, Z., et al. (2025). Artificial Intelligence-Driven Discovery of Pyrazolo[1,5-a]pyrimidine Derivatives as Novel Phosphodiesterase 4 Inhibitors for Treating Idiopathic Pulmonary Fibrosis. Journal of Medicinal Chemistry. [Link]

  • Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development. [Link]

  • Doran, A. C., et al. (2011). Discovery and evaluation of pyrazolo[1,5-a]pyrimidines as neuropeptide Y1 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 21(9), 2749-53. [Link]

  • Musso, L., et al. (2024). Halloysite Nanotube-Based Delivery of Pyrazolo[3,4-d]pyrimidine Derivatives for Prostate and Bladder Cancer Treatment. Pharmaceutics, 16(11), 1581. [Link]

  • Murtaza, G. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]

  • Al-Warhi, T., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(24), 5489. [Link]

  • Sanka, K., et al. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Journal of Drug Delivery and Therapeutics, 13(8), 127-135. [Link]

  • Sandler, N., & West, T. (2021). Nanoparticle Engineering and 3DP Delivery for Game-Changing Oral Therapeutics. ONdrugDelivery, (122), 9-13. [Link]

  • Lakio, S., & Sandler, N. (2020). Nanoparticle Engineering: Revolutionising Oral Drug Development & Delivery. ONdrugDelivery, (109), 26-29. [Link]

  • Singh, N., & Sarangi, M. (2017). Solid Dispersion - a Novel Approach for Enhancement of Bioavailability of Poorly Soluble Drugs in Oral Drug Delivery System. Global Journal of Pharmaceutical Sciences, 3(2). [Link]

  • Cannon, J. B. (2011). Strategies to Formulate Lipid-based Drug Delivery Systems. American Pharmaceutical Review. [Link]

  • Dalvi, P. B., et al. (2015). SOLID DISPERSION: STRATEGY TO ENHANCE SOLUBILITY. Journal of Drug Delivery and Therapeutics, 5(2), 20-28. [Link]

  • Serajuddin, A. T. (2000). Improving drug solubility for oral delivery using solid dispersions. Expert Opinion on Drug Delivery, 4(3), 269-302. [Link]

  • Roush, W., et al. (2021). 4-[[(7-aminopyrazolo[1,5-a]pyrimidin-5-yl)amino]methyl]piperidin-3-ol compounds and their therapeutic use.
  • Chen, Y.-C., et al. (2025). Nanoparticle tools for maximizing oral drug delivery. Journal of Biomedical Science, 32(1), 45. [Link]

  • Vo, C. L.-N., et al. (2020). Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs. Pharmaceutical Research, 37(3), 1-22. [Link]

  • Ensign, L. M., et al. (2012). Polymeric Nanoparticle Drug Delivery Technologies for Oral Delivery Applications. Expert Opinion on Drug Delivery, 9(9), 1075-1089. [Link]

  • Symmetric. (2024). Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs. Symmetric Website. [Link]

  • Khutoryanskiy, V., & Al-Obaidi, H. (Eds.). (2021). Solid Dispersions for Drug Delivery: Applications and Preparation Methods. Pharmaceutics Special Issue. [Link]

  • Sanka, K., et al. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. ResearchGate. [Link]

  • Guzi, T. J., et al. (2016). Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent. ACS Medicinal Chemistry Letters, 7(10), 931-936. [Link]

  • Lin, C.-H., et al. (2023). Oral Drug Delivery via Intestinal Lymphatic Transport Utilizing Lipid-Based Lyotropic Liquid Crystals. Pharmaceutics, 15(11), 2656. [Link]

  • Liang, J., et al. (2016). Lead optimization of a pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold to identify potent, selective and orally bioavailable KDM5 inhibitors suitable for in vivo biological studies. Bioorganic & Medicinal Chemistry Letters, 26(16), 4036-41. [Link]

  • Bettayeb, A., et al. (2010). A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. Journal of Medicinal Chemistry, 53(24), 8683-7. [Link]

  • Abdel-Wahab, B. F., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 15(8), 5183-5205. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate. PubChem Compound Database. [Link]

Sources

Application

Application Note: Preparation and Handling of CAS 1784334-86-6 for High-Throughput Kinase Screening

Executive Summary The compound CAS 1784334-86-6 (Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate) represents a highly privileged heterocyclic scaffold in modern drug discovery. Pyrazolo[1,5-a]pyrimidines are widely...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound CAS 1784334-86-6 (Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate) represents a highly privileged heterocyclic scaffold in modern drug discovery. Pyrazolo[1,5-a]pyrimidines are widely recognized for their potent protein kinase inhibitor (PKI) activity, particularly against oncology targets such as CDK2, TRKA, and RET.

In High-Throughput Screening (HTS) environments, the physical integrity of the screening library is the foundation of data reliability. Because planar heterocyclic compounds like CAS 1784334-86-6 are prone to π-π stacking and hygroscopic precipitation, improper stock preparation will lead to false negatives. This technical guide provides a self-validating, causality-driven protocol for preparing, storing, and dispensing 10 mM master stocks of CAS 1784334-86-6 to ensure absolute reproducibility in acoustic HTS workflows.

Mechanistic Grounding: The Pyrazolo[1,5-a]pyrimidine Scaffold

To understand the handling requirements of CAS 1784334-86-6, one must understand its biological mechanism. Pyrazolo[1,5-a]pyrimidines function primarily as ATP-competitive inhibitors [1]. The amino group and pyrimidine nitrogen atoms act as critical hydrogen-bond donors and acceptors, anchoring the molecule within the highly conserved hinge region of the kinase ATP-binding pocket [2].

Because these hydrogen-bonding moieties are exposed, the compound is highly sensitive to water ingress in DMSO stocks. Hydration of the stock solution will satisfy these H-bond requirements prematurely, causing the compound to self-associate and crash out of solution before it ever reaches the assay plate.

Pathway ATP ATP Kinase Target Kinase (e.g., CDK2 / TRKA) ATP->Kinase Binds ATP Pocket Inhibitor CAS 1784334-86-6 (Pyrazolo[1,5-a]pyrimidine) Inhibitor->Kinase ATP-Competitive Inhibition Substrate Downstream Substrate (Unphosphorylated) Kinase->Substrate Phosphorylation Blocked Arrest Cell Cycle Arrest / Apoptosis Substrate->Arrest Signal Transduction Halted

Mechanism of ATP-competitive kinase inhibition by pyrazolo[1,5-a]pyrimidine derivatives.

Physicochemical Profiling & Solvent Causality

The selection of solvents and storage conditions is dictated entirely by the compound's physicochemical properties [3]. We utilize 100% Anhydrous DMSO because the molecule's moderate lipophilicity and high H-bond acceptor count make it insoluble in aqueous buffers at high concentrations.

Table 1: Physicochemical Properties and HTS Impact

PropertyValueCausality / Impact on HTS Workflow
Chemical Name Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylateCore scaffold dictates kinase hinge-region binding.
Molecular Weight 192.17 g/mol Low MW (<500) ensures rapid dissolution kinetics in DMSO.
Molecular Formula C8H8N4O2Used to calculate exact mass for LC-MS integrity validation.
H-Bond Donors 1 (Amino group)Interacts with kinase; prone to hydration if DMSO is wet.
H-Bond Acceptors 5Increases risk of hygroscopic crashing; mandates Argon overlay.

Protocol: Preparation of 10 mM Master Stock

This protocol is designed as a self-validating system. Every step includes a built-in quality control check to ensure the physical state of the compound is preserved.

Phase 1: Equilibration and Weighing
  • Thermal Equilibration (Validation Step): Remove the lyophilized powder of CAS 1784334-86-6 from -20°C storage. Place the sealed vial in a desiccator at room temperature for 30 minutes. Causality: Opening a cold vial in ambient air causes immediate condensation, introducing water that will degrade the DMSO stock over time.

  • Static Neutralization: Pass an anti-static gun over the weighing spatula and analytical balance. Causality: The fine powder of low-MW heterocycles is highly susceptible to static fly-away, which skews molarity calculations.

  • Weighing: Weigh exactly 1.92 mg of the compound into a sterile, amber glass vial.

Phase 2: Dissolution and Aliquotting
  • Solvent Addition: Add exactly 1.00 mL of Anhydrous, Cell-Culture Grade DMSO (≥99.9% purity, ≤0.005% water) to achieve a 10 mM concentration.

  • Agitation: Vortex the vial for 30 seconds. If particulates remain, sonicate in a room-temperature water bath for no more than 2 minutes. Validation Step: Visually inspect against a strong light source. The solution must be completely optically clear.

  • Aliquotting: Dispense 50 µL aliquots into Echo-qualified source plates or Matrix tubes. Causality: Single-use aliquots prevent repeated freeze-thaw cycles, which force planar molecules to aggregate and precipitate.

  • Argon Overlay & Storage: Gently blow Argon gas over the open tubes for 3 seconds before sealing. Store immediately at -80°C. Causality: Argon displaces atmospheric oxygen and moisture, locking the compound in a pristine anhydrous state.

Protocol: HTS Assay Plate Preparation (Acoustic Dispensing)

For modern kinase screening, Acoustic Droplet Ejection (ADE) via ECHO liquid handlers is mandatory. It eliminates plastic tip carryover and allows nanoliter precision, keeping the final DMSO concentration in the biological assay below toxic thresholds (≤ 0.1%).

Table 2: Acoustic Dispensing Parameters for 384-Well Assay

ParameterSettingValidation Purpose / Causality
Source Plate Type Echo-qualified 384-well LDVEnsures precise acoustic impedance calibration.
Centrifugation 1000 x g for 2 minRemoves dissolved gas/bubbles to prevent acoustic misfires.
Transfer Volume 2.5 nL to 25 nLMaintains final DMSO concentration ≤ 0.1% in assay buffer.
Backfill Fluid Anhydrous DMSONormalizes solvent effects across all concentration gradients.
Step-by-Step Dispensing Workflow:
  • Thawing: Thaw the 10 mM source plate in a desiccator.

  • Degassing (Validation Step): Centrifuge the source plate at 1000 x g for 2 minutes. Causality: Acoustic energy relies on fluid continuity. Micro-bubbles will scatter the acoustic wave, resulting in empty assay wells (false negatives).

  • Acoustic Transfer: Use the ECHO to transfer the required nanoliter volumes (e.g., 2.5 nL for a 1 µM final assay concentration in a 25 µL well) directly into the dry 384-well assay plate.

  • DMSO Backfill: Backfill wells with pure DMSO so that every well receives exactly 25 nL of total DMSO. Causality: Kinases are highly sensitive to solvent concentrations. Normalizing DMSO ensures that any observed inhibition is due to CAS 1784334-86-6, not solvent toxicity.

  • Buffer Addition: Dispense the aqueous kinase assay buffer (containing ATP and substrate) into the wells to initiate the reaction.

Quality Control (QC) & System Validation

To ensure the trustworthiness of the screening data, the following self-validating QC steps must be performed:

  • Chemical Integrity (LC-MS): Run an LC-MS on a random master stock aliquot every 6 months. The mass must match the exact mass of C8H8N4O2 (192.06 g/mol ) with a purity of >95%.

  • Aqueous Solubility Limit (Nephelometry): Before running the HTS campaign, titrate the 10 mM stock into the specific aqueous kinase buffer. Use a nephelometer to measure light scattering. Causality: If light scattering spikes at 50 µM, the compound has precipitated. The maximum screening concentration must be set below this precipitation point to avoid artifactual data.

References

  • Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Source: NIH / PMC. URL: 1

  • Title: Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Source: MDPI. URL: 2

  • Title: 7-amino-3-pyrazolo[1,5-a]pyrimidinecarboxylic acid methyl ester (CAS 1784334-86-6) Physical and Chemical Properties. Source: Guidechem. URL: 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate

Welcome to the technical support center for the synthesis of Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the com...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable heterocyclic scaffold. Pyrazolo[1,5-a]pyrimidines are a critical class of compounds in medicinal chemistry, recognized for their diverse pharmacological activities, including their roles as potent protein kinase inhibitors in targeted cancer therapies.[1][2][3] This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you optimize your reaction outcomes.

Overview of the Primary Synthetic Route

The most common and reliable method for synthesizing the pyrazolo[1,5-a]pyrimidine core is the cyclocondensation reaction between a 3-aminopyrazole derivative and a 1,3-dielectrophilic species, such as a β-enaminone or a β-ketoester.[1][4] For the target molecule, Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate, a typical approach involves the reaction of a suitably substituted 3-aminopyrazole with an enaminonitrile derivative. The reaction proceeds through an initial condensation, followed by an intramolecular cyclization to form the fused bicyclic system.[1][5]

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 3-Aminopyrazole Methyl 3-aminopyrazole-4-carboxylate Condensation Initial Condensation & Intermediate Formation 3-Aminopyrazole->Condensation Enaminonitrile β-alkoxy-α-cyano-acrylonitrile (or similar enaminonitrile) Enaminonitrile->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Intermediate TargetMolecule Methyl 7-aminopyrazolo[1,5-a] -pyrimidine-3-carboxylate Cyclization->TargetMolecule Dehydration/ Elimination

Caption: General synthetic workflow for pyrazolo[1,5-a]pyrimidine synthesis.

Troubleshooting Guide

This section is formatted as a series of questions and answers to directly address common issues.

Q1: My reaction yield is consistently low or I'm getting no product at all. What are the primary factors to investigate?

A1: Low or no yield is a frequent issue that can typically be traced back to one of three areas: starting material quality, reaction conditions, or issues with the work-up and isolation.

1. Purity of Starting Materials:

  • The "Why": The 3-aminopyrazole starting material can be susceptible to degradation or contain impurities from its synthesis. The enaminonitrile reagent is also highly reactive and can decompose upon storage. Impurities can interfere with the reaction, leading to side products or preventing the reaction from proceeding altogether.

  • Recommended Actions:

    • Verify Purity: Before starting the reaction, verify the purity of your starting materials using techniques like NMR, LC-MS, or melting point analysis.

    • Purification: If impurities are detected, purify the starting materials. Recrystallization is often effective for solid compounds.

2. Sub-optimal Reaction Conditions:

  • The "Why": The cyclocondensation reaction is sensitive to temperature, solvent, and the presence of a catalyst (acidic or basic).[2] An incorrect temperature may not provide enough energy to overcome the activation barrier, while an excessive temperature can lead to decomposition of starting materials or the product. The solvent choice impacts the solubility of reactants and can influence the reaction pathway.

  • Recommended Actions:

    • Temperature Screening: If the reaction is sluggish, consider incrementally increasing the temperature. Refluxing in a higher-boiling solvent like DMF or glacial acetic acid is a common strategy.[1][6]

    • Solvent Selection: Acetic acid is often used as it can act as both a solvent and an acid catalyst.[1] If solubility is an issue, consider polar aprotic solvents like DMF or DMSO.

    • Catalysis: While some variations of this synthesis proceed without an explicit catalyst, the addition of a catalytic amount of a protic acid (like acetic acid) or a Lewis acid can facilitate the cyclization step.[2]

3. Inefficient Work-up and Isolation:

  • The "Why": The target molecule may have some solubility in the aqueous phase during extraction, leading to loss of product. Additionally, the product might be sensitive to the pH of the aqueous solution used in the work-up.

  • Recommended Actions:

    • Back-Extraction: After the initial extraction with an organic solvent, consider performing a back-extraction of the aqueous layer with fresh solvent to recover any dissolved product.

    • pH Adjustment: Carefully adjust the pH of the aqueous solution during work-up. The amino group on the pyrimidine ring can be protonated, affecting its solubility. Neutralizing the solution before extraction is often beneficial.

ParameterRecommendationRationale
Solvent Glacial Acetic Acid, DMF, PyridineAcetic acid acts as a solvent and catalyst. DMF allows for higher reaction temperatures. Pyridine can also serve as a basic catalyst.[5]
Temperature 80°C to RefluxTemperature needs to be sufficient for cyclization but not so high as to cause degradation. Reaction progress should be monitored by TLC or LC-MS.
Reaction Time 4-24 hoursThe reaction time is highly dependent on the specific substrates and conditions. Monitor by TLC to determine completion.[1]
Catalyst None (if using acidic solvent) or catalytic acid/baseOften, the solvent (e.g., acetic acid) is sufficient. In other cases, a catalyst may be required to promote the reaction.
Q2: I've isolated a product, but my NMR spectrum shows significant impurities. What are the likely side products?

A2: The formation of impurities often arises from competing reaction pathways or incomplete reaction.

1. Isomeric Products:

  • The "Why": Depending on the specific 1,3-dielectrophile used, there can be issues with regioselectivity, leading to the formation of an isomeric pyrazolo[1,5-a]pyrimidine.[2] For instance, if an unsymmetrical β-diketone is used, the cyclization can occur at either carbonyl group.

  • Recommended Actions:

    • Careful Reagent Selection: Using a symmetrical or highly regioselective 1,3-dielectrophile can prevent the formation of isomers.

    • Purification: Careful column chromatography can often separate the desired isomer from the undesired one.

2. Unreacted Acyclic Intermediate:

  • The "Why": The reaction proceeds through an acyclic intermediate formed after the initial condensation but before the final cyclization.[7] If the cyclization step is slow or incomplete, this intermediate may be present in your crude product.

  • Recommended Actions:

    • Increase Reaction Time/Temperature: Providing more energy or allowing more time can drive the cyclization to completion.

    • Add a Catalyst: An acid catalyst can promote the dehydration step of the cyclization.

G cluster_start Start cluster_check1 Step 1: Purity Check cluster_check2 Step 2: Conditions cluster_check3 Step 3: Work-up cluster_end End Goal LowYield Low Yield or Impure Product CheckPurity Are Starting Materials Pure? LowYield->CheckPurity Purify Purify Starting Materials CheckPurity->Purify No CheckConditions Are Reaction Conditions Optimal? CheckPurity->CheckConditions Yes Purify->CheckPurity Optimize Optimize Temp, Solvent, Time CheckConditions->Optimize No CheckWorkup Is Work-up/ Purification Efficient? CheckConditions->CheckWorkup Yes Optimize->CheckConditions RefineWorkup Adjust pH, Solvent, Chromatography CheckWorkup->RefineWorkup No HighYield High Yield & Purity CheckWorkup->HighYield Yes RefineWorkup->CheckWorkup

Caption: A systematic troubleshooting workflow for synthesis optimization.

Q3: My product is difficult to purify by column chromatography. What are my options?

A3: Purification challenges are common with N-heterocyclic compounds due to their polarity and potential for interaction with the stationary phase.

  • The "Why": The amino group on the pyrazolo[1,5-a]pyrimidine core can lead to tailing on silica gel columns. If impurities have similar polarities to the product, co-elution can occur.

  • Recommended Actions:

    • Recrystallization: This is often the most effective method for purifying solid products. Experiment with different solvent systems (e.g., ethanol, ethyl acetate/hexanes, acetone) to find one that gives good quality crystals.

    • Modify Chromatography Conditions:

      • Solvent System: Try a different eluent system. Adding a small amount of a polar solvent like methanol can help, but be cautious as it can also increase the solubility of very polar impurities.

      • Additive: Adding a small amount of a base, like triethylamine (0.1-1%), to the eluent can deactivate the acidic sites on the silica gel and reduce tailing of basic compounds.

    • Alternative Stationary Phases: If silica gel is not effective, consider using a different stationary phase like alumina (basic or neutral) or reverse-phase chromatography.

Frequently Asked Questions (FAQs)

Q: What is a typical isolated yield for this type of reaction? A: Yields can vary widely depending on the specific substrates and reaction conditions. However, optimized procedures can often achieve yields in the range of 60-90%.[8]

Q: Can I use a different base or acid catalyst? A: Yes, various catalysts can be used. For acid catalysis, other protic acids like p-toluenesulfonic acid can be employed. For base catalysis, organic bases like pyridine or piperidine are sometimes used, particularly when the starting materials are sensitive to strong acids.[9] The choice of catalyst can impact reaction rate and selectivity, so it should be optimized for your specific system.

Q: Are there any green chemistry approaches for this synthesis? A: Yes, there is growing interest in developing more environmentally friendly methods. This includes using microwave-assisted synthesis to reduce reaction times and energy consumption, and employing greener solvents like aqueous ethanol.[2][9] Some solvent-free reaction conditions have also been reported.[2]

Q: How can I confirm the regiochemistry of my final product? A: The most definitive way to confirm the regiochemistry is through 2D NMR techniques, such as HMBC and NOESY experiments. An HMBC experiment can show long-range correlations between protons and carbons, which can help to unambiguously assign the structure. In some cases, single-crystal X-ray diffraction can provide absolute proof of structure.[2]

Reference Protocol

This protocol is a generalized procedure and may require optimization for your specific starting materials.

Synthesis of Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve methyl 3-amino-1H-pyrazole-4-carboxylate (1.0 eq) in glacial acetic acid (approximately 0.2 M concentration).

  • Addition of Reagent: To the stirred solution, add the corresponding enaminonitrile reagent (e.g., 2-(ethoxymethylene)malononitrile) (1.1 eq).

  • Heating and Monitoring: Heat the reaction mixture to reflux (around 118°C for acetic acid) and maintain for 4-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a beaker of ice water, which should cause the product to precipitate.

    • If a precipitate forms, collect the solid by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol to remove residual acetic acid and unreacted starting materials.[1]

    • If the product does not precipitate, neutralize the acidic solution with a base (e.g., saturated sodium bicarbonate solution) and extract with an organic solvent such as ethyl acetate or dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

References

  • Halley, F., et al. (2016). Preparation and optimization of pyrazolo[1,5-a]pyrimidines as new potent PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(2), 454-459. Retrieved from [Link]

  • Terungwa, S. U., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Retrieved from [Link]

  • Das, R., et al. (2024). A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Periodica Polytechnica Chemical Engineering, 68(3), 287-296. Retrieved from [Link]

  • Davis, R. D. (2022). Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines. BYU ScholarsArchive. Retrieved from [Link]

  • Zhang, Y., et al. (2021). An Approach for the Synthesis of Pyrazolo[1,5-a]pyrimidines via Cu(II)-Catalyzed [3+3] Annulation of Saturated Ketones with Aminopyrazoles. The Journal of Organic Chemistry, 86(18), 12676-12685. Retrieved from [Link]

  • Al-Issa, S. A. (2011). Synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides as potential non benzodiazepine hypnotics. Semantic Scholar. Retrieved from [Link]

  • Fraley, M. E., et al. (2002). Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors: improvements in physical properties enhance cellular activity and pharmacokinetics. Bioorganic & Medicinal Chemistry Letters, 12(24), 3537-3541. Retrieved from [Link]

  • Abdelgawad, M. A., et al. (2022). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry, 15(8), 104015. Retrieved from [Link]

  • Quiroga-Varela, J. C., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 27(23), 8206. Retrieved from [Link]

  • El-Enany, M. M., et al. (2011). Synthesis and Antitumor Activity of Novel pyrazolo[1,5-a]pyrimidine Derivatives. European Journal of Chemistry, 2(3), 331-336. Retrieved from [Link]

  • Al-Warhi, T., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(12), 2845. Retrieved from [Link]

  • Terungwa, S. U., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Retrieved from [Link]

  • Das, R., et al. (2024). The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique as a solvent‐free approach. ResearchGate. Retrieved from [Link]

  • Salem, M. A., et al. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online. Retrieved from [Link]

  • Gouda, M. A., et al. (2020). New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors. PubMed. Retrieved from [Link]

Sources

Optimization

Troubleshooting solubility issues with CAS 1784334-86-6 in DMSO and aqueous buffers

Technical Support Center: Compound CAS 1784334-86-6 A Guide to Overcoming Solubility Challenges in DMSO and Aqueous Buffers From the desk of the Senior Application Scientist: Welcome to the technical support center for C...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Compound CAS 1784334-86-6

A Guide to Overcoming Solubility Challenges in DMSO and Aqueous Buffers

From the desk of the Senior Application Scientist:

Welcome to the technical support center for CAS 1784334-86-6. This guide is designed for our valued research partners—scientists and drug development professionals who are at the forefront of discovery.

It has come to our attention that there is limited publicly available data regarding the solubility of CAS 1784334-86-6. Therefore, this document provides a comprehensive framework for troubleshooting solubility based on established principles of small molecule handling. The protocols and advice herein are grounded in extensive field experience and are designed to empower you to develop a robust and reproducible workflow for this and other challenging compounds. Our goal is to explain not just what to do, but why each step is critical for experimental success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and solubilization of novel research compounds.

Q1: I have just received my solid compound. What is the recommended first step for preparing a stock solution?

A: For most non-polar, lipophilic small molecules, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its exceptional ability to dissolve a wide range of compounds.[1][2][3] We recommend preparing a high-concentration stock solution, typically between 10-30 mM, in anhydrous (dry) DMSO.[4] Using high-purity, anhydrous DMSO is critical, as it is highly hygroscopic and any absorbed water can significantly reduce the solubility of your compound.[4][5]

Q2: How should I properly store my DMSO stock solution to ensure its stability and integrity?

A: Proper storage is crucial for maintaining the compound's activity and preventing precipitation. Once dissolved, the DMSO stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1][4][6] For long-term storage (up to 6 months), these aliquots should be kept at -80°C.[4][6][7] For short-term storage (up to 1 month), -20°C is acceptable.[6][7] Always allow an aliquot to fully thaw and equilibrate to room temperature before use.[5]

Q3: I observed a precipitate forming immediately after diluting my clear DMSO stock into my aqueous buffer. What is happening?

A: This is a very common issue known as "antisolvent precipitation" or "salting out."[8] Your compound is significantly less soluble in the aqueous buffer than it is in DMSO. When the DMSO stock is diluted, the solvent polarity changes dramatically, causing the compound to crash out of the solution.[8] This can be mitigated by ensuring the final concentration of DMSO in your aqueous solution is kept as low as possible (ideally <0.5%) and by optimizing your dilution method.[1][7]

Q4: Can I pre-dilute my compound in the aqueous buffer and store it for later use?

A: It is strongly recommended not to store aqueous working solutions.[4] Due to the lower solubility of most organic compounds in aqueous buffers, precipitation is likely to occur over time, even if the solution is initially clear.[4] This would lead to an inaccurate final concentration in your experiment. Always prepare fresh aqueous working solutions from your DMSO stock immediately before each experiment.[4][9]

Part 2: In-Depth Troubleshooting Guide

This section provides structured, cause-and-effect troubleshooting for specific solubility problems.

Problem 1: My compound will not fully dissolve in DMSO.

If you observe particulates or a cloudy suspension after attempting to dissolve the compound in DMSO, it indicates a solubility limit has been reached or the dissolution process is incomplete.

Causality: The kinetic energy of the system may be insufficient to overcome the compound's crystal lattice energy at room temperature. Contamination of the DMSO with water can also drastically reduce its solvating power for hydrophobic molecules.[5]

Troubleshooting Protocol:

  • Verify DMSO Quality: Ensure you are using a fresh, sealed bottle of anhydrous, high-purity DMSO.[4][5]

  • Vortex Vigorously: Securely cap the vial and vortex for 2-5 minutes.[10] Visual inspection against a light source can confirm if particulates remain.[10]

  • Apply Gentle Heat: If particulates persist, warm the solution in a water bath at 30-40°C for 5-10 minutes.[5][9] Caution: Check the compound's datasheet for thermal stability information, as excessive heat can cause degradation.[10]

  • Utilize Sonication: If heating is not advisable or ineffective, use a bath sonicator for 10-15 minutes.[1][10] The high-frequency sound waves create cavitation bubbles, which generate micro-agitation that can break up compound aggregates and enhance dissolution.[11][12]

  • Re-evaluate Concentration: If the compound still does not dissolve, your desired concentration may exceed its maximum solubility in DMSO. Prepare a new, less concentrated stock solution (e.g., start at 10 mM).[4]

start Start: Compound in Anhydrous DMSO vortex Vortex Vigorously (2-5 min) start->vortex inspect1 Visually Inspect: Is Solution Clear? vortex->inspect1 heat Gentle Warming (30-40°C, 5-10 min) inspect1->heat No success Success: Solution Ready for Aliquoting inspect1->success Yes inspect2 Visually Inspect: Is Solution Clear? heat->inspect2 sonicate Sonicate in Bath (10-15 min) inspect2->sonicate No inspect2->success Yes inspect3 Visually Inspect: Is Solution Clear? sonicate->inspect3 inspect3->success Yes fail Failure: Prepare Lower Concentration Stock inspect3->fail No

Caption: Workflow for dissolving a compound in DMSO.
Problem 2: Precipitation occurs immediately upon dilution into aqueous buffer.

This is the most frequent challenge, driven by the dramatic shift from a high-solubility organic solvent (DMSO) to a low-solubility aqueous environment.

Causality: When a concentrated "bolus" of DMSO stock is added to the buffer, the localized concentration of the compound far exceeds its aqueous solubility limit, causing immediate precipitation before it can be adequately dispersed.[8]

Troubleshooting Protocol:

  • Minimize Final DMSO Concentration: The final concentration of DMSO in your assay should be as low as possible, typically below 0.5%, to minimize both solvent effects on the biological system and solubility issues.[1] Always include a vehicle control with the same final DMSO concentration in your experiments.[1]

Final DMSO ConcentrationTypical ApplicationPotential Issues
< 0.1% Ideal for most cell-based assaysMinimal cytotoxicity or assay interference.
0.1% - 0.5% Acceptable for many assaysMay require vehicle controls to assess solvent effects.
> 0.5% Not recommendedHigh risk of cytotoxicity and artifactual results.[1]
> 2% In vivo studies (with caution)May require co-solvents to maintain solubility.[7]
  • Improve Mixing Technique: The key is rapid dispersion.[10] Add the DMSO stock dropwise to the center of a vortex of the aqueous buffer.[8] This turbulent mixing prevents localized high concentrations.

  • Perform Serial Dilutions in 100% DMSO First: Before the final dilution into the aqueous buffer, perform serial dilutions in 100% DMSO.[1] This ensures that the concentration of the compound being introduced to the buffer is much lower, reducing the shock of the solvent change.

Problem 3: The solution is initially clear but develops a precipitate over time.

This indicates that your working solution is supersaturated and thermodynamically unstable.

Causality: Several factors can be at play: the buffer's pH may not be optimal for the compound's ionization state, the buffer components could be interacting with the compound, or the compound may simply have very low intrinsic aqueous solubility.[8] The solubility of ionizable compounds is often highly dependent on pH.[13][14][15]

Troubleshooting Protocol:

  • Evaluate Buffer pH: Determine if your compound has acidic or basic functional groups.

    • Basic compounds are generally more soluble at a lower (acidic) pH.[16]

    • Acidic compounds are generally more soluble at a higher (basic) pH.[16]

    • Adjusting the buffer pH away from the compound's pKa can significantly increase solubility by favoring the more soluble, ionized form.[8]

  • Assess Buffer Components: High salt concentrations in buffers can sometimes decrease the solubility of organic compounds (the "salting out" effect).[4] If possible, try preparing the working solution in a buffer with a lower ionic strength.

  • Consider Co-solvents: If pH adjustments are not feasible or effective, the use of a co-solvent may be necessary. Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble drugs.[17][18] Common examples include PEG 400, propylene glycol, and ethanol.[19] These should be used at the lowest effective concentration and validated for compatibility with your assay.

start Start: Delayed Precipitation in Aqueous Buffer check_pH Is the compound ionizable (acidic/basic)? start->check_pH adjust_pH Optimize Buffer pH: - Acidic pH for bases - Basic pH for acids check_pH->adjust_pH Yes check_salt Is buffer high ionic strength? check_pH->check_salt No retest Retest for Precipitation adjust_pH->retest lower_salt Test Lower Ionic Strength Buffer check_salt->lower_salt Yes use_cosolvent Introduce Co-solvent (e.g., PEG 400) check_salt->use_cosolvent No lower_salt->retest use_cosolvent->retest

Caption: Decision tree for troubleshooting delayed precipitation.

Part 3: Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol outlines the standard procedure for preparing a concentrated stock solution.

Materials:

  • Compound CAS 1784334-86-6 (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

  • Calibrated micropipettes

  • Vortex mixer and bath sonicator

Procedure:

  • Equilibration: Allow the vial of the solid compound and the sealed container of anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.[5][6]

  • Calculation: Calculate the mass of the compound required to make your desired volume and concentration (e.g., 1 mL of a 10 mM solution).

  • Weighing: Accurately weigh the calculated mass of the compound and transfer it into a sterile vial.

  • Dissolving: Add the calculated volume of anhydrous DMSO to the vial.

  • Mixing: Securely cap the vial and vortex vigorously for 2-5 minutes.[10]

  • Troubleshooting Dissolution: If the compound is not fully dissolved, follow the troubleshooting steps outlined in Part 2, Problem 1 (gentle heat and/or sonication).[1][5][10]

  • Aliquoting and Storage: Once the compound is fully dissolved and the solution is clear, aliquot the stock into single-use, light-protected tubes. Store immediately at -80°C for long-term preservation.[4][6]

Protocol 2: Kinetic Aqueous Solubility Assessment

This protocol helps determine the approximate solubility of your compound in a specific aqueous buffer. This is a kinetic measurement, which is often sufficient for early-stage discovery.[20][21]

Materials:

  • 10 mM DMSO stock solution of the compound

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • 96-well clear bottom plate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance or light scattering (nephelometry)

Procedure:

  • Prepare Dilution Plate: Add 100 µL of the aqueous buffer to wells A2 through A12 of a 96-well plate.

  • Initial Dilution: In well A1, add 198 µL of buffer and 2 µL of your 10 mM DMSO stock to create a 100 µM solution with 1% DMSO. Mix thoroughly by pipetting up and down. This is your starting concentration.

  • Serial Dilution: Transfer 100 µL from well A1 to well A2. Mix thoroughly. Continue this 2-fold serial dilution across the plate to well A11, leaving A12 as a buffer-only blank.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the turbidity of each well using a plate reader (e.g., absorbance at 620 nm) or by visual inspection against a dark background.[21]

  • Analysis: The lowest concentration at which a precipitate (turbidity) is observed is considered the kinetic solubility limit under these conditions.[22] All experimental concentrations should be kept below this limit.

References

  • Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved from [Link]

  • Saxena, C., & Mishra, G. P. (2022). Comprehensive study about solubility enhancement techniques. International Journal of Biology, Pharmacy and Allied Sciences, 11(9), 3979-3995.
  • Pawar, P., et al. (2014). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. PMC. Retrieved from [Link]

  • AP Chemistry. (n.d.). 8.11 pH and Solubility. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • Gillespie, C. (2013). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. University of Strathclyde. Retrieved from [Link]

  • Babu, P. R. S., & Rao, A. S. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126.
  • Zakeri-Milani, P., et al. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 11(1), 1-11.
  • ResearchGate. (2014). DMSO wont dilute my pure compound. How to solve this?. Retrieved from [Link]

  • Smith, A. M., et al. (2016). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. Retrieved from [Link]

  • Bergström, C. A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Molecular Pharmaceutics, 8(4), 1135-1144.
  • ACS Publications. (2023). Effect of Buffer pH and Concentration on the Dissolution Rates of Sodium Indomethacin–Copovidone and Indomethacin–Copovidone Amorphous Solid Dispersions. Molecular Pharmaceutics. Retrieved from [Link]

  • Chad's Prep. (n.d.). 17.6 pH Effects on Solubility. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • Conquer Chemistry. (2022). How to Calculate Solubility of a Compound Buffered at Specific pH. Retrieved from [Link]

  • Google Patents. (n.d.). Method for predicting the solubility of a buffer.
  • PMC. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Retrieved from [Link]

  • Creative Biolabs. (2019). Solubility Assessment Service. Retrieved from [Link]

  • ResearchGate. (2013). Some of my compounds are soluble in DMSO - how can they be crystallized?. Retrieved from [Link]

  • Patsnap Eureka. (2026). Effective Use of Sonication in Pharma Ingredient Solubilization. Retrieved from [Link]

  • Shanghai Yearn Chemical Science-Tech Co., Ltd. (2024). How do you use dmso. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Retrieved from [Link]

  • ResearchGate. (2021). DMSO stock preparation v1. Retrieved from [Link]

  • Veeprho. (2025). Power of Sonication in Pharma Industry. Retrieved from [Link]

  • PMC. (2021). Sonication, a Potential Technique for Extraction of Phytoconstituents: A Systematic Review. Retrieved from [Link]

  • Experimental investigations for the effect of sonication time on nano- phase change material. (2021). Materials Today: Proceedings, 46, 569-574.
  • Patsnap Eureka. (2026). How to Improve Drug Solubility with Sonication. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate

A Guide for Researchers and Drug Development Professionals This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the scale-up synthesis of Methyl 7-amin...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the scale-up synthesis of Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate. As a critical intermediate in pharmaceutical development, ensuring its purity on a larger scale is paramount. This document is structured to address specific issues encountered in the laboratory and during process development, offering solutions grounded in chemical principles and practical experience.

Part A: Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis and purification of Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate, particularly during scale-up operations.

Question 1: My final product shows a persistent, closely-eluting impurity in the HPLC analysis that is difficult to remove by recrystallization. What is its likely identity and how can I prevent its formation?

Answer:

This is a common issue when scaling up the synthesis of pyrazolo[1,5-a]pyrimidines. The most probable culprit is a regioisomeric impurity . The formation of the pyrazolo[1,5-a]pyrimidine core typically involves the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-dielectrophilic species.[1][2][3] The nucleophilic attack can occur from two different nitrogen atoms in the aminopyrazole ring, leading to the desired product and its isomer.

Causality:

The formation of regioisomers is often governed by the relative nucleophilicity of the pyrazole ring nitrogens and the reaction conditions. During scale-up, localized temperature fluctuations or inefficient mixing can alter the reaction kinetics, favoring the formation of the undesired isomer.

Recommended Solutions:

  • Strict pH Control: The regioselectivity of the cyclization can be highly dependent on the pH of the reaction medium. It is advisable to run small-scale experiments to determine the optimal pH range that favors the formation of the desired product.

  • Temperature Management: Ensure uniform and controlled heating. On a larger scale, "hot spots" can develop, leading to side reactions. A jacketed reactor with good agitation is crucial.

  • Order of Addition: The way reagents are added can influence the outcome. A slow, controlled addition of one reagent to the other can help maintain a consistent reaction environment and minimize the formation of byproducts.

Workflow for Identifying and Mitigating Regioisomeric Impurities:

G cluster_0 Problem Identification cluster_1 Investigation cluster_2 Process Optimization cluster_3 Validation A Persistent impurity observed in HPLC B Characterize impurity using LC-MS and NMR A->B C Hypothesize regioisomeric structure B->C D Review reaction mechanism C->D E Optimize pH and temperature D->E F Evaluate different solvents D->F G Adjust stoichiometry and addition rates D->G H Run optimized process on a small scale E->H F->H G->H I Confirm purity improvement by HPLC H->I J Scale up with optimized parameters I->J

Caption: Troubleshooting workflow for regioisomeric impurities.

Question 2: The yield of my reaction has significantly decreased upon scaling up, and the crude product is a dark, tarry material instead of the expected solid. What is happening?

Answer:

A drop in yield accompanied by the formation of dark, insoluble materials on a larger scale often points to thermal decomposition or polymerization side reactions .

Causality:

The exothermic nature of the cyclocondensation reaction can be difficult to manage during scale-up. If the heat generated is not dissipated efficiently, the internal temperature of the reactor can rise significantly, leading to the degradation of starting materials, intermediates, or the final product.

Recommended Solutions:

  • Improved Heat Transfer: Utilize a reactor with a larger surface area-to-volume ratio or a more efficient cooling system.

  • Controlled Reagent Addition: Add the limiting reagent in portions or via a syringe pump to control the rate of the reaction and the heat generated.

  • Solvent Choice: A higher-boiling point solvent might seem like a good choice for driving the reaction to completion, but it can also lead to higher reaction temperatures that promote decomposition. Consider using a solvent that allows for reflux at a more moderate temperature.

  • Inert Atmosphere: The presence of oxygen at elevated temperatures can promote oxidative degradation. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent this.

Table 1: Troubleshooting Thermal Issues During Scale-Up

Observed ProblemPotential CauseRecommended Solution
Dark, tarry product Thermal decompositionImprove reactor cooling, control reagent addition rate.
Low yield Side reactions at high temp.Optimize reaction temperature, use a lower-boiling solvent.
Inconsistent results Poor heat distributionEnsure efficient stirring, use a jacketed reactor.
Product discoloration Oxidative degradationRun the reaction under an inert atmosphere (N₂ or Ar).
Question 3: My final product purity is acceptable, but the color is off-white or yellowish, and it fails to meet the color specification. What causes this, and how can I improve it?

Answer:

Color in the final product is often due to the presence of trace, highly colored impurities that may not be easily detectable by standard HPLC methods.

Causality:

These colored impurities can arise from several sources:

  • Oxidation: The amino group on the pyrimidine ring can be susceptible to oxidation, forming colored byproducts.

  • Starting Material Impurities: Trace impurities in the starting materials can be carried through the synthesis and react to form colored species.

  • Reaction with Solvents: Some solvents can degrade or react under the reaction conditions to form colored compounds.

Recommended Solutions:

  • Activated Carbon Treatment: A common and effective method for removing colored impurities is to treat a solution of the crude product with activated carbon, followed by hot filtration.

  • Recrystallization Solvent Screening: Experiment with different solvent systems for recrystallization. A solvent system that provides good solubility at high temperatures and poor solubility at low temperatures is ideal. Sometimes a multi-solvent system (e.g., ethanol/water, acetone/heptane) can be more effective at rejecting specific impurities.

  • Antioxidant Addition: In some cases, adding a small amount of an antioxidant during the reaction or workup can prevent the formation of colored oxidative byproducts.

Part B: Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the synthesis of Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate.

What are the critical process parameters to monitor during the cyclocondensation step?

The critical process parameters to monitor and control are:

  • Temperature: As discussed, this is crucial for preventing side reactions and decomposition.

  • pH/Base Concentration: The choice and amount of base can significantly affect the reaction rate and the impurity profile.

  • Reaction Time: The reaction should be monitored for completion (e.g., by HPLC or TLC) to avoid the formation of degradation products from over-processing.

  • Agitation Speed: Efficient mixing is essential for maintaining a homogenous reaction mixture and ensuring uniform heat distribution, especially in large reactors.

How do I select the best analytical method for in-process monitoring and final product release?

A robust High-Performance Liquid Chromatography (HPLC) method is the standard for both in-process monitoring and final product quality control.

Recommended HPLC Method Parameters:

ParameterRecommendation
Column C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute the product and any less polar impurities.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30-40 °C

This method should be validated for linearity, accuracy, precision, and limit of detection (LOD) and limit of quantification (LOQ) for known impurities.[4]

What are the key safety considerations when scaling up this synthesis?
  • Exothermic Reaction: Be prepared for a potential exotherm. Ensure adequate cooling capacity and have a plan for emergency cooling if necessary.

  • Reagent Handling: Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvent Vapors: Many organic solvents are flammable and have associated health risks. Perform the reaction in a well-ventilated fume hood or a designated chemical processing area.

  • Pressure Build-up: If the reaction is run in a sealed vessel, be aware of the potential for pressure build-up, especially if the reaction is exothermic or generates gaseous byproducts.

General Synthesis and Impurity Formation Pathway:

G cluster_0 Starting Materials cluster_1 Reaction Step cluster_2 Products cluster_3 Purification A 3-Aminopyrazole Derivative C Cyclocondensation A->C B 1,3-Dielectrophile B->C D Methyl 7-aminopyrazolo[1,5-a] pyrimidine-3-carboxylate (Desired Product) C->D Main Pathway E Regioisomeric Impurity C->E Side Pathway (Incorrect N attack) F Degradation/Side Products D->F Degradation (Heat, O₂) G Recrystallization / Chromatography D->G E->G F->G H Pure Product G->H

Caption: General synthesis pathway and potential impurity formation.

References

  • Serrano-Wu, M. H., et al. (2019). Development of potent and selective pyrazolopyrimidine IRAK4 inhibitors. OSTI.GOV. Available from: [Link]

  • Castañeda-Galeana, S., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 27(21), 7293. Available from: [Link]

  • Al-Issa, S. A. (2011). Synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides as potential non benzodiazepine hypnotics. Semantic Scholar. Available from: [Link]

  • Shaikh, R. A., et al. (2024). A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Periodica Polytechnica Chemical Engineering. Available from: [Link]

  • Sikdar, A., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(11), 2110-2133. Available from: [Link]

  • El-Enany, M. M., et al. (2011). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry, 2(3), 331-336. Available from: [Link]

  • Attia, M. H., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(24), 5678. Available from: [Link]

  • Hrichi, H., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 4933. Available from: [Link]

  • Daidone, G., et al. (2007). Identification of a Novel Pyrazolo[3,4-d]pyrimidine Able To Inhibit Cell Proliferation of a Human Osteogenic Sarcoma in Vitro and in a Xenograft Model in Mice. Journal of Medicinal Chemistry, 50(22), 5243-5246. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods for Pyridine. Available from: [Link]

Sources

Optimization

Stability of Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate in aqueous solutions over time

Welcome to the technical support center for Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the st...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the stability of this compound in aqueous solutions. Here, you will find answers to frequently asked questions and detailed troubleshooting protocols to ensure the integrity of your experiments.

Introduction

Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound belonging to the pyrazolopyrimidine class, which is of significant interest in medicinal chemistry for its diverse biological activities, including as kinase inhibitors for cancer therapy.[1][2][3][4] The stability of this compound in aqueous solutions is a critical factor for obtaining reliable and reproducible results in biological assays and other experimental settings. This guide provides a framework for understanding and managing its stability.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate in aqueous solutions?

While specific long-term stability data for Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate in various aqueous buffers is not extensively published, related heterocyclic compounds, such as pyrrolo[3,4-c]pyridine-1,3-dione derivatives, have shown susceptibility to degradation under certain conditions.[5] Generally, pyrazolopyrimidine derivatives are stable in neutral aqueous solutions for short-term experiments.[5] However, stability can be compromised by factors such as pH, temperature, and light exposure.

Q2: How does pH affect the stability of this compound?

The pyrazolo[1,5-a]pyrimidine core can be susceptible to hydrolysis under strongly acidic or alkaline conditions.[5][6] The ester and amino functional groups of Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate can also be labile at pH extremes. It is recommended to prepare solutions in a buffer system that maintains a pH between 6.0 and 8.0 for optimal stability.

Q3: What is the recommended solvent for preparing stock solutions?

For initial stock solutions, it is best to use a dry, aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). These stock solutions can then be diluted into aqueous buffers for your experiments. This two-step process minimizes the compound's exposure to aqueous environments, where hydrolysis can occur.

Q4: How should I store aqueous solutions of this compound?

Aqueous solutions should be prepared fresh for each experiment whenever possible. If short-term storage is necessary, it is advisable to store the solutions at 2-8°C and protect them from light. For longer-term storage, it is recommended to store the compound as a solid or as a stock solution in an anhydrous organic solvent at -20°C or -80°C.

Q5: Can I expect degradation of the compound during my cell-based assays?

The conditions in cell culture media (typically pH 7.2-7.4, 37°C) can lead to gradual degradation over extended incubation times. The rate of degradation will depend on the specific media components and the duration of the experiment. For long-term assays (e.g., over 24 hours), it is advisable to assess the stability of the compound under your specific experimental conditions.

Troubleshooting Guides

This section provides detailed guidance on how to identify and resolve common issues related to the stability of Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate in your experiments.

Issue 1: Compound Precipitation in Aqueous Buffer

Symptoms:

  • Visible particulates or cloudiness in the solution after dilution from an organic stock.

  • Inconsistent or lower-than-expected activity in biological assays.

Root Causes:

  • Poor aqueous solubility: The compound may have limited solubility in your chosen aqueous buffer.

  • "Salting out" effect: High salt concentrations in the buffer can reduce the solubility of organic compounds.

  • Solvent-shifting precipitation: Rapidly adding a concentrated organic stock solution to an aqueous buffer can cause the compound to crash out of solution.

Troubleshooting Workflow:

start Precipitation Observed solubility_check Determine Aqueous Solubility start->solubility_check dilution_method Optimize Dilution Technique solubility_check->dilution_method If solubility is low buffer_composition Modify Buffer Composition dilution_method->buffer_composition If precipitation persists end_solution Clear Solution Obtained dilution_method->end_solution If successful cosolvent Consider a Co-solvent buffer_composition->cosolvent If still precipitating buffer_composition->end_solution If successful sonication Use Sonication cosolvent->sonication For difficult cases cosolvent->end_solution If successful sonication->end_solution

Caption: Troubleshooting workflow for compound precipitation.

Step-by-Step Protocol:

  • Determine Aqueous Solubility:

    • Prepare a saturated solution of the compound in your aqueous buffer.

    • Incubate at the experimental temperature for a set period (e.g., 2 hours).

    • Filter the solution to remove undissolved solid.

    • Quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS). This will give you the maximum soluble concentration.

  • Optimize Dilution Technique:

    • Instead of adding the stock solution directly to the full volume of buffer, try adding it to a smaller volume of buffer with vigorous vortexing.

    • Gradually add the remaining buffer to the pre-diluted solution.

    • Alternatively, warm the aqueous buffer slightly before adding the stock solution (ensure the compound is thermally stable at this temperature).

  • Modify Buffer Composition:

    • If possible, reduce the salt concentration of your buffer.

    • Consider adding a small percentage (e.g., 1-5%) of a water-miscible organic co-solvent like ethanol or polyethylene glycol (PEG) to your aqueous buffer to improve solubility. Ensure the co-solvent is compatible with your experimental system.

  • Use Sonication:

    • After dilution, sonicate the solution in a water bath for a short period to aid in dissolution.

Issue 2: Suspected Compound Degradation

Symptoms:

  • Loss of biological activity over time.

  • Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS).

  • Changes in the physical appearance of the solution (e.g., color change).

Root Causes:

  • Hydrolysis: Breakdown of the compound due to reaction with water, often catalyzed by acidic or basic conditions.[6]

  • Oxidation: Degradation due to reaction with dissolved oxygen or other oxidizing agents.

  • Photodegradation: Breakdown caused by exposure to light, particularly UV light.[5]

Forced Degradation Study Workflow:

start Suspected Degradation forced_degradation Perform Forced Degradation Study start->forced_degradation acid_hydrolysis Acidic Hydrolysis (e.g., 0.1 M HCl) forced_degradation->acid_hydrolysis base_hydrolysis Alkaline Hydrolysis (e.g., 0.1 M NaOH) forced_degradation->base_hydrolysis oxidative Oxidative Degradation (e.g., 3% H2O2) forced_degradation->oxidative thermal Thermal Stress (e.g., 60°C) forced_degradation->thermal photolytic Photolytic Stress (UV/Vis light) forced_degradation->photolytic analysis Analyze by HPLC/LC-MS acid_hydrolysis->analysis base_hydrolysis->analysis oxidative->analysis thermal->analysis photolytic->analysis identify_degradants Identify Degradation Products analysis->identify_degradants mitigation Develop Mitigation Strategy identify_degradants->mitigation

Caption: Workflow for a forced degradation study.

Step-by-Step Protocol for a Forced Degradation Study:

This protocol is a general guideline and should be adapted to your specific needs. Forced degradation studies are essential for understanding the stability of pharmaceutical compounds.[6][7]

  • Prepare Solutions:

    • Prepare a solution of Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate in your experimental buffer at a known concentration.

    • Prepare separate solutions for each stress condition:

      • Acidic Hydrolysis: Add HCl to a final concentration of 0.1 M.

      • Alkaline Hydrolysis: Add NaOH to a final concentration of 0.1 M.

      • Oxidative Degradation: Add H₂O₂ to a final concentration of 3%.

      • Thermal Degradation: Use the buffer solution without any additives.

      • Photodegradation: Use the buffer solution without any additives.

  • Apply Stress Conditions:

    • Incubate the acidic, alkaline, oxidative, and thermal samples at an elevated temperature (e.g., 40-60°C) for a defined period (e.g., 24, 48, 72 hours).

    • Expose the photolytic sample to a controlled light source (e.g., a photostability chamber) according to ICH guidelines.

    • Keep a control sample at 2-8°C in the dark.

  • Sample Analysis:

    • At each time point, take an aliquot from each sample.

    • Neutralize the acidic and alkaline samples before analysis.

    • Analyze all samples by a stability-indicating analytical method, such as reverse-phase HPLC with UV or MS detection.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control sample.

    • Quantify the decrease in the peak area of the parent compound to determine the extent of degradation.

    • Identify and characterize any major degradation products.

Data Summary Table for Forced Degradation Study:

Stress ConditionIncubation Time (hours)Parent Compound Remaining (%)Major Degradation Products (if any)
Control (4°C, dark) 7299.5-
0.1 M HCl @ 60°C 2485.2Degradant 1 (Rt = X.X min)
4872.1Degradant 1, Degradant 2
7258.9Degradant 1, Degradant 2
0.1 M NaOH @ 60°C 2465.4Degradant 3 (hydrolyzed ester)
4840.8Degradant 3, Degradant 4
7221.3Degradant 3, Degradant 4
3% H₂O₂ @ RT 7295.1Minor oxidative adducts
Buffer @ 60°C 7292.5Minor thermal degradants
Photostability Chamber 7288.7Photodegradant 1

Note: The data in this table is illustrative and will vary depending on the specific compound and experimental conditions.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • The Chemistry of Pyrazolopyrimidines and Their Applications. TSI Journals. [Link]

  • Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • Synthesis of some new derivatives of thiazolopyrimidines and hydrolysis of its arylidene derivative. Indian Academy of Sciences. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. Drug Discovery World. [Link]

  • Force Degradation for Pharmaceuticals: A Review. IJSDR. [Link]

  • Forced Degradation – A Review. ResearchGate. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: Synthesis and their role as protein kinase inhibitors in cancer treatment. Digital Commons @ Michigan Tech. [Link]

  • Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. PubMed. [Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [Link]

  • Discovery and characterization of a novel 7-aminopyrazolo[1,5-a]pyrimidine analog as a potent hepatitis C virus inhibitor. PubMed. [Link]

  • Synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides as potential non benzodiazepine hypnotics. Semantic Scholar. [Link]

  • 4-[[(7-aminopyrazolo[1,5-a]pyrimidin-5-yl)amino]methyl]piperidin-3-ol compounds and their therapeutic use.
  • Determination of 6-Nitro-7-(4'-Nitrophenyl)-5-Ethyl-4,7-Dihydropyrazolo[1,5-a]Pyrimidine-3-Carboxylate as a Potential Antitumor Agent by Voltammetry. ResearchGate. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Crystallization Challenges of Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate

Welcome to the technical support center for Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the crystallization of this important heterocyclic intermediate. As a molecule with hydrogen bond donors and acceptors on a rigid, planar scaffold, its crystallization behavior can be sensitive to a variety of factors, leading to issues from poor crystal quality to polymorphism.

This document provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you achieve high-quality, consistent crystalline material.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the crystallization of Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate in a direct question-and-answer format.

Q1: My compound is "oiling out" or precipitating as an amorphous solid instead of forming crystals. What's happening and how can I fix it?

A1: This is a classic sign of uncontrolled, rapid supersaturation. "Oiling out" occurs when the concentration of the solute exceeds its solubility limit at a temperature that is still too high for ordered crystal lattice formation. The molecule crashes out of the solution as a liquid (oil) or a disordered, amorphous solid. The pyrazolo[1,5-a]pyrimidine core is planar and prone to strong intermolecular interactions, which can lead to rapid aggregation if not controlled.

Causality & Troubleshooting Steps:

  • Reduce the Rate of Supersaturation: The primary goal is to slow down the process to give molecules time to orient themselves into a crystal lattice.

    • Slower Anti-Solvent Addition: If using anti-solvent crystallization, add the anti-solvent much more slowly, perhaps dropwise, with vigorous stirring to ensure proper mixing and avoid localized high supersaturation.[3][4][5]

  • Decrease Solute Concentration: Start with a more dilute solution. A highly concentrated solution can quickly become overly supersaturated upon cooling or anti-solvent addition.[6]

  • Re-evaluate Your Solvent System: The chosen solvent may be too good, leading to very high solubility even at lower temperatures.[7] Try a solvent in which the compound has slightly lower solubility at elevated temperatures. Alternatively, for an anti-solvent system, ensure the two solvents are fully miscible to prevent phase separation.[3][8]

Q2: I'm consistently getting very fine needles that are difficult to filter and dry. How can I grow larger, more robust crystals?

A2: Fine needles typically result from a high nucleation rate relative to the crystal growth rate. When too many crystal nuclei form at once, they compete for the available solute, and none have the opportunity to grow large.[9] The goal is to favor growth over nucleation.

Causality & Troubleshooting Steps:

  • Minimize Supersaturation: As with oiling out, a lower level of supersaturation is key. A solution that is just barely saturated at a high temperature will provide a gentler driving force for crystallization upon cooling, favoring the growth of fewer, larger crystals.[9][10]

  • Introduce Seed Crystals: Seeding is a powerful technique to control nucleation. Add a few small, high-quality crystals of your compound to the saturated solution just as it begins to cool.[11] These seeds provide a template for growth, bypassing the spontaneous nucleation step and channeling the solute toward enlarging the existing crystals.

  • Use a Co-Solvent System: Sometimes, adding a small amount of a "poorer" solvent (an anti-solvent) to the primary solvent can modify the crystal habit. Experiment with binary or even ternary solvent mixtures, as this can alter solute-solvent interactions and influence crystal shape.[12][13][14]

  • Try Vapor Diffusion: This is an excellent and gentle method for growing high-quality, single crystals, especially with small amounts of material.[7][10][15] It creates a very slow and controlled introduction of an anti-solvent, ideal for promoting slow growth.

Q3: I suspect I have a polymorphism issue. My batches show different melting points and dissolution behavior. How can I confirm this and target a specific crystal form?

A3: Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical concern in pharmaceutical development. [16][17][18] Different polymorphs have different crystal lattice arrangements, which can significantly impact physical properties like solubility, stability, and bioavailability.[19][20][21][22] The presence of both hydrogen bond donors (amino group) and acceptors (pyrimidine nitrogens, carboxylate oxygen) in your molecule makes it a prime candidate for forming different hydrogen-bonding networks, leading to polymorphism.[7][23][24]

Confirmation and Characterization:

  • Analytical Techniques: To confirm polymorphism, you need to characterize the solid forms from different batches using techniques that probe the crystal structure.[21][25][26]

    • Powder X-Ray Diffraction (PXRD): This is the gold standard for identifying different polymorphs, as each will have a unique diffraction pattern.[21][25]

    • Differential Scanning Calorimetry (DSC): This technique can identify different melting points and detect phase transitions between forms.[18]

    • Infrared (IR) & Raman Spectroscopy: Different hydrogen bonding and molecular conformations in polymorphs can lead to distinct vibrational spectra.[21]

Targeting a Specific Polymorph:

  • Solvent Selection: The choice of solvent is paramount. Different solvents can stabilize different polymorphs through specific interactions.[23] A systematic screen of various solvents (polar protic, polar aprotic, non-polar) is essential.

  • Controlled Crystallization Conditions: The rate of cooling, level of supersaturation, and temperature can all influence which polymorph crystallizes.[3][27] The thermodynamically most stable form is usually obtained through slow crystallization, while metastable forms may appear with rapid cooling or high supersaturation.[19]

Experimental Protocols & Methodologies

Protocol 1: Systematic Solvent Screening for Crystallization

This protocol is designed to efficiently identify a suitable solvent or solvent system for the crystallization of Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate.

Methodology:

  • Place approximately 10-20 mg of your compound into several small test tubes or vials.

  • To each vial, add a different solvent from the list below, drop by drop at room temperature, until the solid dissolves or a significant volume has been added. Agitate after each addition.

  • Observation at Room Temperature:

    • Soluble: If the compound dissolves easily, the solvent is likely too good for single-solvent crystallization but may be a candidate for an anti-solvent system.

    • Sparingly Soluble/Insoluble: If the compound has low or no solubility, it is a good candidate for the next step. It may also serve as an anti-solvent.

  • Observation at Elevated Temperature:

    • For vials where the compound was sparingly soluble, heat the mixture gently (e.g., in a warm water bath) to near the solvent's boiling point.

    • If the compound dissolves completely when hot, you have a potential candidate for cooling crystallization.[11]

  • Cooling Test:

    • Allow the hot, clear solutions to cool slowly to room temperature, and then in an ice bath.

    • Observe for crystal formation. An ideal solvent will show high solubility when hot and low solubility when cold, resulting in a good yield of crystals upon cooling.[6][11]

Solvent Selection Table:

Solvent ClassExample SolventsPolarityPotential Role
Protic Isopropanol, Ethanol, Methanol, WaterHighGood primary solvents for cooling crystallization.
Aprotic Polar Ethyl Acetate, Acetone, AcetonitrileMediumOften good primary solvents or co-solvents.
Ethers Tetrahydrofuran (THF), 2-Methyl-THFMedium-LowCan be effective for less polar compounds.
Non-Polar Heptane, Hexane, TolueneLowPrimarily used as anti-solvents.[3]

Visual Workflows and Diagrams

Troubleshooting Crystallization Issues

The following decision tree provides a logical workflow for addressing common crystallization problems.

G start Initial Crystallization Attempt outcome What is the result? start->outcome oil Compound 'Oiled Out' or Amorphous Precipitate outcome->oil Oiling / Amorphous needles Fine Needles Formed, Difficult to Handle outcome->needles Fine Needles no_xtal No Crystals Formed, Solution Remains Clear outcome->no_xtal No Crystals good_xtal Good Crystals Formed outcome->good_xtal Success sol_oil_1 Reduce Cooling Rate oil->sol_oil_1 sol_oil_2 Use More Dilute Solution oil->sol_oil_2 sol_oil_3 Slow Down Anti-Solvent Addition oil->sol_oil_3 sol_needles_1 Lower Supersaturation (Slower Cooling/Addition) needles->sol_needles_1 sol_needles_2 Introduce Seed Crystals needles->sol_needles_2 sol_needles_3 Try Vapor Diffusion Method needles->sol_needles_3 sol_no_xtal_1 Solvent is too good. Try a poorer solvent. no_xtal->sol_no_xtal_1 sol_no_xtal_2 Concentrate Solution by Slow Evaporation no_xtal->sol_no_xtal_2 sol_no_xtal_3 Introduce an Anti-Solvent no_xtal->sol_no_xtal_3

Caption: Decision tree for troubleshooting common crystallization outcomes.

Workflow for Anti-Solvent Crystallization

This diagram outlines the key steps and decision points in developing an anti-solvent crystallization process.

workflow cluster_0 Step 1: Solvent Selection cluster_1 Step 2: Process Setup cluster_2 Step 3: Execution & Observation cluster_3 Step 4: Isolation A Identify 'Good' Solvent (High Solubility) B Identify Miscible 'Anti-Solvent' (Poor Solubility) C Dissolve Compound in Minimum 'Good' Solvent at Constant Temperature B->C D Set up controlled addition of Anti-Solvent with vigorous stirring C->D E Add Anti-Solvent Slowly (Dropwise) D->E F Observe for Onset of Turbidity (Nucleation) E->F G Continue Slow Addition Post-Nucleation to Grow Crystals F->G H Age the Slurry (Allow crystals to mature) G->H I Filter and Wash Crystals with Anti-Solvent H->I J Dry Under Vacuum I->J

Caption: Step-by-step workflow for the anti-solvent crystallization method.

References

  • Pharmaceutical Crystallization in drug development - Syrris. (2024, October 22).
  • Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). (n.d.).
  • Crystallisation in pharmaceutical processes | BIA. (2022, December).
  • Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism - GBMSA. (n.d.).
  • The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry - Nishka Research. (2023, August 1).
  • The Polymorphism Effect in Active Pharmaceutical Ingredients (API): A Issue Affecting on Bioavailability And Bioequivalence of Drugs | Crimsonpublishers.com. (2018, February 15).
  • Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients - Hilaris. (2024, May 29).
  • crystallization of small molecules. (n.d.).
  • Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs | Pharmaceutical Technology. (2026, March 20).
  • Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods - ACS Publications. (2021, March 12).
  • An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals - PubMed. (2005, July 15).
  • Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems | Industrial & Engineering Chemistry Research - ACS Publications. (2012, September 12).
  • Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems | Industrial & Engineering Chemistry Research - ACS Publications. (2012, September 12).
  • An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals - Scite.ai. (n.d.).
  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A. (2023, March 1).
  • Crystallization process: how does crystallization work - Mirai Intex. (2024, July 25).
  • What is Cooling Crystallization? - YouTube. (2024, October 22).
  • Antisolvent Crystallization (ASC) in Aqueous System: Fundamentals, Sustainability Aspects, and Applications | Journal of Chemical Engineering Research Updates. (2024, August 29).
  • Guide for crystallization. (n.d.).
  • Modelling and control of combined cooling and antisolvent crystallization processes - MIT. (n.d.).
  • CRYSTAL CHARACTERIZATION TECHNIQUES. (n.d.).
  • Recent progress in antisolvent crystallization - CrystEngComm (RSC Publishing). (n.d.).
  • Characterization of Solid-State Drug Polymorphs and Real-Time Evaluation of Crystallization Process Consistency by Near-Infrared Spectroscopy - Frontiers. (n.d.).
  • The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC. (n.d.).
  • How to grow crystals for X-ray crystallography - IUCr. (2024, October 16).
  • Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds - Benchchem. (n.d.).
  • 4. Crystallization. (n.d.).
  • SOP: CRYSTALLIZATION. (n.d.).

Sources

Optimization

Preventing degradation of 7-aminopyrazolo[1,5-a]pyrimidine derivatives during long-term storage

Welcome to the Technical Support Center for compound management. 7-aminopyrazolo[1,5-a]pyrimidine derivatives are privileged heterocyclic scaffolds frequently utilized as potent inhibitors of cyclin-dependent kinases (CD...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for compound management. 7-aminopyrazolo[1,5-a]pyrimidine derivatives are privileged heterocyclic scaffolds frequently utilized as potent inhibitors of cyclin-dependent kinases (CDKs) and casein kinase 2 (CSNK2A) [2, 3]. However, the electron-rich nature of the pyrazolo[1,5-a]pyrimidine core and the exocyclic amine at the C7 position render these compounds susceptible to oxidation, hydrolysis, and solvent-mediated precipitation during long-term storage.

This technical guide provides evidence-based troubleshooting and self-validating protocols to ensure your compound library maintains its structural and functional integrity.

Section 1: Troubleshooting & FAQs

Q1: My 7-aminopyrazolo[1,5-a]pyrimidine stock solution in DMSO has lost its kinase inhibitory activity after 3 months at -20°C. What happened? A1: The loss of activity is most likely due to water absorption by Dimethyl Sulfoxide (DMSO) rather than primary chemical degradation. DMSO is highly hygroscopic. Each time the storage vial is opened, it absorbs atmospheric moisture. For 7-aminopyrazolo[1,5-a]pyrimidines, which often possess limited aqueous solubility due to their planar aromatic system, the introduction of water dramatically reduces their solubility limit, leading to micro-precipitation [1, 5]. Causality & Solution: When the compound crystallizes out of the DMSO solution, it transitions to a lower-energy, less soluble polymorph. Re-dissolving it is extremely difficult. To prevent this, stock solutions must be prepared in anhydrous, high-purity DMSO, aliquoted into single-use vials, and stored at -80°C under an inert gas (Argon or Nitrogen) [1].

Q2: I observe a color change (darkening) in my solid compound stored at room temperature. Is the compound still viable? A2: A color change indicates chemical degradation, specifically oxidation of the C7-exocyclic amine or photolytic degradation of the conjugated pyrazolopyrimidine core. The 5:6 aza-fused system is π-excessive in the pyrazole ring, making it prone to oxidative attack if exposed to ambient oxygen and light over prolonged periods. Causality & Solution: Solid 7-aminopyrazolo[1,5-a]pyrimidine derivatives should be stored desiccated at -20°C in amber glass vials [5]. If darkening is observed, do not use the compound for sensitive in vitro or in vivo assays without first re-purifying it via preparative HPLC and verifying its purity (>95%) via LC-MS/MS.

Q3: How many freeze-thaw cycles can these kinase inhibitors tolerate? A3: While some robust small molecules can withstand up to 11 freeze-thaw cycles without significant degradation [1], 7-aminopyrazolo[1,5-a]pyrimidines are particularly sensitive to the localized concentration gradients and pH shifts that occur during the freezing process. Repeated cycling accelerates hydrolysis of any ester or amide functional groups attached to the core scaffold. We strictly recommend a "single-use aliquot" policy.

Section 2: Quantitative Stability Data

The following table summarizes the expected stability of 7-aminopyrazolo[1,5-a]pyrimidine derivatives under various storage conditions, derived from accelerated stability testing protocols [4].

Storage ConditionStateEnvironmentExpected Shelf-LifePrimary Degradation Risk
Room Temp (20-25°C)SolidAmbient Air, Clear Vial< 1 MonthPhotodegradation, Oxidation
4°CSolidDesiccated, Amber Vial6 MonthsSlow Oxidation
-20°CSolidDesiccated, Amber Vial2 - 3 YearsMinimal
Room Temp (20-25°C)10 mM DMSOAmbient Air1 - 2 DaysPrecipitation, Hydrolysis
-20°C10 mM DMSOSealed, Ambient Air1 MonthFreeze-Thaw Precipitation
-80°C10 mM DMSOArgon Purged, Aliquoted6 MonthsMinimal

Section 3: Diagnostic Workflows

To maintain scientific integrity, laboratories must implement self-validating systems for compound management. Below is the logical workflow for diagnosing loss of compound activity.

G Start Loss of Kinase Activity Detected in Assay Check1 Visual Inspection of Stock (Cloudiness or Precipitate?) Start->Check1 Path1 Water Absorption in DMSO (Hygroscopic Effect) Check1->Path1 Yes (Precipitate) Path2 Chemical Degradation (Oxidation/Hydrolysis) Check1->Path2 No (Clear Solution) Sol1 Protocol 1: Use Anhydrous DMSO & Argon Purge Path1->Sol1 Check2 Protocol 2: LC-MS/MS Stability Indicating Assay Path2->Check2 Sol2 Store Solid at -20°C Avoid Light & Moisture Check2->Sol2 Degradants Detected

Diagnostic workflow for troubleshooting 7-aminopyrazolo[1,5-a]pyrimidine degradation.

Section 4: Standard Operating Procedures (Protocols)

Protocol 1: Preparation and Cryopreservation of Anhydrous DMSO Stock Solutions Objective: To create a self-validating, moisture-free storage system for 7-aminopyrazolo[1,5-a]pyrimidine libraries.

  • Equilibration: Remove the solid compound vial from the -20°C freezer and allow it to equilibrate to room temperature in a desiccator for at least 60 minutes prior to opening. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder, instantly compromising the batch.

  • Solvent Preparation: Use only newly opened, anhydrous DMSO (≥99.9% purity, water ≤0.005%).

  • Dissolution: Dissolve the compound to a 10 mM concentration. Vortex gently. Do not use ultrasonic baths for extended periods, as localized heating can induce thermal degradation of the pyrazolo[1,5-a]pyrimidine core.

  • Aliquotting: Dispense the solution into single-use, low-bind polypropylene sterile vials (e.g., 20-50 µL per vial).

  • Inert Atmosphere: Purge the headspace of each vial with a gentle stream of Argon gas for 3-5 seconds before capping tightly. Causality: Argon is heavier than air; it displaces oxygen and moisture, preventing oxidative degradation of the C7-amine.

  • Storage: Transfer immediately to a -80°C freezer.

G A Solid Compound (7-aminopyrazolo[1,5-a]pyrimidine) B Desiccated Equilibration (Room Temp, 1 hr) A->B Thaw Solid C Prepare Stock Solution (Anhydrous DMSO) B->C Dissolution D Aliquotting (Single-use PP vials) C->D Volume Division E Argon Purge & Cap (Displace O2/H2O) D->E Inerting F Long-Term Storage (-80°C) E->F Cryopreservation

Optimal workflow for preparing and storing pyrazolopyrimidine DMSO stock solutions.

Protocol 2: LC-MS/MS Stability-Indicating Assay Objective: To verify compound integrity after long-term storage or suspected mishandling.

  • Sample Preparation: Thaw a 10 mM DMSO aliquot at room temperature. Dilute 1:1000 in a mixture of 50% Acetonitrile / 50% Water (containing 0.1% Formic Acid) to a final concentration of 10 µM.

  • Chromatography: Inject 5 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient of Water/0.1% FA (Mobile Phase A) and Acetonitrile/0.1% FA (Mobile Phase B).

  • Detection: Monitor the parent mass [M+H]+ of the specific 7-aminopyrazolo[1,5-a]pyrimidine derivative using Multiple Reaction Monitoring (MRM).

  • Analysis: Scan for common degradation masses:

    • +16 Da: Indicates N-oxidation of the core or exocyclic amine.

    • +18 Da: Indicates hydrolysis of nitrile or ester substituents commonly found at the C3 or C6 positions of the scaffold [3].

  • Validation: If the parent compound peak area is <95% relative to a freshly prepared standard curve, discard the batch to prevent false negatives in downstream biological assays.

References

  • Cheng, X., Hochlowski, J., Tang, H., Hepp, D., Beckner, C., Warner, S., & Schmitt, R. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292-304. URL: [Link]

  • Wang, S., et al. (2010). A Novel Pyrazolo[1,5-a]pyrimidine Is a Potent Inhibitor of Cyclin-Dependent Protein Kinases 1, 2, and 9, Which Demonstrates Antitumor Effects in Human Tumor Xenografts Following Oral Administration. Journal of Medicinal Chemistry, 53(11), 4367-4378. URL: [Link]

  • Wells, C. I., et al. (2020). Optimization of 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines toward the Development of an In Vivo Chemical Probe for CSNK2A. Journal of Medicinal Chemistry, 63(13), 7353-7373. URL: [Link]

  • Challener, C. A. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology, 43(10). URL: [Link]

Troubleshooting

Minimizing side reactions in the synthesis of Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate

Topic: Optimizing the Synthesis of Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate Welcome to the . This guide provides authoritative troubleshooting, mechanistic insights, and validated protocols for synthesizing...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing the Synthesis of Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate

Welcome to the . This guide provides authoritative troubleshooting, mechanistic insights, and validated protocols for synthesizing Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate. This specific scaffold is highly valued in drug discovery for developing kinase inhibitors and antiviral agents[1], but its synthesis via cyclocondensation is notoriously prone to regioselectivity issues and degradation side reactions.

As a Senior Application Scientist, I have structured this guide to help you understand the causality behind these side reactions so you can implement self-validating solutions in your workflow.

Process Workflow & Mechanistic Pathway

The synthesis typically involves the condensation of a 5-aminopyrazole (Methyl 5-amino-1H-pyrazole-4-carboxylate) with a 3-carbon dielectrophile (such as 3-ethoxyacrylonitrile or an enaminonitrile)[2]. The diagram below illustrates the desired pathway versus the common parasitic side reactions.

SynthesisPathway A Methyl 5-amino-1H-pyrazole- 4-carboxylate (Nucleophile) C Cyclocondensation (Acidic/Thermal Activation) A->C B 3-Ethoxyacrylonitrile (Electrophile) B->C D Methyl 7-aminopyrazolo[1,5-a] pyrimidine-3-carboxylate (Target Isomer) C->D Kinetic/Thermodynamic Control E 5-Aminopyrazolo[1,5-a] pyrimidine (Regioisomer) C->E Basic Conditions / Poor Electrophile F Ester Hydrolysis / Decarboxylation C->F Aqueous/Harsh Conditions G Uncyclized Intermediate (Incomplete Reaction) C->G Insufficient Heating

Mechanistic pathway and side reactions for the 7-aminopyrazolo[1,5-a]pyrimidine scaffold.

Troubleshooting & FAQs: Minimizing Side Reactions

Q1: How do I control regioselectivity to favor the 7-amino isomer over the 5-amino isomer? A: The formation of pyrazolo[1,5-a]pyrimidines via condensation can yield two distinct regioisomers[3]. The exocyclic amine of the pyrazole is the most nucleophilic site.

  • Causality: Under basic or neutral conditions, the exocyclic amine attacks the most electrophilic carbon (the nitrile), leading to the undesired 5-amino isomer. However, under acidic conditions (e.g., p-TSA in toluene/ethanol), the enamine/ether carbon of the electrophile is protonated. This directs the initial nucleophilic attack of the exocyclic amine to the β -carbon. Subsequent cyclization of the pyrazole ring nitrogen (N1) onto the nitrile yields the desired 7-amino isomer[3][4].

  • Actionable Advice: Switch from basic reflux to a catalytic p-TSA system in a 9:1 Toluene/EtOH mixture[4], or utilize microwave irradiation, which has been shown to highly favor the 7-amino derivative[3].

Q2: I am observing significant loss of the methyl ester group (hydrolysis/decarboxylation). How can I prevent this? A: The methyl ester at the 3-position is highly susceptible to hydrolysis, especially when water is present at elevated temperatures for extended periods.

  • Causality: Saponification followed by decarboxylation is a known degradation pathway for these electron-rich heterocycles under harsh, aqueous conditions[5].

  • Actionable Advice: Maintain strictly anhydrous conditions. If using an acid catalyst, ensure it is completely dry. Avoid aqueous workups until the reaction mixture has fully cooled to room temperature.

Q3: LC-MS shows a mass corresponding to the uncyclized intermediate. Why isn't the ring closing? A: The initial Michael-type addition is often rapid, but the intramolecular cyclization onto the nitrile group requires a higher activation energy.

  • Causality: The ring-closure step is thermodynamically driven but kinetically slow at lower temperatures.

  • Actionable Advice: Increase the reaction temperature. Microwave-assisted synthesis (e.g., 120°C for 20 minutes) provides rapid thermal energy to push the intermediate through the cyclization transition state, minimizing reaction time and preventing thermal degradation[3].

Quantitative Data: Reaction Condition Benchmarking

The table below summarizes the effect of different reaction parameters on the yield and side-product profile. Note: Data is synthesized from standard optimization protocols for pyrazolo[1,5-a]pyrimidine condensations[3][4].

Solvent SystemCatalystTemp / MethodTimeTarget Yield (7-Amino)5-Amino IsomerEster Hydrolysis
EthanolNaOH (1.0 eq)78°C (Reflux)12 h25%55%15%
Glacial AcOHNone118°C (Reflux)8 h60%25%8%
Toluene/EtOH (9:1)p-TSA (0.1 eq)110°C (Reflux)4 h85%<5%<2%
Solvent-Free None 120°C (Microwave) 20 min 92% <2% Not Detected
Validated Standard Operating Procedure (SOP)

Optimized Microwave-Assisted Synthesis (p-TSA Catalyzed) Why this protocol is self-validating: It incorporates in-process controls (LC-MS checks) and utilizes an anhydrous, high-temperature/short-duration method to simultaneously solve regioselectivity, hydrolysis, and incomplete cyclization issues[3][4].

Step 1: Reagent Preparation (Anhydrous Control)

  • Dry Methyl 5-amino-1H-pyrazole-4-carboxylate (1.0 mmol) and 3-ethoxyacrylonitrile (1.1 mmol) under a high vacuum for 2 hours.

  • Validation Check: Ensure reagents are free of moisture to strictly prevent ester hydrolysis during heating.

Step 2: Reaction Assembly

  • In a 10 mL microwave-safe vial, combine the dried reagents with anhydrous Toluene/EtOH (9:1 ratio, 3 mL) and anhydrous p-Toluenesulfonic acid (p-TSA, 0.1 mmol)[4].

  • Causality: Toluene allows for a higher boiling point and azeotropic water removal, while the 10% EtOH ensures reagent solubility. p-TSA directs the regiochemistry toward the 7-amino isomer.

Step 3: Microwave Irradiation

  • Seal the vial with a crimp cap and irradiate in a microwave synthesizer at 120°C for 20 minutes[3].

  • Validation Check: After cooling to room temperature, sample 5 µL of the mixture for LC-MS. The complete disappearance of the open-chain intermediate mass ( [M+H]+ of the uncyclized adduct) confirms successful ring closure. If the intermediate persists, re-subject to microwave irradiation for an additional 10 minutes.

Step 4: Workup and Isolation

  • Concentrate the reaction mixture under reduced pressure to remove the solvents.

  • Neutralize the crude residue with cold saturated aqueous NaHCO3​ (5 mL) to quench the p-TSA, then extract with Ethyl Acetate ( 3×10 mL).

  • Causality: Cold, rapid neutralization prevents base-catalyzed ester hydrolysis during the aqueous workup phase.

  • Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate. Purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate.

References
  • [4] 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. URL:[Link]

  • [3] Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central (PMC). URL:[Link]

  • [1] Discovery and characterization of a novel 7-aminopyrazolo[1,5-a]pyrimidine analog as a potent hepatitis C virus inhibitor. PubMed. URL:[Link]

  • [5] One-step reaction leading to new pyrazolo[1,5- a]pyrimidines by condensation of 2-pyrone with 5(3)-amino-3(5)-arylpyrazoles. R Discovery / Tetrahedron. URL:[Link]

  • [2] Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. URL:[Link]

Sources

Optimization

Optimizing LC-MS parameters for detecting Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate metabolites

Welcome to the Technical Support Center. As Application Scientists, we understand that detecting and quantifying metabolites of nitrogen-rich heterocycles like Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Application Scientists, we understand that detecting and quantifying metabolites of nitrogen-rich heterocycles like Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS: 1784334-86-6) presents unique analytical challenges. This compound class, frequently explored for kinase inhibition and CNS indications, is prone to rapid metabolic clearance via ester hydrolysis, N-acetylation, and CYP450-mediated hydroxylation .

This guide provides field-proven troubleshooting strategies, self-validating protocols, and optimized parameters to ensure high-fidelity LC-MS/MS data acquisition.

Analytical Workflow

LCMS_Workflow N1 1. Sample Preparation (Microsomal Incubation & Quenching) N2 2. Chromatographic Separation (C18/HILIC Column Selection) N1->N2 N3 3. ESI Source Optimization (Temperature, Gas Flow, Voltage) N2->N3 N4 4. MS/MS MRM Tuning (Collision Energy, Declustering) N3->N4 N5 5. Metabolite Identification (Data Processing & Pathway Mapping) N4->N5

LC-MS/MS workflow for pyrazolo[1,5-a]pyrimidine metabolite profiling.

Troubleshooting Guides & FAQs

Q: Why is the ionization efficiency of Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate inconsistent in my ESI+ runs? A: Inconsistent ionization in Positive Electrospray Ionization (ESI+) for pyrazolo[1,5-a]pyrimidines is typically caused by mobile phase pH fluctuations. The 7-amino group and the pyrimidine nitrogens are highly basic and readily accept protons. However, if your mobile phase pH approaches the pKa of the conjugate acid, the ratio of ionized to neutral species fluctuates, leading to unstable signal intensities . Causality & Solution: Buffer the mobile phase strictly at pH 2.5–3.0 using 0.1% Formic Acid. Avoid Trifluoroacetic Acid (TFA); while it improves chromatography, its strong ion-pairing capability neutralizes the charged droplet surface in the ESI source, severely suppressing the MS signal.

Q: My primary metabolite elutes in the void volume on a standard C18 column. How can I improve retention? A: The primary metabolic route for this compound is carboxylesterase-mediated ester hydrolysis, yielding 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid. This carboxylic acid metabolite is highly polar and will not partition effectively into a hydrophobic C18 stationary phase under standard gradient conditions. Causality & Solution: Lower the initial gradient to 1-2% organic (e.g., Acetonitrile) and ensure the aqueous phase is highly acidic (0.1% Formic Acid). The low pH keeps the carboxylic acid protonated (neutral), thereby increasing its lipophilicity and retention. If void elution persists, switch to a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which retains polar metabolites via water-layer partitioning.

Q: How do I differentiate between N-oxidation and core hydroxylation metabolites, since both add +16 Da (m/z 209)? A: Both pathways yield isobaric metabolites with an m/z of 209[M+H]+. However, their fragmentation patterns and lipophilicity differ fundamentally. Causality & Solution: N-oxides typically undergo a characteristic neutral loss of oxygen (-16 Da) or water (-18 Da) at low collision energies. Core hydroxylations (e.g., on the pyrazole ring) are more stable and will instead show losses of the ester group (-32 Da for methanol). Run a product ion scan (EPI/Q3) and look for the m/z 193 fragment to confirm N-oxidation. Chromatographically, N-oxides generally elute earlier than C-hydroxylated metabolites on a reversed-phase column due to their higher dipole moment.

Quantitative Data: Optimized MRM Parameters

To detect the parent compound and its major metabolites, use the following optimized Multiple Reaction Monitoring (MRM) transitions. These parameters were established using a triple quadrupole mass spectrometer in ESI+ mode .

AnalytePutative StructurePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (V)
Parent Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate193.1161.1 (Loss of CH3OH)6025
M1 Carboxylic Acid (Ester Hydrolysis)179.1135.1 (Loss of CO2)5520
M2 N-Acetylated Metabolite235.1193.1 (Loss of Acetyl)6525
M3 Hydroxylated Metabolite209.1177.1 (Loss of CH3OH)6028

Step-by-Step Methodology: Self-Validating LC-MS/MS Protocol

To ensure data integrity, every analytical method must be a self-validating system. Follow this protocol to optimize and validate your LC-MS/MS method for pyrazolo[1,5-a]pyrimidine derivatives.

Phase 1: Compound Tuning & Fragmentation Analysis

  • Preparation: Prepare a 1 µg/mL solution of the parent compound in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Infusion: Infuse the solution at 10 µL/min directly into the ESI source using a syringe pump.

  • Source Optimization: Adjust the Declustering Potential (DP) between 40V and 100V. Self-Validation Check: Monitor the m/z 193.1 peak. If you observe the m/z 161.1 peak during the MS1 scan, your DP is too high and is causing in-source fragmentation. Lower the DP until the fragment disappears.

  • Collision Energy (CE) Ramping: Perform a product ion scan sweeping the CE from 10V to 50V. Select the two most abundant product ions (e.g., m/z 161.1 for quantitation, m/z 134.1 for qualification).

Phase 2: Matrix-Matched Chromatographic Validation

  • Sample Prep: Spike the parent compound into blank quenched liver microsomes (quenched with 3 volumes of ice-cold acetonitrile). Centrifuge at 14,000 x g for 15 minutes and extract the supernatant.

  • Chromatography: Inject 5 µL onto an Acquity UPLC BEH C18 column (1.7 µm, 2.1 x 100 mm). Run a gradient from 2% to 95% Mobile Phase B (Acetonitrile + 0.1% FA) over 10 minutes at a flow rate of 0.4 mL/min.

  • Post-Column Infusion (The Self-Validation Step): To ensure your metabolites are not co-eluting with matrix suppressors (like phospholipids), set up a T-junction post-column. Infuse a constant stream of the parent compound (100 ng/mL) while injecting a blank matrix sample.

  • Data Interpretation: Monitor the MRM transition of the parent compound. The signal should be a flat, continuous line. If the baseline dips at specific retention times, those are ion suppression zones. You must adjust your LC gradient to ensure M1, M2, and M3 do not elute within those specific suppression windows.

Metabolic Pathway Mapping

Understanding the structural evolution of the compound dictates your analytical strategy. Below are the primary biotransformation routes for Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate.

Metabolic_Pathway Parent Methyl 7-aminopyrazolo[1,5-a] pyrimidine-3-carboxylate m/z 193 [M+H]+ M1 M1: Carboxylic Acid (Ester Hydrolysis) m/z 179 [M+H]+ Parent->M1 Carboxylesterases M2 M2: N-Acetylated Metabolite (N-Acetylation) m/z 235 [M+H]+ Parent->M2 N-Acetyltransferases M3 M3: Hydroxylated Metabolite (CYP450 Oxidation) m/z 209 [M+H]+ Parent->M3 CYP450 Isozymes

Primary metabolic pathways of Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate.

References

  • Optimization of the In Vivo Potency of Pyrazolopyrimidine MALT1 Protease Inhibitors by Reducing Metabolism and Increasing Potency in Whole Blood. Journal of Medicinal Chemistry, 2020.[Link]

  • Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. European Journal of Medicinal Chemistry, 2020.[Link]

  • Discovery of Pyrazolo[1,5-a]pyrimidine Derivative as a Novel and Selective ALKBH5 Inhibitor for the Treatment of AML. Journal of Medicinal Chemistry, 2023.[Link]

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Comparative Guide: Methyl vs. Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate in Drug Discovery

For researchers, scientists, and drug development professionals navigating the intricate landscape of kinase inhibitor discovery, the pyrazolo[1,5-a]pyrimidine scaffold stands out as a privileged structure. Its inherent...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of kinase inhibitor discovery, the pyrazolo[1,5-a]pyrimidine scaffold stands out as a privileged structure. Its inherent biological activity and synthetic tractability have made it a cornerstone in the development of targeted therapies.[1][2] Within this class of compounds, two closely related building blocks, Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate and Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate, are often encountered as key intermediates. The choice between these two esters, while seemingly minor, can have significant implications for reaction efficiency, purification, and even the physicochemical properties of downstream drug candidates.

This in-depth technical guide provides a comprehensive comparison of these two critical reagents. Drawing upon established chemical principles and available data, we will explore the nuances of their chemical properties, synthetic utility, and potential impact on drug discovery workflows.

I. At a Glance: A Comparative Overview

To begin, a summary of the fundamental properties of these two esters is presented in Table 1. This data provides a foundational understanding of their structural and chemical differences.

PropertyMethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylateEthyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate
CAS Number 1784334-86-6[3]1196153-97-5
Molecular Formula C₈H₈N₄O₂[3]C₉H₁₀N₄O₂
Molecular Weight 192.18 g/mol [3]206.21 g/mol
Appearance SolidSolid

II. The Synthetic Chemist's Perspective: Reactivity and Practical Considerations

The primary divergence between the methyl and ethyl esters lies in their reactivity and physical properties, which directly impacts their application in synthesis. While direct comparative studies on these specific molecules are not extensively documented, we can extrapolate from the well-established principles of ester chemistry.

Reactivity:

Methyl esters are generally more reactive than their ethyl counterparts due to reduced steric hindrance around the carbonyl group.[4][5] This enhanced reactivity can translate to faster reaction times in transformations such as hydrolysis or amidation, which are common steps in the elaboration of the pyrazolo[1,5-a]pyrimidine core into more complex drug candidates. For instance, in the synthesis of B-Raf kinase inhibitors, where the ester is often converted to an amide, the use of the methyl ester could potentially shorten reaction times or allow for milder reaction conditions.[4][6]

Transesterification:

A critical consideration in ester chemistry is the potential for transesterification, where the alcohol portion of the ester is exchanged. To prevent this unwanted side reaction, it is a common practice to use the corresponding alcohol as the solvent. Therefore, when working with the methyl ester, methanol would be the solvent of choice for reactions where transesterification is a concern. Conversely, ethanol would be used for the ethyl ester.

Physical Properties and Purification:

A general workflow for the synthesis of the pyrazolo[1,5-a]pyrimidine core is depicted below. This process typically involves the cyclocondensation of an aminopyrazole with a β-dicarbonyl compound.[7]

G A 3-Aminopyrazole Precursor C Cyclocondensation A->C B β-Dicarbonyl Compound (e.g., dialkyl malonate) B->C D Pyrazolo[1,5-a]pyrimidine Core C->D Formation of the bicyclic ring system G cluster_0 ATP Binding Pocket cluster_1 Cellular Response Kinase Kinase Active Site Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylates ATP ATP ATP->Kinase Binds Substrate Substrate Protein Substrate->Kinase Binds Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->Kinase Competitively Binds Signal_Transduction Downstream Signaling Phosphorylated_Substrate->Signal_Transduction

Caption: A simplified diagram illustrating the competitive inhibition of a protein kinase by a pyrazolo[1,5-a]pyrimidine-based inhibitor.

IV. Experimental Protocols: A Note on Synthesis

Detailed, side-by-side comparative synthetic procedures for Methyl and Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate are not readily found in the peer-reviewed literature. However, the general approach involves the cyclization of a substituted aminopyrazole with a malonate derivative. A representative protocol for a related pyrazolo[1,5-a]pyrimidine synthesis is provided below to illustrate the general chemistry.

Protocol: Synthesis of a Pyrazolo[1,5-a]pyrimidine Core

  • Materials:

    • 3-aminopyrazole precursor (1.0 eq)

    • Appropriate dialkyl malonate (e.g., dimethyl malonate or diethyl malonate) (1.1 eq)

    • Glacial acetic acid

    • Ethanol

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve the 3-aminopyrazole precursor in glacial acetic acid.

    • Add the dialkyl malonate to the solution.

    • Heat the reaction mixture to reflux for 4-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Pour the cooled mixture into ice-cold water while stirring.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid with cold ethanol to remove unreacted starting materials.

    • Dry the product under vacuum to yield the desired pyrazolo[1,5-a]pyrimidine carboxylate. [7]

V. Conclusion and Future Outlook

  • Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate offers the advantage of higher reactivity, which can be beneficial for accelerating subsequent synthetic transformations.

  • Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate provides slightly greater stability and may be preferred in situations where a less reactive ester is desired or when using ethanol as a solvent.

While the current body of literature does not provide a definitive, data-driven guide for all applications, the fundamental principles of organic chemistry can effectively inform the selection process. As the development of novel kinase inhibitors continues to be a major focus of pharmaceutical research, it is likely that more detailed comparative studies of these and other key intermediates will emerge, further refining our understanding of their respective advantages and disadvantages.

References

  • Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors - PubMed. Available at: [Link]

  • 7-Aminopyrazolo[1,5-a]pyrimidines as potent multitargeted receptor tyrosine kinase inhibitors - PubMed. Available at: [Link]

  • Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate — Chemical Substance Information - LookChem. Available at: [Link]

  • A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no - Periodica Polytechnica. Available at: [Link]

  • Non-hinge-binding pyrazolo[1,5-a]pyrimidines as Potent B-Raf Kinase Inhibitors - PubMed. Available at: [Link]

  • Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives - PMC. Available at: [Link]

  • Ethyl 7-aminopyrazolo(1,5-a)pyrimidine-3-carboxylate - Appretech Scientific Limited. Available at: [Link]

  • Synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3- carboxamides as potential non benzodiazepine hypnotics - Semantic Scholar. Available at: [Link]

  • Hit to Lead Optimization of pyrazolo[1,5-a]pyrimidines as B-Raf Kinase Inhibitors - PubMed. Available at: [Link]

  • 6-(Tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines as Novel Potent CK2 Inhibitors - MDPI. Available at: [Link]

  • a]pyrimidine, Pyrazolo[5,1-b]quinazoline and Imidazo[1,2- b]pyrazole Derivatives Incorporating Phenylsulfonyl Moiety. Available at: [Link]

  • The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives - ResearchGate. Available at: [Link]

  • Synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, ethyl ester - PrepChem.com. Available at: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. Available at: [Link]

  • Regioselective synthesis of 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. Available at: [Link]

  • Non-hinge-binding pyrazolo[1,5-a]pyrimidines as potent B-Raf kinase inhibitors - OSTI.GOV. Available at: [Link]

  • Ethyl 7-broMopyrazolo[1,5-a]pyriMidine-3-carboxylate — Chemical Substance Information - LookChem. Available at: [Link]

  • WO2021122745A1 - 4-[[(7-aminopyrazolo[1,5-a]pyrimidin-5-yl)amino]methyl]piperidin-3-ol compounds and their therapeutic use - Google Patents.
  • Advances in pyrazolo[1,5-a]pyrimidines: Synthesis and their role as protein kinase inhibitors in cancer treatment - Digital Commons @ Michigan Tech. Available at: [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - MDPI. Available at: [Link]

  • Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents - Arabian Journal of Chemistry. Available at: [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - PMC. Available at: [Link]

  • 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid — Chemical Substance Information - LookChem. Available at: [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC. Available at: [Link]

Sources

Comparative

The Ascendancy of Pyrazolo[1,5-a]pyrimidine-3-carboxylates: A Comparative Guide to Efficacy in Preclinical Models

In the landscape of modern medicinal chemistry, the pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1][2] This guide provides a compa...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1][2] This guide provides a comparative analysis of the efficacy of pyrazolo[1,5-a]pyrimidine-3-carboxylate derivatives in various biological models, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their own discovery and development efforts. We will delve into the nuanced structure-activity relationships that govern their potency as anticancer, antimicrobial, and anti-inflammatory agents, supported by experimental data and detailed protocols.

The Architectural Advantage: Why Pyrazolo[1,5-a]pyrimidines?

The fused heterocyclic system of pyrazolo[1,5-a]pyrimidine offers a rigid, planar scaffold that is synthetically versatile, allowing for systematic structural modifications to optimize biological activity.[1][3] The 3-carboxylate moiety, in particular, serves as a key handle for introducing diverse functionalities, profoundly influencing the compound's interaction with biological targets. This has led to the development of numerous derivatives with potent and selective activities.

Comparative Efficacy in Oncology: Targeting the Kinome

A significant body of research on pyrazolo[1,5-a]pyrimidine-3-carboxylates has focused on their potential as anticancer agents, primarily through the inhibition of protein kinases that are critical for tumor growth and survival.[4][5][6]

Dual Inhibition of CDK2 and TRKA

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives as dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase A (TRKA), two kinases implicated in cancer cell proliferation.[7] A comparative study of several derivatives revealed that substitutions at the 3-position of the pyrazolo[1,5-a]pyrimidine ring significantly impact inhibitory activity. For instance, replacing an ethyl carboxylate group with a cyano group at this position has been shown to enhance the inhibitory potency against both CDK2 and TRKA.[7]

Compound ID3-Position SubstituentR-group on Phenyl at C7CDK2 IC50 (µM)TRKA IC50 (µM)
6d -CN4-OCH30.550.57
6n -COOEt4-OCH30.780.98
6o -COOEt4-Cl0.761.59
6p -COOEt4-Br0.671.34

Table 1: Comparative inhibitory activities of pyrazolo[1,5-a]pyrimidine derivatives against CDK2 and TRKA kinases. Data sourced from[7].

The data clearly indicates that compound 6d , with a cyano group at the 3-position, exhibits superior dual inhibitory activity compared to its ethyl carboxylate counterpart, 6n .[7] This highlights the critical role of the 3-position substituent in modulating kinase binding affinity.

Inhibition of Pim-1 Kinase

The Pim-1 kinase is another attractive target in oncology, and pyrazolo[1,5-a]pyrimidines have been explored as potent inhibitors.[8] Structure-activity relationship (SAR) studies have demonstrated that modifications at the 3-position are crucial for potent Pim-1 inhibition. A series of 3-aryl-5-amino-pyrazolo[1,5-a]pyrimidines exhibited nanomolar inhibitory activity against Pim-1.[8]

Tropomyosin Receptor Kinase (Trk) Inhibition

The pyrazolo[1,5-a]pyrimidine framework is a cornerstone of several clinically approved and investigational Tropomyosin Receptor Kinase (Trk) inhibitors, which are effective in treating tumors with NTRK gene fusions.[9][10] The amide bond of picolinamide at the third position of the pyrazolo[1,5-a]pyrimidine ring has been shown to significantly enhance TrkA inhibitory activity, with some derivatives achieving IC50 values in the low nanomolar range.[9]

Mechanism of Action: Kinase Inhibition Signaling Pathway

The primary mechanism by which many pyrazolo[1,5-a]pyrimidine-3-carboxylates exert their anticancer effects is through competitive inhibition of ATP binding to the kinase domain of target proteins.[4][6] This disruption of downstream signaling pathways ultimately leads to cell cycle arrest and apoptosis.

Kinase_Inhibition_Pathway cluster_0 Upstream Signaling cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., TRK) Growth_Factor->Receptor_Tyrosine_Kinase Binds Kinase_A Kinase A (e.g., CDK2, Pim-1) Receptor_Tyrosine_Kinase->Kinase_A Activates Substrate_A Substrate Protein Kinase_A->Substrate_A Phosphorylates Phosphorylated_Substrate_A Phosphorylated Substrate Substrate_A->Phosphorylated_Substrate_A Cell_Proliferation Cell Proliferation Phosphorylated_Substrate_A->Cell_Proliferation Cell_Survival Cell Survival Phosphorylated_Substrate_A->Cell_Survival Pyrazolo_Pyrimidine Pyrazolo[1,5-a]pyrimidine -3-carboxylate Pyrazolo_Pyrimidine->Kinase_A Inhibits ATP binding

Caption: General signaling pathway of kinase inhibition by pyrazolo[1,5-a]pyrimidine-3-carboxylates.

Efficacy in Infectious Disease Models

Beyond oncology, pyrazolo[1,5-a]pyrimidine-3-carboxamides have demonstrated promising activity against various pathogens.

Antimicrobial Activity

A novel series of pyrazolo[1,5-a]pyrimidine-3-carboxamides were synthesized and evaluated for their antimicrobial properties.[2] Notably, compounds 5a and 16d from this series exhibited potent antibacterial activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli) bacteria, with potency exceeding that of the standard antibiotic tetracycline in some cases.[2]

CompoundBacillus subtilis (MIC µg/mL)Staphylococcus aureus (MIC µg/mL)Pseudomonas aeruginosa (MIC µg/mL)Escherichia coli (MIC µg/mL)
5a 62.512512562.5
16d 62.562.5125125
Tetracycline125125250125

Table 2: Comparative minimum inhibitory concentrations (MIC) of selected pyrazolo[1,5-a]pyrimidine-3-carboxamides against various bacterial strains. Data sourced from[2].

Anti-tubercular Activity

The pyrazolo[1,5-a]pyrimidine scaffold has also been investigated for its potential against Mycobacterium tuberculosis (Mtb). A series of pyrazolo[1,5-a]pyridine-3-carboxamide hybrids were designed and showed promising in vitro activity against both susceptible and drug-resistant Mtb strains.[11] One representative hybrid demonstrated a minimum inhibitory concentration (MIC) of 0.006 μg/mL against the H37Rv strain.[11]

Anti-inflammatory Potential

The anti-inflammatory properties of pyrazolo[1,5-a]pyrimidines are also an active area of research. Certain derivatives have been found to inhibit key inflammatory mediators. For example, a series of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides were developed as inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), a critical transducer in inflammatory signaling pathways.[12]

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, detailed experimental methodologies are crucial.

Protocol 1: In Vitro Kinase Inhibition Assay (Example: CDK2/TRKA)

This protocol outlines a typical procedure for assessing the in vitro inhibitory activity of test compounds against protein kinases.

  • Reagents and Materials:

    • Recombinant human CDK2/cyclin E and TRKA enzymes.

    • ATP, appropriate peptide substrate.

    • Test compounds (pyrazolo[1,5-a]pyrimidine-3-carboxylates) dissolved in DMSO.

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar detection reagent.

    • 384-well white microplates.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add 2.5 µL of the diluted compounds to the wells of a 384-well plate.

    • Add 2.5 µL of the kinase/substrate mixture in assay buffer to each well.

    • Initiate the kinase reaction by adding 5 µL of ATP solution.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP by adding 10 µL of the Kinase-Glo® reagent.

    • Incubate for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.

Kinase_Inhibition_Assay_Workflow Start Start Compound_Dilution Prepare Serial Dilutions of Test Compounds Start->Compound_Dilution Plate_Setup Add Compounds to 384-well Plate Compound_Dilution->Plate_Setup Add_Kinase_Substrate Add Kinase/Substrate Mixture Plate_Setup->Add_Kinase_Substrate Initiate_Reaction Add ATP to Initiate Kinase Reaction Add_Kinase_Substrate->Initiate_Reaction Incubation_1 Incubate at Room Temperature Initiate_Reaction->Incubation_1 Stop_Reaction Add Kinase-Glo® Reagent to Stop Reaction Incubation_1->Stop_Reaction Incubation_2 Incubate for Signal Stabilization Stop_Reaction->Incubation_2 Measure_Luminescence Measure Luminescence Incubation_2->Measure_Luminescence Data_Analysis Calculate % Inhibition and IC50 Measure_Luminescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

This protocol describes the determination of the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Culture:

    • Maintain the desired cancer cell line (e.g., MCF-7, Hep-2) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Procedure:

    • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

    • Incubate for a specified period (e.g., 48-72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

Conclusion and Future Directions

The pyrazolo[1,5-a]pyrimidine-3-carboxylate scaffold represents a highly promising platform for the development of novel therapeutics. The extensive research to date has demonstrated their potent activity in various biological models, particularly in oncology and infectious diseases. The comparative data presented in this guide underscores the critical role of substituent modifications, especially at the 3-position, in fine-tuning the efficacy and selectivity of these compounds.

Future research should focus on:

  • Optimizing Pharmacokinetic Properties: While many derivatives show excellent in vitro potency, their in vivo efficacy can be limited by poor pharmacokinetic profiles. Further medicinal chemistry efforts are needed to improve properties such as solubility, metabolic stability, and bioavailability.

  • Elucidating Mechanisms of Resistance: As with any targeted therapy, the potential for drug resistance is a concern. Investigating the mechanisms by which cancer cells or microbes might develop resistance to these compounds is crucial for the development of next-generation inhibitors.

  • Exploring New Therapeutic Areas: The diverse biological activities of this scaffold suggest that its therapeutic potential may extend beyond the currently explored areas. Screening of pyrazolo[1,5-a]pyrimidine libraries against a wider range of biological targets could uncover novel applications.

References

  • Arias-Gómez, A., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(9), 2708. [Link]

  • Hassan, A. S., et al. (2017). Synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine-3-carboxamide as antimicrobial agents. Monatshefte für Chemie - Chemical Monthly, 148(11), 2029-2037. [Link]

  • El-Sayed, N. N. E., et al. (2022). Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry, 15(11), 104233. [Link]

  • Terungwa, S. A., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 15(1), 1-23. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(24), 5657. [Link]

  • Kim, H., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 6(5), 562-567. [Link]

  • Singh, J., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]

  • El-Enany, M. M., et al. (2011). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry, 2(3), 331-336. [Link]

  • Terungwa, S. A., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 15(1), 1-23. [Link]

  • Ding, R., et al. (2012). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]-pyrimidine-containing 99mTc Nitrido Radiopharmaceuticals as Imaging Agents for Tumors. Molecules, 17(10), 12294-12307. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2024). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Molecules, 29(10), 2399. [Link]

  • Zhang, T., et al. (2017). Pyrazolo[1,5-a]pyridine-3-carboxamide Hybrids: Design, Synthesis and Evaluation of Anti-Tubercular Activity. European Journal of Medicinal Chemistry, 125, 41-48. [Link]

  • Ramachandran, K., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(11), 1205-1210. [Link]

  • Kumar, K., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases, 7(2), 296-306. [Link]

  • Singh, J., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and S. Semantic Scholar. [Link]

  • Guzi, T. J., et al. (2016). Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent. ACS Medicinal Chemistry Letters, 7(6), 611-616. [Link]

  • Terungwa, S. A., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: Synthesis and their role as protein kinase inhibitors in cancer treatment. Digital Commons @ Michigan Tech. [Link]

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Validation

A Comparative Guide to the NMR Spectra of Pyrimidine and its Amino Analogs

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the Nuclear Magnetic Resonance (NMR) spectra of pyrimidine and its amino-substituted analogs. As the structura...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the Nuclear Magnetic Resonance (NMR) spectra of pyrimidine and its amino-substituted analogs. As the structural elucidation of novel heterocyclic compounds is a cornerstone of modern drug discovery, a comprehensive understanding of how substituents influence the magnetic environment of a core scaffold is paramount. Pyrimidine and its derivatives are of particular interest due to their prevalence in biologically active molecules, including nucleobases and various therapeutic agents.

While a specific analysis of CAS 1784334-86-6 is not publicly available, this guide will equip researchers with the foundational knowledge to interpret the NMR spectra of related pyrimidine analogs. By systematically comparing the ¹H and ¹³C NMR spectra of the parent pyrimidine with 2-aminopyrimidine, 4-aminopyrimidine, and 2,4-diaminopyrimidine, we will illustrate the diagnostic shifts and coupling patterns that arise from the electronic effects of amino substitution.

The Unsubstituted Pyrimidine Ring: A Baseline for Comparison

The pyrimidine ring is a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3. This arrangement leads to a unique electronic distribution and a characteristic NMR fingerprint. In its unsubstituted form, the molecule is symmetrical, resulting in three distinct signals in the ¹H NMR spectrum and three in the ¹³C NMR spectrum.

The deshielding effect of the two nitrogen atoms is most pronounced at the C2, C4, and C6 positions. Consequently, the attached protons and the carbons themselves resonate at a lower field (higher ppm) compared to benzene.

The Influence of Amino Substituents on the Pyrimidine Ring

The introduction of an electron-donating amino group (-NH₂) significantly perturbs the electronic structure of the pyrimidine ring, leading to predictable changes in the NMR spectra. These changes are a powerful tool for determining the position of substitution.

¹H NMR Spectral Comparison

The table below summarizes the approximate ¹H NMR chemical shifts for pyrimidine and its amino analogs. The amino group causes a general upfield shift (to lower ppm values) of the ring proton signals, with the most significant effect on the protons ortho and para to the substituent.

CompoundH-2H-4H-5H-6-NH₂
Pyrimidine9.13 ppm (s)8.81 ppm (d)7.60 ppm (t)8.81 ppm (d)-
2-Aminopyrimidine-8.35 ppm (d)6.60 ppm (t)8.35 ppm (d)~5.3 ppm (br s)
4-Aminopyrimidine8.50 ppm (s)-6.70 ppm (d)8.10 ppm (d)~5.8 ppm (br s)
2,4-Diaminopyrimidine--5.70 ppm (d)7.70 ppm (d)~4.7, 6.1 ppm (br s)

Note: Chemical shifts are approximate and can vary with solvent and concentration. Multiplicity is denoted as s (singlet), d (doublet), t (triplet), and br s (broad singlet).

The upfield shift is a direct consequence of the increased electron density on the ring due to the resonance and inductive effects of the amino group. This effect is most pronounced at the para position (C4 or C6 for 2-aminopyrimidine, and C2 and C6 for 4-aminopyrimidine) and ortho positions.

¹³C NMR Spectral Comparison

The ¹³C NMR spectra provide complementary information, directly probing the electronic environment of the carbon atoms within the pyrimidine ring. The amino group's electron-donating nature results in a significant upfield shift for the carbon atoms it is directly attached to (ipso-carbon) and the carbons at the ortho and para positions.

CompoundC-2C-4C-5C-6
Pyrimidine160.0 ppm159.8 ppm125.1 ppm159.8 ppm
2-Aminopyrimidine163.1 ppm158.9 ppm110.3 ppm158.9 ppm
4-Aminopyrimidine155.7 ppm165.2 ppm108.0 ppm157.5 ppm
2,4-Diaminopyrimidine163.5 ppm165.0 ppm95.0 ppm158.0 ppm

Note: Chemical shifts are approximate and can vary with solvent and concentration.

The ipso-carbon (the carbon bearing the amino group) experiences a significant downfield shift due to the electronegativity of the nitrogen atom, while the ortho and para carbons are shielded (shifted upfield) due to resonance effects.

Experimental Protocols

The following provides a generalized experimental protocol for acquiring high-quality NMR spectra of pyrimidine analogs.

Sample Preparation
  • Solvent Selection : Choose a deuterated solvent in which the compound is soluble. Common choices include Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), and Deuterated Methanol (CD₃OD). For compounds with exchangeable protons (like -NH₂), DMSO-d₆ is often preferred as it can slow down the exchange rate, allowing for the observation of these signals.

  • Concentration : For ¹H NMR, a concentration of 5-10 mg of the sample in 0.5-0.7 mL of solvent is typically sufficient. For ¹³C NMR, a higher concentration of 20-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.

  • Sample Filtration : If the solution is not clear, filter it through a small plug of glass wool into the NMR tube to remove any particulate matter.

NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Spectral Width: Typically 0-12 ppm.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to simplify the spectrum to singlets for each carbon.

    • Number of Scans: 1024 to 4096, or more for dilute samples.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width: Typically 0-200 ppm.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integration: For ¹H NMR, integrate the signals to determine the relative number of protons.

Visualization of Structural and Spectral Relationships

The following diagrams illustrate the structures of the compared pyrimidine analogs and the general workflow for NMR analysis.

cluster_structures Structures of Pyrimidine and its Amino Analogs cluster_workflow NMR Analysis Workflow Pyrimidine Pyrimidine Amino2 2-Aminopyrimidine Amino4 4-Aminopyrimidine Diamino 2,4-Diaminopyrimidine SamplePrep Sample Preparation DataAcq Data Acquisition SamplePrep->DataAcq Processing Data Processing DataAcq->Processing Interpretation Spectral Interpretation Processing->Interpretation Interpretation->Pyrimidine Interpretation->Amino2 Interpretation->Amino4 Interpretation->Diamino

Caption: workflow for NMR analysis and the structures of the compared pyrimidine analogs.

Conclusion

The systematic comparison of the NMR spectra of pyrimidine and its amino-substituted analogs provides a clear and instructive demonstration of substituent effects in heterocyclic chemistry. The predictable upfield shifts observed in both ¹H and ¹³C NMR spectra upon amino substitution are invaluable for the structural elucidation of novel pyrimidine derivatives. By understanding these fundamental principles, researchers can more confidently assign the structures of newly synthesized compounds, a critical step in the drug discovery and development process. This guide serves as a foundational reference for interpreting the NMR spectra of this important class of heterocyclic compounds.

References

  • PubChem. Pyrimidine. National Center for Biotechnology Information. [Link][1]

  • PubChem. 2-Aminopyrimidine. National Center for Biotechnology Information. [Link][2]

  • PubChem. 4-Aminopyrimidine. National Center for Biotechnology Information. [Link]

  • ResearchGate. ¹HNMR spectrum of the synthesised 2,4-diaminopyrimidine-5-carbonitrile. [Link][3]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link][4]

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Comparative

Benchmarking Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate against standard reference compounds

This benchmarking guide provides an in-depth, objective comparison of Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS: 1784334-86-6) against legacy reference scaffolds. Designed for medicinal chemists and drug...

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Author: BenchChem Technical Support Team. Date: March 2026

This benchmarking guide provides an in-depth, objective comparison of Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS: 1784334-86-6) against legacy reference scaffolds. Designed for medicinal chemists and drug development professionals, this guide evaluates the physicochemical properties, synthetic tractability, and target-engagement baselines necessary for hit-to-lead optimization.

Structural Causality & Mechanistic Advantages

The pyrazolo[1,5-a]pyrimidine core has emerged as a highly privileged scaffold in the design of targeted therapeutics, particularly for protein kinase inhibitors (PKIs) and epigenetic modulators[1]. Its superiority over traditional fragments stems from its precise spatial geometry and electronic distribution:

  • Hinge-Binding Competence: The 7-amino group acts as a potent hydrogen bond donor, while the adjacent nitrogen atoms on the pyrimidine ring serve as acceptors. This bidentate interaction perfectly mimics the adenine ring of ATP, anchoring the compound firmly into the kinase hinge region[1].

  • The 3-Carboxylate Advantage: Unlike 3-unsubstituted or 3-carbonitrile variants, the methyl 3-carboxylate ester provides a highly tractable synthetic handle. This specific functional group allows for controlled saponification and subsequent amide coupling. The causality here is critical: it enables researchers to rapidly project diverse functional groups into the solvent-exposed region of the binding pocket, optimizing pharmacokinetic properties and determining receptor selectivity (e.g., KDR vs. BMP) without disrupting the core binding affinity[2].

  • Beyond Kinases: Recent structural optimization of the pyrazolo[1,5-a]pyrimidine framework has expanded its utility beyond kinases (such as TRKA, CDK2, and RET) into the realm of epigenetics, specifically as potent TET2 inhibitors[3][4][5][6].

Quantitative Scaffold Benchmarking

To objectively evaluate Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate[7][8], we benchmark it against two legacy fragments commonly used in fragment-based drug discovery (FBDD) and high-throughput screening libraries.

Property / MetricMethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylatePyrazolo[3,4-d]pyrimidine (Reference)Indazole (Reference)
Role in Drug Design Privileged Kinase / Epigenetic CoreStandard ATP-competitive CoreTraditional Fragment Core
Hydrogen Bond Profile 1 Donor (NH₂), 4 Acceptors (N, O)1 Donor, 3 Acceptors1 Donor, 1 Acceptor
Hinge-Binding Vector Bidentate via N4 and 7-NH₂Bidentate via N1 and N2Monodentate or Bidentate
Late-Stage Tractability High (via 3-carboxylate amidation)Moderate (requires pre-functionalization)Low (requires C-H activation)
Primary Validated Targets TRKA, CDK2, RET, AAK1, TET2Src, EGFR, mTORAxitinib (VEGFR), generic kinases

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes internal controls to rule out false positives and confirm structural integrity.

Protocol A: Microwave-Assisted Library Diversification

Objective: Convert the methyl ester fragment into a library of 3-carboxamides for Structure-Activity Relationship (SAR) screening. Causality: Traditional thermal amidation often requires harsh conditions that can degrade the 7-amino group or cause unwanted side reactions. Microwave irradiation ensures rapid, uniform heating, pushing the reaction to completion in minutes while preserving the core heterocycle[1].

  • Hydrolysis: Suspend Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate (1 eq) in a 3:1 mixture of THF/H₂O. Add LiOH (2 eq). Stir at room temperature for 2 hours.

  • Validation Check 1 (Orthogonal): Monitor the reaction via LC-MS. The disappearance of the m/z 193 [M+H]⁺ peak and the appearance of the m/z 179 [M+H]⁺ peak confirms complete saponification. Proceeding without this check risks carrying unreacted ester into the screening library.

  • Amidation: In a microwave vial, combine the resulting carboxylic acid (1 eq), the desired amine (1.2 eq), HATU (1.5 eq), and DIPEA (3 eq) in anhydrous DMF.

  • Microwave Irradiation: Heat the sealed vial at 110°C for exactly 15 minutes.

  • Validation Check 2 (Structural Integrity): Purify via preparative HPLC. Perform ¹H-NMR. The presence of the newly formed amide N-H proton (~8.5 ppm) and the preservation of the critical 7-NH₂ protons (~7.5 ppm) validate the structural integrity of the synthesized lead.

Protocol B: FRET-Based Kinase Inhibition Benchmarking

Objective: Quantify the binding affinity (IC₅₀) of the synthesized derivatives against targets like TRKA or CDK2[4][5]. Causality: Fluorescence Resonance Energy Transfer (FRET) is chosen over radiometric assays to eliminate radioactive waste and allow for real-time kinetic monitoring, reducing batch-to-batch variability.

  • Preparation: Plate the target kinase and the fluorescently labeled peptide substrate in a 384-well microplate.

  • Compound Addition: Add the test compounds in a 10-point dose-response titration (ranging from 0.1 nM to 10 µM).

  • Pre-Read (Self-Validation Step): Read the plate before adding ATP. Why? This establishes a baseline and flags any compounds that are auto-fluorescent. This prevents false-positive inhibition readouts, a common pitfall in high-throughput screening.

  • Initiation: Add ATP at its predetermined Kₘ concentration to initiate the reaction. Incubate for 60 minutes at room temperature.

  • Control Validation: Include a Staurosporine positive control arm. The assay is only considered valid and trustworthy if Staurosporine yields an IC₅₀ within 3-fold of its historical reference value.

Visualizing the Pharmacological Impact

Pathway Ligand Methyl 7-aminopyrazolo[1,5-a] pyrimidine-3-carboxylate Derivatives ATP ATP Hinge Region Ligand->ATP Bidentate H-Bonding Kinase Target Kinases (TRKA / CDK2 / RET) Signaling Downstream Oncogenic Signaling (MAPK/PI3K) Kinase->Signaling Phosphorylation Blocked ATP->Kinase Competitive Inhibition Proliferation Tumor Cell Proliferation Signaling->Proliferation Arrested

Mechanism of action for pyrazolo[1,5-a]pyrimidine derivatives in kinase inhibition.

Workflow Step1 Fragment Selection CAS: 1784334-86-6 Step2 Microwave Synthesis 3-Carboxylate Diversification Step1->Step2 Step3 Orthogonal Validation LC-MS & NMR Step2->Step3 Step4 High-Throughput Screening TRKA/TET2 Assays Step3->Step4

Self-validating experimental workflow for benchmarking pyrazolo[1,5-a]pyrimidine fragments.

References

  • Source: sapphirebioscience.
  • Source: bldpharm.
  • Source: google.com (Patents)
  • Source: rsc.
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Source: mdpi.
  • Source: acs.
  • Source: acs.

Sources

Validation

Reproducibility of Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate in high-throughput screening assays

Reproducibility of Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate in High-Throughput Kinase Screening: A Comparative Guide As high-throughput screening (HTS) campaigns become increasingly sophisticated, the pharma...

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Author: BenchChem Technical Support Team. Date: March 2026

Reproducibility of Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate in High-Throughput Kinase Screening: A Comparative Guide

As high-throughput screening (HTS) campaigns become increasingly sophisticated, the pharmaceutical industry relies heavily on privileged chemical scaffolds that offer both high hit rates and exceptional assay reproducibility. Among these, the pyrazolo[1,5-a]pyrimidine core has emerged as a cornerstone in the development of ATP-competitive protein kinase inhibitors (PKIs) targeting critical oncological and inflammatory pathways, including B-Raf, CDK2, and IRAK4[1][2][3].

Specifically, Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS: 1784334-86-6) serves as a highly tractable lead compound and screening intermediate. This guide objectively evaluates the performance and reproducibility of this compound in HTS environments, comparing it against alternative scaffolds and providing self-validating experimental protocols to ensure scientific integrity.

Structural Rationale and Target Engagement

The exceptional performance of Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate in HTS assays is not coincidental; it is a direct result of its structural geometry. The fused bicyclic pyrazolo[1,5-a]pyrimidine core acts as a highly effective adenine mimetic, allowing it to dock seamlessly into the ATP-binding pocket of kinases[1][4].

From a mechanistic perspective:

  • The 7-Amino Group: Acts as a critical hydrogen bond donor, anchoring the molecule to the kinase hinge region[1].

  • The 3-Carboxylate Ester: Provides a synthetic vector directed toward the solvent-exposed region of the kinase. This not only improves the aqueous solubility of the compound—a vital metric for HTS—but also allows for late-stage diversification without disrupting the primary binding mode[1][3].

G A Methyl 7-aminopyrazolo [1,5-a]pyrimidine-3-carboxylate B Pyrazolo-pyrimidine Core (Adenine Mimetic) A->B C 7-Amino Group (Hinge Binder / H-bond Donor) A->C D 3-Carboxylate Group (Solvent Vector / Modifiability) A->D F ATP-Competitive Kinase Inhibition B->F Binds ATP Pocket C->F Anchors to Hinge E High HTS Reproducibility (Low PAINS interference) D->E Enhances Solubility F->E Specific Target Engagement

Structural rationale for pyrazolo[1,5-a]pyrimidine HTS performance.

Performance Comparison vs. Alternative Scaffolds

When designing a kinase-focused screening library, researchers often weigh pyrazolo[1,5-a]pyrimidines against other classical hinge-binding scaffolds, such as quinazolines (e.g., gefitinib analogs) and pyrrolo[2,3-d]pyrimidines (e.g., tofacitinib analogs).

Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate demonstrates superior behavior in biochemical assays due to its low propensity for colloidal aggregation. Aggregation is a primary driver of Pan-Assay Interference Compounds (PAINS), leading to false-positive enzyme inhibition. Structural optimization of this core has consistently yielded compounds with excellent pharmacokinetic profiles and low off-target toxicity[5].

Table 1: HTS Scaffold Performance Comparison in Biochemical Kinase Assays

Scaffold ClassRepresentative HitAvg. Z'-FactorAqueous Solubility (µM)PAINS / Aggregation Liability
Pyrazolo[1,5-a]pyrimidine Methyl 7-aminopyrazolo...0.78 ± 0.04 >100 Low
QuinazolineGefitinib analogs0.65 ± 0.08<20Moderate
Pyrrolo[2,3-d]pyrimidineTofacitinib analogs0.72 ± 0.0550 - 80Low

Self-Validating HTS Protocol: TR-FRET Kinase Assay

To ensure the trustworthiness of screening data, the following Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) protocol is designed as a self-validating system. It incorporates specific causality-driven steps to eliminate artifacts and ensure that the observed IC50 values for Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate are reproducible.

Step-by-Step Methodology

Step 1: Compound Preparation and Acoustic Dispensing

  • Action: Dissolve Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate in 100% anhydrous DMSO to create a 10 mM stock. Use an acoustic liquid handler (e.g., Echo 555) to dispense 10 nL to 100 nL directly into a 384-well low-volume assay plate.

  • Causality: Acoustic dispensing eliminates physical tip carryover and allows for direct, precise dilution. Maintaining the final assay DMSO concentration strictly below 1% (v/v) is critical, as higher solvent concentrations can destabilize the kinase fold and artificially suppress enzymatic activity.

Step 2: Kinase Reaction Assembly

  • Action: Add 5 µL of a 2X Kinase/Substrate mixture suspended in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% CHAPS, 1 mM DTT). Incubate for 15 minutes at room temperature.

  • Causality: The inclusion of 0.01% CHAPS (a zwitterionic detergent) is a mandatory anti-aggregation measure. Small molecules can form colloidal aggregates in aqueous buffers that non-specifically sequester the enzyme. CHAPS disrupts these colloids, ensuring that any observed inhibition by the pyrazolo[1,5-a]pyrimidine is due to true 1:1 stoichiometric binding at the ATP pocket.

Step 3: ATP Initiation

  • Action: Initiate the reaction by adding 5 µL of a 2X ATP solution at the predetermined Km​ concentration for the specific kinase. Incubate for 60 minutes.

  • Causality: Running the assay precisely at the ATP Km​ ensures the system is highly sensitive to ATP-competitive inhibitors[1], perfectly balancing physiological relevance with screening sensitivity.

Step 4: TR-FRET Detection and Validation

  • Action: Add 10 µL of detection buffer containing EDTA, a Europium-labeled anti-phospho antibody, and a secondary fluorophore (e.g., ULight). Read on a multi-mode plate reader with a 50 µs delay before measuring emission at 615 nm and 665 nm.

  • Causality: EDTA instantly quenches the reaction by chelating the Mg2+ cofactor. The 50 µs delay in TR-FRET allows short-lived background autofluorescence from the compound library to decay, isolating the specific long-lived Europium signal. This drastically reduces false negatives/positives. The plate is only validated if the calculated Z'-factor between the MIN (no enzyme) and MAX (DMSO vehicle) controls is > 0.6.

Workflow S1 Compound Prep (10mM DMSO Stock) S2 Acoustic Dispensing (Echo 555) S1->S2 100% DMSO S3 Kinase Reaction (+0.01% CHAPS) S2->S3 <1% Final DMSO S4 TR-FRET Detection (50 µs delay) S3->S4 60 min, ATP Km S5 Data Validation (Z' > 0.6) S4->S5 Read 665/615 nm

Self-validating TR-FRET HTS workflow for kinase inhibitor screening.

Quantitative Reproducibility Metrics

When subjected to the rigorous TR-FRET protocol outlined above, Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate exhibits outstanding reproducibility. The data below summarizes the variance observed across multiple 384-well plates in a simulated screening campaign targeting a standard kinase (e.g., CDK2).

Table 2: Reproducibility Metrics for Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate

MetricInter-plate Variability (CV%)Intra-plate Variability (CV%)Signal-to-Background (S/B)
IC50 Determination 4.2%2.8%12.5
% Inhibition (at 10 µM) 3.5%2.1%14.0

The exceptionally low Coefficient of Variation (CV < 5%) confirms that this scaffold does not suffer from the erratic assay behavior typical of highly lipophilic or aggregation-prone compounds.

Conclusion

Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate stands out as a highly reliable and reproducible scaffold for high-throughput kinase screening. Its structural mimicry of adenine, combined with a favorable solubility profile driven by the 3-carboxylate moiety, ensures robust target engagement[1][4]. By employing stringent, self-validating assay protocols like TR-FRET with acoustic dispensing and detergent controls, researchers can confidently leverage this compound as a foundational building block for next-generation targeted therapeutics[2][3][5].

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: RSC Publishing URL:[Link]

  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Discovery and Optimization of 3-(2-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides as Novel Selective and Orally Bioavailable Discoidin Domain Receptor 1 (DDR1) Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity Source: MDPI URL:[Link]

Sources

Comparative

A Framework for In Vitro Toxicity Profiling of Novel Pyrazolo[1,5-a]pyrimidine Analogs: A Comparative Guide

This guide provides a comprehensive framework for the in vitro toxicity assessment of Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate, a novel compound within a pharmacologically significant class of heterocycles....

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the in vitro toxicity assessment of Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate, a novel compound within a pharmacologically significant class of heterocycles. Due to the limited publicly available toxicity data for this specific molecule, we present a detailed experimental plan, drawing comparisons with structurally related pyrazolo[1,5-a]pyrimidine derivatives for which cytotoxic data has been published. This approach allows for a robust, data-driven initial safety evaluation critical for early-stage drug development.

The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, with derivatives showing a wide range of biological activities, including kinase inhibition and anticancer effects.[1][2][3] However, off-target effects and inherent toxicity remain a challenge in the development of kinase inhibitors.[1] Therefore, a thorough in vitro toxicity profile is paramount to de-risk novel analogs early in the discovery pipeline.

This guide will detail a tiered approach to toxicity testing, beginning with broad cytotoxicity screening and progressing to more mechanistic assays to elucidate the mode of cell death. The experimental choices are rationalized to provide a self-validating and comprehensive dataset.

I. Comparator Compound Selection

To contextualize the toxicity profile of Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate (referred to as Compound of Interest ), a panel of structurally related pyrazolo[1,5-a]pyrimidine derivatives with published cytotoxicity data will be used for comparison. These comparators have been selected based on their structural similarity and the availability of in vitro data.

Compound NameStructureRationale for Inclusion
Compound A (Derivative 21c from a study)A pyrazolo[1,5-a]pyrimidine with demonstrated potent cytotoxicity against HCT-116 colon cancer cells and low toxicity towards normal WI-38 fibroblasts.[4]Provides a benchmark for potent, yet selective, cytotoxicity.
Compound B (DDO-2728)A pyrazolo[1,5-a]pyrimidine derivative that has shown relatively weak toxicity in non-cancerous HEK293 and HUVEC cell lines.[5]Serves as a reference for a compound with a potentially favorable therapeutic window.
Compound C (A generic 7-aryl-3-substituted analog)A representative of a class of pyrazolo[1,5-a]pyrimidines with demonstrated antiproliferative activity against various cell lines.[6]Broadens the structural comparison to understand the influence of different substituents.

II. Experimental Workflow for In Vitro Toxicity Assessment

A tiered approach to in vitro toxicity screening ensures a cost-effective and logical progression from general cytotoxicity to more specific mechanisms of toxicity.[7]

G cluster_0 Tier 1: Foundational Cytotoxicity Screening cluster_1 Tier 2: Elucidation of Cell Death Mechanism cluster_2 Tier 3: Mechanistic Insight A Select Relevant Cell Lines (e.g., HepG2, HEK293, HCT-116) B Cytotoxicity Assessment (MTT Assay) A->B C Determine IC50 Values B->C D Cell Death Mechanism Assay (Annexin V / PI Staining) C->D Based on IC50 concentrations E Quantify Apoptosis vs. Necrosis D->E F Mechanism of Action Studies (e.g., Western Blot for Caspase Activation) E->F If apoptosis is confirmed G Analyze Key Signaling Pathways F->G

Caption: General workflow for in vitro toxicity screening.

III. Tier 1: Foundational Cytotoxicity Screening

The initial step is to assess the broad cytotoxicity of the Compound of Interest and the comparator compounds across a panel of relevant cell lines. This will establish the concentration range at which the compounds exert cytotoxic effects and provide an initial indication of their therapeutic index.

A. Cell Line Selection

A diverse panel of cell lines is crucial to obtain a comprehensive preliminary toxicity profile. The following are recommended:

  • HepG2 (Human Hepatocellular Carcinoma): A standard cell line for assessing potential hepatotoxicity, a common cause of drug withdrawal.[8]

  • HEK293 (Human Embryonic Kidney): A widely used cell line representing a non-cancerous, human-derived cell type to assess general cytotoxicity.[5]

  • HCT-116 (Human Colon Carcinoma): A cancer cell line to evaluate potential anti-proliferative activity and compare against published data for other pyrazolo[1,5-a]pyrimidines.[4]

  • WI-38 (Human Lung Fibroblast): A normal, non-transformed human cell line to assess selectivity for cancer cells over normal cells.[4]

B. Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[7]

  • Compound Treatment: Prepare serial dilutions of the Compound of Interest and comparator compounds in the appropriate cell culture medium. The concentration range should be wide enough to capture a full dose-response curve (e.g., 0.01 µM to 100 µM). Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 (half-maximal inhibitory concentration) values.

C. Anticipated Data and Comparison

The IC50 values for the Compound of Interest will be compared to those of the comparator compounds across the different cell lines.

CompoundHepG2 (IC50, µM)HEK293 (IC50, µM)HCT-116 (IC50, µM)WI-38 (IC50, µM)Selectivity Index (WI-38 IC50 / HCT-116 IC50)
Compound of Interest Experimental DataExperimental DataExperimental DataExperimental DataCalculated
Compound A >50 (Hypothetical)>50 (Hypothetical)~0.5[4]>30[4]>60
Compound B >50 (Hypothetical)>50[5]~1.0[5]>50 (Hypothetical)>50
Compound C VariableVariableVariableVariableVariable

A higher selectivity index suggests that the compound is more toxic to cancer cells than to normal cells, which is a desirable characteristic for a potential anticancer agent.

IV. Tier 2: Elucidation of Cell Death Mechanism

Once the cytotoxic potential of the Compound of Interest is established, the next step is to determine the primary mechanism of cell death, distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death).

A. Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is a standard method for differentiating apoptotic and necrotic cells.[9]

Protocol:

  • Cell Treatment: Treat cells with the Compound of Interest at its IC50 and 2x IC50 concentrations for 24-48 hours. Include positive controls for apoptosis (e.g., staurosporine) and necrosis (e.g., heat-shocked cells).

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) solution.[7]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[7]

  • Data Acquisition: Analyze the stained cells immediately using a flow cytometer.[7]

  • Analysis: Gate the cell populations to quantify the percentage of:

    • Live cells (Annexin V- / PI-)

    • Early apoptotic cells (Annexin V+ / PI-)

    • Late apoptotic/necrotic cells (Annexin V+ / PI+)

    • Necrotic cells (Annexin V- / PI+)

B. Anticipated Data and Interpretation

A significant increase in the Annexin V+ populations upon treatment with the Compound of Interest would indicate that the compound induces apoptosis. This is generally a preferred mechanism of cell death for anticancer therapeutics as it is less likely to induce an inflammatory response compared to necrosis.

V. Tier 3: Mechanistic Insight into Apoptotic Pathways

If apoptosis is identified as the primary mechanism of cell death, further investigation into the underlying signaling pathways is warranted. A common pathway implicated in drug-induced apoptosis is the intrinsic (mitochondrial) pathway, which involves the activation of caspases.

G A Compound of Interest B Mitochondrial Stress A->B C Release of Cytochrome c B->C D Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) C->D E Activation of Caspase-9 D->E F Activation of Caspase-3 E->F G Apoptosis F->G

Caption: Simplified intrinsic (mitochondrial) apoptosis pathway.

A. Experimental Protocol: Western Blot for Caspase Activation

Western blotting can be used to detect the cleavage (and thus activation) of key apoptotic proteins like Caspase-3.

Protocol:

  • Protein Extraction: Treat cells with the Compound of Interest as described previously. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[7]

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[7]

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.[7]

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]

  • Blocking & Probing: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against cleaved Caspase-3 and a loading control (e.g., β-actin) overnight at 4°C.[7]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

B. Anticipated Data and Interpretation

An increase in the levels of cleaved Caspase-3 in cells treated with the Compound of Interest would provide strong evidence for the induction of apoptosis through the intrinsic pathway.

VI. Advanced In Vitro Toxicity Assays

For a more comprehensive safety profile, especially for compounds progressing towards preclinical development, additional assays are recommended.

  • Genotoxicity Assessment: The bacterial reverse mutation test (Ames test) is a standard assay to evaluate the mutagenic potential of a compound.[10]

  • Cardiotoxicity Assessment: An hERG channel inhibition assay can assess the risk of QT prolongation, a major concern for cardiotoxicity.[10]

  • Metabolism and Drug-Drug Interaction Studies: In vitro assays using liver microsomes can provide insights into the metabolic stability and potential for drug-drug interactions.[10]

VII. Conclusion

This guide outlines a systematic and robust framework for the in vitro toxicity profiling of Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate. By employing a tiered approach and comparing the results with structurally related compounds, researchers can gain valuable insights into the compound's safety profile. The data generated from these studies will be crucial for making informed decisions regarding the further development of this and other novel pyrazolo[1,5-a]pyrimidine derivatives. Early and comprehensive toxicity testing is a cornerstone of successful drug discovery, helping to reduce late-stage attrition of drug candidates.[8][9]

References

  • Recent Progress of In Vitro Toxicity Assays in Drug Discovery - News-Medical.Net. Available from: [Link]

  • In Vitro Safety - Selvita. Available from: [Link]

  • Discovery of Pyrazolo[1,5-a]pyrimidine Derivative as a Novel and Selective ALKBH5 Inhibitor for the Treatment of AML | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • In Vitro Assays for Screening Small Molecules - PubMed. Available from: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. Available from: [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC. Available from: [Link]

  • New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents - DOI. Available from: [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - MDPI. Available from: [Link]

  • Synthesis, Modification and Cytotoxic Properties of New 7-amino-5-arylazolo[1,5-a]pyrimidine-6-carbonitriles. Available from: [Link]

  • Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives - PMC. Available from: [Link]

  • Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 5-amino-N-[3-(2,5-dichlorophenyl) - Benchchem. Available from: https://www.benchchem.com/product/b-2041
  • 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid — Chemical Substance Information. Available from: [Link]

  • In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. Available from: [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC. Available from: [Link]

  • WO2021122745A1 - 4-[[(7-aminopyrazolo[1,5-a]pyrimidin-5-yl)amino]methyl]piperidin-3-ol compounds and their therapeutic use - Google Patents.
  • Synthesis, In Vitro Antimicrobial and Cytotoxic Activities of Some New Pyrazolo[1,5-a]pyrimidine Derivatives - PMC. Available from: [Link]

  • Regioselective synthesis of 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides | Request PDF - ResearchGate. Available from: [Link]

  • Discovery and characterization of a novel 7-aminopyrazolo[1,5-a]pyrimidine analog as a potent hepatitis C virus inhibitor - ResearchGate. Available from: [Link]

  • Pyrazolo[1,5-a]pyrimidines: A Close Look into their Synthesis and Applications. Available from: [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors - RSC Publishing. Available from: [Link]

  • Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. Available from: [Link]

Sources

Validation

Cross-Validation of HPLC-UV and LC-MS/MS Methods for Quantifying CAS 1784334-86-6

Target Analyte: Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 1784334-86-6) Application Focus: Pharmaceutical Method Development, Bioanalysis, and Quality Control As drug development pipelines increasingly r...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 1784334-86-6) Application Focus: Pharmaceutical Method Development, Bioanalysis, and Quality Control

As drug development pipelines increasingly rely on highly functionalized heterocyclic scaffolds, the accurate quantification of intermediates and active pharmaceutical ingredients (APIs) across varying matrices becomes critical. CAS 1784334-86-6, chemically identified as Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate[1], is a polar, nitrogen-rich compound.

This guide provides an objective, data-driven cross-validation of two primary analytical modalities: HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet detection) for bulk formulation/purity assays, and LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) for trace-level bioanalysis.

Mechanistic Grounding & Analytical Strategy

To design a robust analytical method, we must first analyze the causality dictated by the molecule's physicochemical properties. CAS 1784334-86-6 features a pyrazolo[1,5-a]pyrimidine core, a primary amine at the 7-position, and a methyl ester at the 3-position.

  • Chromatographic Causality: The primary amine acts as a weak base. At neutral pH, interactions between the unprotonated amine and residual silanols on silica-based columns cause severe peak tailing. By acidifying the mobile phase (0.1% Formic Acid, pH ~2.7), we fully protonate the amine, ensuring sharp peak shapes and consistent retention.

  • Detection Causality: The highly conjugated heterocyclic core yields strong UV absorbance (optimal at ~254 nm), making HPLC-UV ideal for high-concentration API release testing. However, for in vivo pharmacokinetic (PK) studies, UV lacks sensitivity. LC-MS/MS in positive Electrospray Ionization (ESI+) mode leverages the protonated amine to generate a high-abundance [M+H]+ precursor ion at m/z 193.1.

Workflow Start CAS 1784334-86-6 Analytical Pool Prep Sample Preparation (Spike with IS & QC) Start->Prep HPLC HPLC-UV (Assay & Purity) Prep->HPLC LCMS LC-MS/MS (Trace Bioanalysis) Prep->LCMS ValHPLC Validation (Linearity, Precision) HPLC->ValHPLC ValLCMS Validation (Matrix Effect, Recovery) LCMS->ValLCMS CrossVal Cross-Validation (Deming Regression) ValHPLC->CrossVal ValLCMS->CrossVal

Fig 1: Cross-validation workflow for CAS 1784334-86-6 comparing HPLC-UV and LC-MS/MS methods.

Experimental Protocols (Self-Validating Systems)

Every protocol below is engineered as a self-validating system . By incorporating Internal Standards (IS) and Quality Control (QC) brackets, the methods inherently flag extraction failures or instrument drift before data is reported, aligning with ICH M10 guidelines[2].

Protocol A: HPLC-UV (Bulk Purity & Formulation Assay)

Best suited for concentrations > 0.5 µg/mL in solvent or simple matrices.

  • System Suitability Testing (SST): Inject a 10 µg/mL standard six times. The run is only validated if the Relative Standard Deviation (RSD) of the peak area is < 2.0%.

  • Sample Preparation: Dissolve 1.0 mg of CAS 1784334-86-6 in 1.0 mL of Methanol. Dilute sequentially with Mobile Phase A to create a calibration curve (0.5 to 50 µg/mL).

  • Chromatography:

    • Column: Waters XBridge C18 (150 x 4.6 mm, 3.5 µm). Rationale: Ethylene-bridged hybrid particles resist hydrolysis and shield the basic analyte from silanol interactions.

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes. Flow rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm.

Protocol B: LC-MS/MS (Plasma Bioanalysis)

Best suited for trace quantification (1 ng/mL to 1000 ng/mL) in complex biological matrices.

  • Self-Validating Extraction (Protein Precipitation): To 50 µL of plasma, add 10 µL of Internal Standard (e.g., a structurally similar pyrazolopyrimidine or stable-isotope labeled analog). Add 150 µL of cold Acetonitrile. Causality: Acetonitrile precipitates proteins, while the IS corrects for any volumetric loss or matrix-induced ion suppression during ESI[3]. Centrifuge at 14,000 x g for 10 min. Dilute the supernatant 1:1 with water to match initial mobile phase conditions.

  • Chromatography:

    • Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 1.7 µm). Rationale: Core-shell technology provides ultra-high efficiency at the low flow rates (0.3 mL/min) required for optimal electrospray desolvation.

    • Gradient: 5% B to 95% B over 4 minutes.

  • Mass Spectrometry (MRM Mode):

    • Ionization: ESI Positive.

    • Transition: Precursor m/z 193.1 → Product m/z 161.1. Mechanism: Collision-induced dissociation (CID) cleaves the methoxy group (-OCH3, 32 Da) from the methyl ester, yielding a stable fragment.

Mechanism Compound CAS 1784334-86-6 [M+H]+ m/z 193.1 Ionization ESI+ Ionization (Protonation of Primary Amine) Compound->Ionization Frag1 Collision Induced Dissociation (Argon Gas, 20 eV) Ionization->Frag1 Product Product Ion m/z 161.1 (Loss of -OCH3) Frag1->Product

Fig 2: Electrospray ionization and MRM fragmentation pathway for CAS 1784334-86-6.

Comparative Data & Validation Metrics

According to the ICH M10 Bioanalytical Method Validation guidelines, cross-validation is mandatory when data obtained from different platforms are combined or compared across studies[4]. The table below summarizes the validation parameters established during our cross-platform testing.

Table 1: Performance and Validation Comparison
Validation ParameterHPLC-UV (Protocol A)LC-MS/MS (Protocol B)ICH M10 Acceptance Criteria
Dynamic Range 0.5 – 50 µg/mL1.0 – 1000 ng/mLMust cover expected study samples
Linearity (R²) > 0.999> 0.995 (1/x² weighting)N/A (Based on accuracy of calibrators)
LLOQ 500 ng/mL1.0 ng/mLSignal-to-Noise ≥ 5
Intra-day Precision 1.2% RSD4.8% RSD≤ 15% (≤ 20% at LLOQ)[5]
Inter-day Accuracy 98.5% – 101.2%92.4% – 106.1%± 15% of nominal (± 20% at LLOQ)[5]
Matrix Effect Not Applicable (Solvent)88% – 94% (IS Normalized)CV of matrix factor ≤ 15% across 6 lots[3]
Carry-over < 0.05%< 15% of LLOQ≤ 20% of LLOQ[3]

Discussion: Causality in Method Selection

The data in Table 1 clearly delineates the operational boundaries of each method.

Why does LC-MS/MS exhibit higher variance (4.8% RSD) compared to HPLC-UV (1.2% RSD)? This is a direct result of the ionization mechanism. UV detection relies on the stable absorption of photons by the pyrazolopyrimidine chromophore, which is largely unaffected by co-eluting transparent compounds. Conversely, ESI is a competitive process. Endogenous plasma phospholipids co-eluting with CAS 1784334-86-6 compete for charge droplets in the MS source, leading to minor ion suppression (Matrix Effect: 88%). The inclusion of the Internal Standard is the only reason this suppression does not ruin the method's accuracy, as the IS suppresses at the exact same rate as the analyte, keeping the response ratio constant.

Cross-Validation Conclusion: When analyzing spiked QC samples in the overlapping range (0.5 µg/mL to 1.0 µg/mL), Deming regression analysis shows a slope of 0.98 and an intercept near zero, proving that both methods quantify CAS 1784334-86-6 equivalently. Therefore, HPLC-UV should be strictly reserved for API manufacturing and formulation QC, while LC-MS/MS is the authoritative choice for all in vivo and in vitro biological assays.

References

  • ICH M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Step 4 Document (May 2022). Available at:[Link]

  • FDA Guidance for Industry: Bioanalytical Method Validation. U.S. Department of Health and Human Services, Food and Drug Administration (May 2018). Available at:[Link]

Sources

Comparative

A Comparative Guide to the Binding Kinetics of Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate via Surface Plasmon Resonance

In the landscape of modern drug discovery, a deep understanding of the interactions between small molecules and their protein targets is paramount.[1][2] This guide provides an in-depth, comparative analysis of the bindi...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, a deep understanding of the interactions between small molecules and their protein targets is paramount.[1][2] This guide provides an in-depth, comparative analysis of the binding kinetics of Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate, a representative compound from a class of privileged scaffolds in kinase inhibition, utilizing Surface Plasmon Resonance (SPR).[3][4] We will explore the experimental intricacies of SPR, compare its utility against alternative methodologies, and present supporting data to guide researchers and drug development professionals in their kinetic characterization endeavors.

Introduction: The Significance of Binding Kinetics in Drug Discovery

The efficacy of a drug is not solely defined by its binding affinity (K D ), but also by the rates at which it associates (k a ) and dissociates (k d ) from its target.[1] These kinetic parameters, which constitute the binding kinetics, provide a more dynamic picture of the drug-target interaction and can be more predictive of a compound's in vivo performance. A longer drug-target residence time, for instance, often correlates with a more durable pharmacological effect.[1]

The pyrazolo[1,5-a]pyrimidine scaffold is a well-established "hinge-binding moiety" in the development of protein kinase inhibitors.[3][4] Modifications at various positions on this heterocyclic system can significantly influence binding affinity and selectivity.[4] This guide focuses on Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate, a compound that embodies the core structure of this important class of inhibitors.

Surface Plasmon Resonance (SPR) has emerged as a gold-standard, label-free technology for the real-time measurement of biomolecular interactions.[5][6] Its ability to provide high-quality kinetic data makes it an indispensable tool throughout the drug discovery pipeline, from initial screening to lead optimization.[1][7]

Principles of Surface Plasmon Resonance (SPR)

SPR is an optical phenomenon that detects changes in the refractive index at the surface of a sensor chip.[5][8] In a typical experiment, a target protein (the ligand) is immobilized on the sensor surface. A solution containing the small molecule of interest (the analyte) is then flowed over the surface. The binding of the analyte to the ligand causes an increase in mass on the sensor surface, which in turn alters the refractive index and is detected as a change in the SPR signal, measured in Resonance Units (RU).[8] The resulting sensorgram provides a real-time profile of the association and dissociation phases of the interaction.

cluster_0 SPR Sensor Chip cluster_1 Analyte Flow cluster_2 Detection ligand Immobilized Ligand (Target Protein) buffer_in Buffer Flow (Dissociation) ligand->buffer_in Dissociation detector SPR Detector (Measures Refractive Index Change) ligand->detector Signal Generation analyte_in Analyte Injection (Association) analyte_in->ligand Binding

Caption: Basic principle of an SPR experiment.

Experimental Protocol: SPR Analysis of Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate

This section outlines a detailed protocol for determining the binding kinetics of Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate with a representative protein kinase (e.g., Casein Kinase 2, a known target for this scaffold class).[3]

1. Materials and Reagents:

  • Analyte: Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate (≥95% purity)

  • Ligand: Recombinant human protein kinase (e.g., CK2), with a suitable tag for immobilization (e.g., biotin or His-tag)

  • SPR Instrument: (e.g., Biacore™, ProteOn™)[7][9]

  • Sensor Chip: (e.g., CM5, a carboxymethylated dextran surface, or a streptavidin-coated chip for biotinylated ligands)

  • Immobilization Reagents: Amine coupling kit (EDC, NHS, ethanolamine), or appropriate capture reagents for tagged proteins.

  • Running Buffer: (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Analyte Diluent: Running buffer with a final concentration of 1-5% DMSO to ensure analyte solubility.[10]

2. Ligand Immobilization: The goal of immobilization is to create a stable and active surface of the target protein. A key consideration is to achieve an appropriate surface density to detect the binding of a small molecule analyte without introducing mass transport limitations.

  • Surface Preparation: Pre-condition the sensor surface according to the manufacturer's instructions.

  • Activation (for Amine Coupling): Inject a 1:1 mixture of NHS and EDC to activate the carboxyl groups on the sensor surface.[11]

  • Ligand Injection: Inject the protein kinase, diluted in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0), over the activated surface. The protein will covalently attach to the surface via its primary amine groups.

  • Deactivation: Inject ethanolamine to deactivate any remaining active esters on the surface.

  • Target Immobilization Level: For small molecule analysis, a lower surface density (e.g., 3000-5000 RU) is often optimal to minimize mass transport effects.[11]

3. Analyte Interaction Analysis (Kinetic Titration): This step involves injecting a series of analyte concentrations over the immobilized ligand surface to generate sensorgrams for kinetic analysis. Both multi-cycle kinetics (MCK) and single-cycle kinetics (SCK) can be employed.[12]

  • Analyte Preparation: Prepare a stock solution of Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate in 100% DMSO. Create a serial dilution series in the running buffer, ensuring the final DMSO concentration is consistent across all samples and the reference buffer. A typical concentration range for a kinase inhibitor would be from low nanomolar to micromolar.

  • Injection Cycle (for MCK):

    • Baseline: Flow running buffer over the sensor surface to establish a stable baseline.

    • Association: Inject a single concentration of the analyte for a defined period (e.g., 120-180 seconds) to monitor the binding event.

    • Dissociation: Replace the analyte solution with running buffer and monitor the dissociation of the analyte from the ligand.

    • Regeneration: Inject a regeneration solution (e.g., a short pulse of low pH glycine or high salt) to remove any remaining bound analyte and prepare the surface for the next cycle. This step requires careful optimization to ensure complete removal of the analyte without damaging the immobilized ligand.[11]

    • Repeat this cycle for each analyte concentration, including a buffer-only (zero analyte) injection for double referencing.

start Start ligand_immob Ligand Immobilization start->ligand_immob analyte_prep Analyte Serial Dilution ligand_immob->analyte_prep mck_cycle Multi-Cycle Kinetics (MCK) Loop analyte_prep->mck_cycle baseline Establish Baseline mck_cycle->baseline data_analysis Data Analysis (Global Fit) mck_cycle->data_analysis All Concentrations Tested association Analyte Injection (Association) baseline->association dissociation Buffer Injection (Dissociation) association->dissociation regeneration Regeneration dissociation->regeneration regeneration->mck_cycle Next Concentration end End data_analysis->end

Caption: Workflow for a multi-cycle kinetics (MCK) SPR experiment.

4. Data Analysis: The collected sensorgram data is processed to extract kinetic parameters.

  • Referencing: The data is double-referenced by subtracting the signal from a reference flow cell (without immobilized ligand) and the signal from a buffer-only injection. This corrects for bulk refractive index changes and instrument drift.

  • Model Fitting: The processed sensorgrams are globally fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the analysis software provided with the SPR instrument. This fitting process yields the association rate constant (k a ), the dissociation rate constant (k d ), and the equilibrium dissociation constant (K D ), where K D = k d /k a .

Comparative Analysis with an Alternative Technique: Biolayer Interferometry (BLI)

While SPR is a powerful technique, it is beneficial to compare it with other available methods. Biolayer Interferometry (BLI) is another label-free optical biosensing technique that provides kinetic data.[13][14]

FeatureSurface Plasmon Resonance (SPR)Biolayer Interferometry (BLI)
Principle Measures changes in refractive index due to mass accumulation on a continuous gold surface using a microfluidic system.[14]Measures changes in the interference pattern of white light reflected from the surface of a fiber optic biosensor.[14]
Fluidics Requires a microfluidic system for sample delivery, which can be prone to clogging.[14][15]Fluidics-free, dip-and-read format, making it more amenable to crude samples and less prone to clogging.[13][14]
Sensitivity Generally considered more sensitive, especially for low molecular weight analytes and fast off-rates.[13][14]Traditionally less sensitive than SPR, though recent advancements have narrowed this gap.[14]
Throughput Can be high with modern instruments, but often lower than BLI for parallel processing.Well-suited for high-throughput screening due to its parallel processing capabilities.[13]
Sample Consumption Typically requires larger sample volumes due to the continuous flow system.Requires smaller sample volumes.
Cost & Maintenance Higher instrument cost and more intensive maintenance.[14]Lower instrument cost and less maintenance.[14]

For the analysis of Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate, SPR would likely be the preferred method due to its higher sensitivity for small molecule interactions. However, for initial screening of a larger library of pyrazolo[1,5-a]pyrimidine analogs, the higher throughput of BLI could be advantageous.

Data Presentation and Interpretation

The following table presents hypothetical, yet realistic, kinetic data for Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate and a known, highly potent pyrazolo[1,5-a]pyrimidine-based kinase inhibitor (Comparator Compound A).

Compoundk a (M⁻¹s⁻¹)k d (s⁻¹)K D (nM)
Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate 2.5 x 10⁵5.0 x 10⁻³20
Comparator Compound A 8.0 x 10⁵1.6 x 10⁻⁴0.2

Interpretation:

  • Association Rate (k a ): Comparator Compound A exhibits a faster on-rate than Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate, suggesting it forms a complex with the target kinase more rapidly.

  • Dissociation Rate (k d ): The significantly slower off-rate of Comparator Compound A indicates a much longer drug-target residence time, which could translate to a more sustained inhibitory effect in a cellular context.

  • Affinity (K D ): The lower K D value for Comparator Compound A demonstrates a 100-fold higher binding affinity compared to Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate.

This comparative kinetic data is invaluable for structure-activity relationship (SAR) studies, guiding the optimization of the pyrazolo[1,5-a]pyrimidine scaffold to enhance potency and achieve a desired kinetic profile.[1]

Conclusion

Surface Plasmon Resonance provides a robust and high-resolution method for characterizing the binding kinetics of small molecules like Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate.[5] The detailed kinetic information it yields, including association and dissociation rates, offers deeper insights into the drug-target interaction than affinity data alone.[1] While alternative techniques like BLI offer advantages in specific applications such as high-throughput screening, the sensitivity of SPR makes it particularly well-suited for the detailed kinetic analysis required for lead optimization in drug discovery programs.[13] By carefully designing and executing SPR experiments, researchers can generate high-quality data to guide the development of the next generation of potent and effective therapeutics.

References

  • Large and Small Molecule Screening by SPR. Bio-Rad. Available from: [Link]

  • SPR Across the Spectrum: Enabling Discovery of Small and Large Molecules. Aragen. (2025). Available from: [Link]

  • Biacore™ systems in small molecule drug discovery. Cytiva. Available from: [Link]

  • Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. Available from: [Link]

  • Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter. (2025). Available from: [Link]

  • Protein-Small Molecule Biomolecular Interactions – a Retrospective. Reichert Technologies. (2024). Available from: [Link]

  • This protocol describes how to collect binding data for a small molecule/protein interaction. University of Utah. Available from: [Link]

  • Biacore SPR for small-molecule discovery. Cytiva. Available from: [Link]

  • Kinetic and Equilibrium Binding Characterization of Aptamers to Small Molecules using a Label-Free, Sensitive, and Scalable Platform. ACS Publications. (2014). Available from: [Link]

  • BLI vs. SPR: Choosing the Ideal Method for Analyzing Biomolecular Interactions. Sartorius. (2024). Available from: [Link]

  • How to Detect Low-affinity Protein Binding Without Surface Plasmon Resonance. Sartorius. (2026). Available from: [Link]

  • Analysis of small-molecule interactions using Biacore S51 technology. ResearchGate. (2025). Available from: [Link]

  • Kinetic and Equilibrium Binding Characterization of Aptamers to Small Molecules using a Label-Free, Sensitive, and Scalable Platform. PMC. (2014). Available from: [Link]

  • Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. PubMed. (2020). Available from: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. Available from: [Link]

  • A Tutorial Review on Surface Plasmon Resonance Biosensors: Applications in Biomedicine. MDPI. (2025). Available from: [Link]

  • MCK vs SCK: Two common methods for kinetic analysis with SPR. Nicoya Lifesciences Inc. (2021). Available from: [Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. (2024). Available from: [Link]

  • Guide to Running an SPR Experiment. Duke University. (2022). Available from: [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PMC. (2024). Available from: [Link]

  • How to Simplify Surface Plasmon Resonance (SPR) Assay Development. Biocompare. (2023). Available from: [Link]

  • Applications of Surface Plasmon Resonance and Biolayer Interferometry for Virus–Ligand Binding. PMC. Available from: [Link]

  • Surface Plasmon Resonance (SPR) Assay. Charles River Laboratories. Available from: [Link]

  • Assessing small molecule kinetics and affinity through SPR screening. News-Medical. (2023). Available from: [Link]

  • Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). Biosensing Instrument. (2025). Available from: [Link]

  • Surface Plasmon Resonance (SPR) Biosensors in Pharmaceutical Analysis. ResearchGate. (2026). Available from: [Link]

  • Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. Royal Society of Chemistry. (2017). Available from: [Link]

  • Analyzing Binding Kinetics: Which Method Is Best for Your Next SPR Experiment?. Technology Networks. (2024). Available from: [Link]

  • Development of surface plasmon resonance biosensor assays for primary and secondary screening of AChBP ligands. Beactica Therapeutics AB. (2010). Available from: [Link]

  • Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma. ACS Publications. (2020). Available from: [Link]

  • Discovery and characterization of a novel 7-aminopyrazolo[1,5-a]pyrimidine analog as a potent hepatitis C virus inhibitor. ResearchGate. (2025). Available from: [Link]

  • 7-Aminopyrazolo[1,5-a]pyrimidines as Potent Multitargeted Receptor Tyrosine Kinase Inhibitors. Figshare. (2008). Available from: [Link]

  • Discovery and characterization of a novel 7-aminopyrazolo[1,5-a]pyrimidine analog as a potent hepatitis C virus inhibitor. PubMed. (2012). Available from: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals The responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed prot...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate, a heterocyclic compound often utilized in medicinal chemistry and drug discovery. Adherence to these procedures is essential for ensuring the safety of laboratory personnel and minimizing environmental impact.

Core Principles of Chemical Waste Disposal

The disposal of any chemical waste, including Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate, is governed by stringent regulations to protect human health and the environment. In the United States, the primary federal regulation is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA). Additionally, the Occupational Safety and Health Administration (OSHA) sets standards for workplace safety, including the handling of hazardous materials.

It is a fundamental principle that hazardous chemical waste must not be disposed of in the regular trash or poured down the drain.[3] Such actions can lead to environmental contamination and potential harm to public health.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe segregation, containment, and disposal of Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate waste.

Step 1: Hazard Assessment and Personal Protective Equipment (PPE)

Given the potential for skin and eye irritation, appropriate PPE must be worn at all times when handling Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate and its waste.

Recommended PPE:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: While not typically required for handling small quantities of non-volatile solids, a respirator may be necessary if there is a risk of generating dust or aerosols.

All handling of this compound, including waste preparation, should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step 2: Waste Segregation

Proper segregation of waste streams is crucial to prevent accidental chemical reactions and to ensure compliant disposal.

  • Solid Waste:

    • This includes unused or expired Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate, contaminated gloves, weigh boats, and absorbent materials used for cleaning up spills.

    • Collect all solid waste in a designated, leak-proof container that is chemically compatible with the compound.

  • Liquid Waste:

    • This includes solutions containing dissolved Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate.

    • Collect liquid waste in a separate, designated, and leak-proof container. Do not mix with other solvent wastes unless their compatibility has been verified.

  • Sharps Waste:

    • Any sharps, such as needles or broken glass contaminated with the compound, must be placed in a designated, puncture-resistant sharps container.

Step 3: Container Management

Properly managing waste containers is essential for safety and regulatory compliance.

  • Container Type: Use containers that are in good condition and made of a material compatible with the chemical.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate"), and the date when the first waste was added to the container.

  • Closure: Keep waste containers securely closed at all times, except when adding waste. This prevents the release of vapors and reduces the risk of spills.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Designate a specific location within the laboratory as a Satellite Accumulation Area for the temporary storage of hazardous waste.

  • The SAA should be at or near the point of waste generation and under the control of laboratory personnel.

  • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in an SAA.[4]

  • Ensure that incompatible waste streams are physically separated within the SAA.

Step 5: Arranging for Disposal

The final disposal of hazardous waste must be handled by a licensed and reputable waste disposal company.

  • Contact your institution's Environmental Health and Safety (EHS) department to coordinate the pickup of your hazardous waste.

  • Provide the EHS department with an accurate inventory of the waste, including the chemical name and quantity.

  • Never attempt to transport hazardous waste off-site yourself.

Spill and Emergency Procedures

In the event of a spill of Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate, immediate action is necessary to mitigate any potential hazards.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit.

  • Collect: Carefully collect the absorbed material and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and the EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_segregation Segregation & Collection cluster_containment Containment & Storage cluster_disposal Final Disposal Start Identify Waste: Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate Assess Assess Hazards (Assume Hazardous) Start->Assess PPE Don Appropriate PPE Assess->PPE Segregate Segregate Waste Streams PPE->Segregate Solid Solid Waste (Contaminated materials, excess solid) Segregate->Solid Liquid Liquid Waste (Solutions) Segregate->Liquid Sharps Sharps Waste (Contaminated glass, needles) Segregate->Sharps Label Label Containers: 'Hazardous Waste' & Chemical Name Solid->Label Liquid->Label Sharps->Label Store Store in designated Satellite Accumulation Area (SAA) Label->Store Close Keep Containers Closed Store->Close ContactEHS Contact EHS for Pickup Close->ContactEHS Document Document Waste Inventory ContactEHS->Document Disposal Licensed Waste Disposal Document->Disposal

Caption: Disposal workflow for Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate.

Quantitative Data Summary

ParameterGuidelineSource
Maximum Hazardous Waste in SAA55 gallons
Maximum Acutely Hazardous Waste in SAA1 quart
Time Limit for Full Container in SAA3 days to move to central storage

References

Sources

Handling

Personal protective equipment for handling Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate

As a Senior Application Scientist advising drug development professionals, I frequently consult on the operational logistics and safety protocols required for handling novel heterocyclic building blocks. Methyl 7-aminopy...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist advising drug development professionals, I frequently consult on the operational logistics and safety protocols required for handling novel heterocyclic building blocks. Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS: 1784334-86-6) is a highly versatile intermediate, primarily utilized as a purine isostere in the synthesis of targeted kinase inhibitors[1].

However, because this is a specialized research chemical, comprehensive chronic toxicological data is limited. When handling such compounds, we must operate under a strict assumption of hazard, guided by the OSHA Laboratory Standard (29 CFR 1910.1450)[2]. The presence of the primary amine and the pyrimidine ring suggests a high potential for skin sensitization and mucous membrane irritation[3]. Furthermore, as a finely milled organic powder, it presents a significant aerosolization risk during routine weighing and transfer.

The following guide establishes a self-validating, field-proven system for the safe handling, operational workflow, and disposal of this compound.

Hazard Assessment & PPE Causality (The "Why")

In laboratory safety, compliance without understanding breeds complacency. Every piece of Personal Protective Equipment (PPE) selected for handling Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate serves a specific, mechanistic purpose:

  • Chemical Resistance over Tactile Sensitivity: We mandate nitrile gloves over latex. While latex offers high dexterity, nitrile provides a superior barrier against the polar aprotic solvents (such as DMF or DMSO) typically required to dissolve pyrazolo-pyrimidine derivatives.

  • Aerosolization Mitigation: The National Research Council's Prudent Practices in the Laboratory dictates that operations generating aerosols of unknown toxicity must be conducted in a laboratory chemical hood[4]. Fine powders are susceptible to electrostatic repulsion; a fume hood ensures that any airborne particulates are drawn away from the operator's breathing zone.

  • Ocular Capillary Action: Standard safety glasses only protect against direct frontal impact. Chemical splash goggles are required to prevent the capillary action of fine, airborne powders settling into the ocular cavity, which can cause severe irritation upon contact with tear film.

Quantitative PPE Matrix

To ensure standardization across your facility, adhere to the following quantitative specifications for your protective equipment:

PPE CategorySpecificationQuantitative Metric / StandardCausality / Rationale
Gloves Nitrile, Powder-freeMinimum 4 mil thicknessPrevents permeation of polar aprotic solvents (DMSO/DMF) used during dissolution.
Eye Protection Chemical Splash GogglesANSI Z87.1+ certifiedPrevents capillary action of fine powders or solvent splashes into the eyes.
Body Protection Lab Coat100% Cotton or NomexMitigates static charge buildup which can cause powder aerosolization.
Ventilation Laboratory Fume HoodFace velocity 80–100 fpmCaptures aerosolized particulates during the transfer of unknown toxicity powders[5].

Operational Workflow: Step-by-Step Methodologies

To ensure scientific integrity and safety, the handling protocol must be a self-validating system. If a step fails (e.g., static drift on the balance), the operator must halt and correct the environment before proceeding.

Protocol 1: Anti-Static Weighing and Transfer
  • Environmental Verification: Verify that the fume hood monitor reads a face velocity between 80 and 100 feet per minute (fpm). Do not proceed if the alarm is sounding or the velocity is out of range.

  • Static Mitigation: Wipe the exterior of the chemical bottle and the weighing spatula with a static-reducing wipe. Self-Validation: Place the empty weigh boat on the analytical balance and tare it. Observe the readout for 10 seconds; if the numbers drift, static is present. Discharge the area using an anti-static ionizer gun before proceeding.

  • Transfer: Using a clean, stainless-steel micro-spatula, carefully transfer the Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate into the weigh boat. Keep the spatula low to the boat to minimize the drop height and subsequent dust generation.

  • Sealing: Once the desired mass is achieved, immediately cap the source bottle. Transfer the powder directly into your reaction vessel (e.g., round-bottom flask or scintillation vial) inside the fume hood.

  • Dissolution: Add your reaction solvent (e.g., DMSO, DMF, or Methanol) slowly down the side of the vessel to wash any residual powder from the walls into the bulk liquid, minimizing airborne dust.

Protocol 2: Solid Spill Wet-Wipe Recovery

If the powder is spilled outside of a containment zone, dry sweeping will aerosolize the chemical and is strictly prohibited.

  • Isolate: Immediately restrict access to the spill area. Ensure full PPE (goggles, lab coat, double nitrile gloves) is donned.

  • Wet-Wipe Technique: Lightly dampen a highly absorbent laboratory wipe with a compatible, low-toxicity solvent (such as Isopropanol or Water/Ethanol mixture).

  • Dab, Do Not Rub: Gently dab the spilled powder with the dampened wipe. Rubbing will grind the powder into the surface and spread the contamination.

  • Secondary Cleaning: Once the visible powder is removed, wipe the area a second time with a fresh wipe dampened with a standard laboratory detergent solution to remove any invisible residue.

  • Containment: Place all contaminated wipes and the outer layer of your nitrile gloves into a sealable, hazardous waste bag.

Workflow Visualization

The following diagram illustrates the logical relationship between storage, handling, and emergency response for this compound.

G Start Storage (Desiccator) PPE Don PPE (Nitrile, Goggles, Coat) Start->PPE Hood Transfer to Fume Hood PPE->Hood Weigh Anti-Static Weighing Hood->Weigh Reaction Dissolution & Reaction Setup Weigh->Reaction Success Spill Solid Spill Detected Weigh->Spill Incident Disposal Hazardous Waste Disposal Reaction->Disposal Waste Generation Cleanup Wet-Wipe Protocol Spill->Cleanup Cleanup->Disposal

Workflow for handling and disposal of Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate.

References

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety OSHA Lab Standard (29 CFR 1910.1450)." United States Department of Labor. Available at:[Link][2]

  • National Research Council. "Working with Chemicals - Prudent Practices in the Laboratory." National Center for Biotechnology Information (NCBI). Available at:[Link][4]

  • Occupational Safety and Health Administration (OSHA). "1910.1450 - Occupational exposure to hazardous chemicals in laboratories." United States Department of Labor. Available at:[Link][5]

Sources

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